molecular formula C7H12N2O2 B1266127 1-Butylimidazolidine-2,4-dione CAS No. 33599-32-5

1-Butylimidazolidine-2,4-dione

Cat. No.: B1266127
CAS No.: 33599-32-5
M. Wt: 156.18 g/mol
InChI Key: NOHNSECEKFOVGT-UHFFFAOYSA-N
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Description

1-Butylimidazolidine-2,4-dione (CAS 33599-32-5) is a derivative of the imidazolidine-2,4-dione scaffold, a heterocyclic structure more commonly known as hydantoin . This five-membered ring system, featuring two nitrogen atoms and two carbonyl groups, is a privileged structure in modern chemical research due to its prevalence in a wide array of biologically active compounds and its versatility as a synthetic intermediate . The compound is characterized by a butyl group attached to one of the nitrogen atoms of the heterocyclic ring, influencing its physical properties. It has a molecular formula of C7H12N2O2 and a molecular weight of 156.18 g/mol . It typically presents as a white to almost white crystalline powder . The imidazolidine-2,4-dione framework is of considerable interest in medicinal chemistry, with derivatives demonstrating a remarkable spectrum of pharmacological properties . Specific research applications for this class of compounds include their investigation as selective inhibitors of Protein Tyrosine Phosphatase-1B (PTP1B), a key target for the treatment of type 2 diabetes and obesity . Furthermore, recent studies on related imidazolidine derivatives highlight their potential in anticancer evaluation, with screenings against various cancer cell lines . Beyond its direct bioactivity, the hydantoin ring is a crucial intermediate in organic synthesis, particularly for the construction of more complex molecules such as non-natural α-amino acids . The compound must be handled in a well-ventilated place, and personal protective equipment should be worn. It is stable under proper conditions but may decompose upon combustion to generate poisonous fumes . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-butylimidazolidine-2,4-dione
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InChI

InChI=1S/C7H12N2O2/c1-2-3-4-9-5-6(10)8-7(9)11/h2-5H2,1H3,(H,8,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOHNSECEKFOVGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1CC(=O)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70187296
Record name 1-Butylimidazolidine-2,4-dione
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Molecular Weight

156.18 g/mol
Source PubChem
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CAS No.

33599-32-5
Record name 1-Butyl-2,4-imidazolidinedione
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Record name 1-Butylimidazolidine-2,4-dione
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Record name 1-Butylimidazolidine-2,4-dione
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Record name 1-butylimidazolidine-2,4-dione
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Record name 1-BUTYLIMIDAZOLIDINE-2,4-DIONE
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Foundational & Exploratory

An In-depth Technical Guide to 1-Butylimidazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: February 2026

An Essential Building Block in Modern Chemistry

Foreword

Welcome to this comprehensive technical guide on 1-Butylimidazolidine-2,4-dione. As a Senior Application Scientist, it is my privilege to present this document, designed to provide researchers, scientists, and drug development professionals with a thorough understanding of this versatile heterocyclic compound. The imidazolidine-2,4-dione scaffold, commonly known as hydantoin, is a cornerstone in medicinal chemistry and materials science, and the 1-butyl derivative offers unique properties and potential applications. This guide moves beyond a simple recitation of facts, delving into the causality behind its chemical behavior and offering insights into its practical application. Our commitment to scientific integrity is paramount, and as such, every piece of information is grounded in verifiable, authoritative sources, ensuring this guide is a trustworthy resource for your research and development endeavors.

Section 1: Chemical Identity and Physicochemical Properties

This compound, also known as 1-butylhydantoin, is a derivative of the parent five-membered heterocyclic ring system, hydantoin. The introduction of a butyl group at the N-1 position significantly influences its physicochemical properties, impacting its solubility, reactivity, and biological activity.

CAS Number: 33599-32-5

Molecular Formula: C₇H₁₂N₂O₂

Molecular Weight: 156.18 g/mol [1]

Structure:

Caption: 2D Structure of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Physical State White to almost white powder or crystals.[1]CookeChem[1]
Melting Point 94 °C[1]CookeChem[1]
Boiling Point Not available
Solubility While specific data for 1-butylhydantoin is limited, N-substituted hydantoins generally exhibit increased solubility in organic solvents compared to the parent hydantoin due to the hydrophobic alkyl chain. The solubility in water is expected to be low.General knowledge based on structure

Section 2: Synthesis of this compound

A highly relevant synthetic strategy for N-substituted hydantoins involves the use of butyl isocyanate. Butyl isocyanate is a key intermediate that can be prepared by reacting n-butylamine with phosgene.[1][2]

Conceptual Synthetic Workflow:

SynthesisWorkflow cluster_reactants Starting Materials cluster_intermediates Intermediates cluster_product Final Product Butylamine n-Butylamine ButylureaDeriv N-Butyl-N'-(ethoxycarbonylmethyl)urea Butylamine->ButylureaDeriv Reaction with Ethyl Isocyanatoacetate or equivalent GlycineEster Glycine Ethyl Ester GlycineEster->ButylureaDeriv Reaction with Butyl Isocyanate Butylhydantoin This compound ButylureaDeriv->Butylhydantoin Acid-catalyzed cyclization

Caption: Conceptual synthesis of this compound.

General Experimental Protocol (Adapted from established hydantoin syntheses):

Step 1: Synthesis of N-Butyl-N'-(ethoxycarbonylmethyl)urea

  • To a solution of glycine ethyl ester hydrochloride in a suitable solvent (e.g., dichloromethane), add a base (e.g., triethylamine) to neutralize the hydrochloride salt.

  • Cool the reaction mixture in an ice bath.

  • Slowly add butyl isocyanate to the cooled solution with stirring.

  • Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).

  • Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude N-butyl-N'-(ethoxycarbonylmethyl)urea.

Step 2: Cyclization to this compound

  • Dissolve the crude urea derivative from Step 1 in an appropriate solvent (e.g., ethanol).

  • Add a catalytic amount of a strong acid (e.g., concentrated hydrochloric acid).

  • Reflux the mixture for several hours until the cyclization is complete (monitored by TLC).

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Section 3: Spectral Analysis

Spectroscopic data is crucial for the unambiguous identification and characterization of this compound. While experimental spectra for this specific compound are not widely published, the expected spectral features can be predicted based on its structure and data from analogous compounds.

3.1 ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the butyl group and the methylene protons of the hydantoin ring.

  • Butyl Group:

    • A triplet corresponding to the terminal methyl group (CH₃) protons around 0.9 ppm.

    • A multiplet for the methylene group (CH₂) adjacent to the methyl group around 1.3 ppm.

    • A multiplet for the methylene group (CH₂) beta to the nitrogen around 1.5-1.6 ppm.

    • A triplet for the methylene group (CH₂) directly attached to the nitrogen atom (N-CH₂) shifted downfield to around 3.4-3.6 ppm due to the deshielding effect of the adjacent nitrogen.

  • Hydantoin Ring:

    • A singlet for the methylene protons (CH₂) at the C-5 position of the ring, expected to appear around 3.8-4.0 ppm.

    • A broad singlet for the N-H proton at the N-3 position, the chemical shift of which can be variable and dependent on concentration and solvent.

3.2 ¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon skeleton.

  • Butyl Group:

    • Four distinct signals for the four carbon atoms of the butyl group, with the carbon attached to the nitrogen appearing most downfield.

  • Hydantoin Ring:

    • A signal for the methylene carbon (C-5) of the ring.

    • Two signals for the carbonyl carbons (C-2 and C-4) in the downfield region (typically >150 ppm).

3.3 Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

  • N-H Stretch: A broad absorption band in the region of 3200-3400 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amide.

  • C-H Stretch: Sharp peaks in the 2850-2960 cm⁻¹ region due to the C-H stretching vibrations of the butyl group.[3]

  • C=O Stretch: Two strong absorption bands in the region of 1700-1780 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the two carbonyl groups in the hydantoin ring.

  • C-N Stretch: Absorptions in the fingerprint region corresponding to C-N stretching vibrations.

3.4 Mass Spectrometry

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.

  • Molecular Ion Peak (M+): The mass spectrum should show a molecular ion peak at m/z = 156, corresponding to the molecular weight of this compound.

  • Fragmentation Pattern: Common fragmentation pathways would involve the loss of the butyl group or parts of it, as well as fragmentation of the hydantoin ring. The loss of the butyl group (C₄H₉•) would result in a fragment at m/z = 99.

Section 4: Potential Applications and Biological Activity

The hydantoin scaffold is a "privileged structure" in medicinal chemistry, meaning it is a recurring motif in a variety of biologically active compounds.[4] Derivatives of imidazolidine-2,4-dione have demonstrated a wide range of pharmacological activities, including:

  • Antimicrobial Activity: Some hydantoin derivatives have shown promise as antimicrobial agents.[4] The specific antimicrobial potential of 1-butylhydantoin would require further investigation.

  • Anticonvulsant Activity: Hydantoin derivatives, most notably phenytoin, are well-known for their anticonvulsant properties. The N-butyl substitution could modulate this activity.

  • Other Potential Activities: The broader class of hydantoins has been explored for various other therapeutic applications, and 1-butylhydantoin could be a candidate for screening in these areas.

Section 5: Safety and Handling

Based on available information, this compound should be handled with care in a laboratory setting.

Hazard Statements: [1]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Measures:

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Work in a well-ventilated area or under a fume hood.

  • Avoid inhalation of dust or vapors.

  • Avoid contact with skin and eyes.

  • In case of contact, wash the affected area thoroughly with water.

  • Store in a tightly sealed container in a cool, dry place.

Section 6: Conclusion

This compound is a valuable derivative of the important hydantoin scaffold. Its physicochemical properties, influenced by the N-butyl substitution, make it an interesting candidate for further research in medicinal chemistry and materials science. This guide has provided a comprehensive overview of its known properties, a plausible synthetic route, and predicted spectral characteristics. As with any specialized chemical, further experimental investigation is warranted to fully elucidate its properties and unlock its full potential. It is our hope that this guide will serve as a solid foundation for your future work with this intriguing molecule.

References

[2] CN1844091A - Process for preparing butyl isocyanate - Google Patents. [URL: https://patents.google.com/patent/CN1844091A/en] [1] 1-Butylhydantoin , >98.0%(T) , 33599-32-5 - CookeChem. [URL: https://www.cookechem.com/cas-33599-32-5] [5] CN101357898A - A kind of preparation method of n-butyl isocyanate - Google Patents. [URL: https://patents.google.com/patent/CN101357898A/en] [6] Hydantoin synthesis - Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/synthesis/heterocycles/nitrogen-heterocycles/hydantoins.shtm] [4] Membrane-Active Hydantoin Derivatives as Antibiotic Agents - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/28984451/] [7] FTIR spectra of (a) 1-butyl 3-methyl imidazolium bromide (BmImBr) ionic... - ResearchGate. [URL: https://www.researchgate.net/figure/FTIR-spectra-of-a-1-butyl-3-methyl-imidazolium-bromide-BmImBr-ionic-liquid-b_fig1_228682138] [8] Medicinal Chemistry - III B. Pharm VI - PRACTICAL LAB MANUAL. [URL: https://www.pci.nic.in/pdf/11.VIth%20Sem%20Med%20Chem%20III%20Pract.pdf] [9] Advances in acute toxicity testing: strengths, weaknesses and regulatory acceptance - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7833590/] [10] Single Dose Acute Toxicity Testing for Pharmaceuticals - FDA. [URL: https://www.fda.gov/media/71939/download] [11] ¹³C NMR spectrum of 1-butyl-3-methyl-1,3-dihydro-2H-imidazole-2-thione (4). [URL: https://www.researchgate.net/figure/C-NMR-spectrum-of-1-butyl-3-methyl-1-3-dihydro-2H-imidazole-2-thione-4_fig3_266099309] [12] 12.2: Interpreting Mass Spectra - Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/12%3A_Structure_Determination_-Mass_Spectrometry_and_Infrared_Spectroscopy/12.02%3A_Interpreting_Mass_Spectra] [13] n-Butyl isocyanate - OECD Existing Chemicals Database. [URL: https://hpvchemicals.oecd.org/UI/handler.axd?id=305152a5-42cb-469b-b5d1-6789a74a441e] [14] 1 H NMR spectral data of compounds 2-4 | Download Table - ResearchGate. [URL: https://www.researchgate.net/table/1-H-NMR-spectral-data-of-compounds-2-4_tbl1_281276085] [15] Mass Spectrometry of Ionic Liquids: ESI-MS/MS Studies. [URL: https://www.asianjournalofchemistry.co.in/user/journal/viewarticle.aspx?ArticleID=25_1_32] [16] Antioxidant and Antimicrobial Activities of Some Novel 2-Thiohydantoin Derivatives. [URL: https://www.researchgate.net/publication/348963234_Antioxidant_and_Antimicrobial_Activities_of_Some_Novel_2-Thiohydantoin_Derivatives] [17] 4.4 Solubility - Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_with_a_Biological_Emphasis_v2.0(Soderberg)/04%3A_Structure_and_Reactivity_of_Alkenes_Ethers_Epoxides_Sulfides_and_Thiols/4.4_Solubility] [18] Comparative NMR Spectral and Pharmacological Investigation of Some N1-(4-Substituted benzyl/butyl)-2-methyl-4-nitro-1H-imidazoles | Asian Journal of Chemistry. [URL: https://asianjournalofchemistry.co.in/user/journal/viewarticle.aspx?ArticleID=36_12_10] [19] Inhalation toxicity studies of the alpha,beta-unsaturated ketones: 2-cyclohexene-1-one. [URL: https://pubmed.ncbi.nlm.nih.gov/11153058/] [3] N-Butyl-2,4-dinitroaniline - Optional[FTIR] - Spectrum - SpectraBase. [URL: https://spectrabase.com/spectrum/DzOAs8tVsUb]

Sources

An In-depth Technical Guide to 1-Butylimidazolidine-2,4-dione: Molecular Structure, Properties, and Synthetic Pathways

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1-Butylimidazolidine-2,4-dione, a heterocyclic compound belonging to the hydantoin family. Hydantoins are a significant class of molecules in medicinal chemistry, known for their diverse biological activities. This document will delve into the molecular characteristics of this compound, its physicochemical properties, established synthetic routes for N-alkylated hydantoins, and its potential applications in research and drug development.

Core Molecular and Physicochemical Profile

This compound, also known as 1-butylhydantoin, is a derivative of imidazolidine-2,4-dione (hydantoin) with a butyl group substituted at the N-1 position of the heterocyclic ring. This substitution significantly influences its physicochemical properties compared to the parent hydantoin molecule.

Molecular Structure and Weight

The fundamental structure of this compound consists of a five-membered imidazolidine ring with two carbonyl groups at positions 2 and 4, and a butyl substituent on one of the nitrogen atoms.

Molecular Identifiers and Properties

PropertyValueSource
IUPAC Name This compound[1]
Synonyms 1-Butylhydantoin, 1-Butyl-2,4-dioxoimidazolidine[1][2]
CAS Number 33599-32-5[1][2]
Molecular Formula C₇H₁₂N₂O₂[1]
Molecular Weight 156.185 g/mol [1]
Physical Form Crystalline Powder[1]
Color White to Almost White[2]
Melting Point 94°C[2]
InChI Key NOHNSECEKFOVGT-UHFFFAOYSA-N[1]
SMILES CCCCN1CC(=O)NC1=O[1]

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// Atom nodes N1 [label="N", pos="0,0.5!"]; C2 [label="C", pos="-0.866,-0.5!"]; N3 [label="N", pos="0,-1.5!"]; C4 [label="C", pos="0.866,-0.5!"]; C5 [label="C", pos="0.866,0.5!"]; O2 [label="O", pos="-1.732,-1!"]; O4 [label="O", pos="1.732,-1!"]; H3 [label="H", pos="-0.5,-2.2!"]; C_butyl1 [label="CH2", pos="-0.866,1.5!"]; C_butyl2 [label="CH2", pos="-0.866,2.5!"]; C_butyl3 [label="CH2", pos="0,3.2!"]; C_butyl4 [label="CH3", pos="0.866,4!"]; H5a [label="H", pos="1.3,1!"]; H5b [label="H", pos="1.3,0!"];

Synthesis_Workflow End This compound Deprotect_N3 Deprotect_N3 Deprotect_N3->End Final Product

Start [label="Hydantoin"];
Protect_N3 [label="Protect N-3 position\n(e.g., with a suitable protecting group)"];
Start -> Protect_N3 [label="Protection reaction"];
Alkylate_N1 [label="Alkylate N-1 position\nwith a butyl halide\n(e.g., butyl bromide)"];
Protect_N3 -> Alkylate_N1 [label="Alkylation reaction"];
Deprotect_N3 [label="Remove protecting group\nfrom N-3 position"];
Alkylate_N1 -> Deprotect_N3 [label="Deprotection reaction"];

Caption: Generalized workflow for the synthesis of this compound.

Causality in Experimental Choices:

  • Protection of N-3: The N-3 proton of the hydantoin ring is more acidic than the N-1 proton, making the N-3 position more susceptible to alkylation under basic conditions. To achieve selective alkylation at the N-1 position, the N-3 position is typically protected first. The choice of protecting group is crucial; it must be stable under the conditions of N-1 alkylation and easily removable afterward.

  • N-1 Alkylation: Once the N-3 position is protected, the N-1 position can be deprotonated with a suitable base and reacted with an alkylating agent, such as butyl bromide or iodide, to introduce the butyl group.

  • Deprotection: The final step involves the removal of the protecting group from the N-3 position to yield the desired 1-butylhydantoin. The conditions for deprotection must be chosen carefully to avoid cleavage of the hydantoin ring or the N-1 butyl group.

Alternatively, methods that directly lead to N-substituted hydantoins, such as variations of the Read synthesis using N-butylated amino acid precursors, can also be employed.

Analytical Characterization

The structural confirmation of this compound would rely on standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR would show characteristic signals for the butyl chain protons, the methylene protons on the hydantoin ring, and the NH proton.

    • ¹³C NMR would display signals for the two carbonyl carbons, the methylene carbon of the ring, and the four distinct carbons of the butyl group.

  • Infrared (IR) Spectroscopy: The IR spectrum would be dominated by strong absorption bands corresponding to the C=O stretching vibrations of the two carbonyl groups and the N-H stretching vibration.

  • Mass Spectrometry (MS): Mass spectral analysis would confirm the molecular weight of the compound, with the molecular ion peak expected at m/z 156.

Potential Applications and Relevance in Drug Discovery

The hydantoin scaffold is a well-established pharmacophore found in a variety of clinically used drugs. [3]While specific biological activity for this compound is not extensively documented, its structural class suggests potential for investigation in several therapeutic areas.

  • Anticonvulsant Activity: Many hydantoin derivatives, most notably phenytoin, are used as antiepileptic drugs. [3]The N-alkylation can modulate the lipophilicity and pharmacokinetic properties of the molecule, potentially influencing its activity and central nervous system penetration.

  • Antimicrobial Agents: The hydantoin ring is present in some antimicrobial agents. Research has shown that certain substituted hydantoins exhibit activity against various bacteria and fungi. [4]* Intermediates in Organic Synthesis: N-alkylated hydantoins can serve as versatile building blocks for the synthesis of more complex molecules, including peptidomimetics and other biologically active compounds. [2]* Agrochemicals: Some hydantoin derivatives have found applications as herbicides and fungicides, indicating a potential for 1-butylhydantoin in agricultural research.

The butyl group, in particular, increases the lipophilicity of the hydantoin core, which can enhance membrane permeability and alter the drug's absorption, distribution, metabolism, and excretion (ADME) profile. This makes this compound an interesting candidate for lead optimization studies in drug discovery programs targeting enzymes or receptors where hydrophobic interactions are key.

Conclusion

This compound is a derivative of the pharmacologically significant hydantoin scaffold. Its molecular structure and weight are well-defined. While specific experimental data on its synthesis and biological activity are limited in the public domain, established synthetic routes for N-alkylated hydantoins provide a clear path for its preparation. The known biological activities of the hydantoin class of compounds suggest that this compound holds potential for investigation as an anticonvulsant, antimicrobial agent, or as a scaffold for further chemical modification in drug discovery and development. Further research is warranted to fully elucidate its pharmacological profile and synthetic accessibility.

References

  • Google Patents. CN103360320B - The preparation method of 1-methyl-2,4-imidazolidinedione.
  • ResearchGate. Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives. Available from: [Link]

  • ScienceScholar. Synthesis of imidazolidine 2,4 – dione derivatives. Available from: [Link]

  • Semantic Scholar. SYNTHESIS OF SERIES OF DIFFERENT IMIDAZOLIDINE-2,4-DIONE DERIVATIVES AND EVALUATION OF THEIR ANTIMICROBIAL POTENTIAL. Available from: [Link]

  • Chemsrc. Imidazolidine-2,4-dione | CAS#:461-72-3. Available from: [Link]

  • Cheng, X. C., et al. Synthesis of Novel Imidazolidine-2,4-dione Derivatives as Potential Antidiabetic Agents. Latin American Journal of Pharmacy, 29(7), 1121-1127.
  • Chemsrc. Potassium cyanate | CAS#:590-28-3. Available from: [Link]

  • EFINEA. Super Invar 32-5 Applications Controlled Expansion Alloy. Available from: [Link]

  • Carpenter Technology. SUPER INVAR 32-5. Available from: [Link]

  • National Center for Biotechnology Information. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 22(1), 64.
  • Journal of Synthetic Chemistry. Multicomponent Synthesis of Hydantoins via Bucherer–Bergs Reaction. Available from: [Link]

  • SpringerLink. Recent Biological Applications and Chemical Synthesis of Thiohydantoins. Mol Divers, 25, 1227–1254.
  • Organic Chemistry Portal. Hydantoin synthesis. Available from: [Link]

  • The Royal Society of Chemistry. 1H NMR spectrum of Compound 32. Available from: [Link]

  • ResearchGate. Biological evaluation of certain substituted hydantoins and benzalhydantoins against microbes. Available from: [Link]

Sources

The Unexplored Therapeutic Potential of 1-Butylimidazolidine-2,4-dione Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Charting a Course into Underexplored Chemical Space

The imidazolidine-2,4-dione, or hydantoin, scaffold is a cornerstone in medicinal chemistry, renowned for its versatile biological activities.[1] This five-membered heterocyclic ring system is a privileged structure, forming the core of established drugs with anticonvulsant, antiarrhythmic, and anticancer properties.[2][3] While extensive research has focused on substitutions at the N-3 and C-5 positions, the therapeutic landscape of N-1 substituted derivatives, particularly those bearing a butyl group, remains a largely uncharted territory. This technical guide aims to illuminate the latent potential of 1-butylimidazolidine-2,4-dione derivatives, providing researchers, scientists, and drug development professionals with a comprehensive overview of their known biological activities, methodologies for their synthesis and evaluation, and a forward-looking perspective on their therapeutic promise. By synthesizing existing knowledge and field-proven insights, this document serves as a catalyst for future investigations into this promising, yet underexplored, class of compounds.

The Architectural Significance of the 1-Butyl Substituent: A Gateway to Enhanced Lipophilicity and Novel Interactions

The introduction of a butyl group at the N-1 position of the imidazolidine-2,4-dione ring profoundly influences the molecule's physicochemical properties, most notably its lipophilicity. This increased lipophilicity can significantly impact a compound's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME). A higher log P value, indicative of greater lipid solubility, can enhance a molecule's ability to cross cellular membranes, including the blood-brain barrier, a critical attribute for centrally acting agents such as anticonvulsants.

Furthermore, the flexible four-carbon chain of the butyl group provides a new vector for interaction with biological targets. This aliphatic moiety can engage in hydrophobic interactions within the binding pockets of enzymes and receptors, potentially leading to altered potency and selectivity compared to unsubstituted or differently substituted hydantoins. The strategic placement of the butyl group at N-1 leaves the N-3 position available for further derivatization, opening avenues for the creation of hybrid molecules with dual or synergistic biological activities.

Anticonvulsant Activity: A Promising Frontier for Novel Antiepileptic Drugs

The hydantoin nucleus is synonymous with anticonvulsant activity, with phenytoin (5,5-diphenylhydantoin) being a landmark drug in the treatment of epilepsy.[4] While the majority of structure-activity relationship (SAR) studies have concentrated on the C-5 and N-3 positions, the influence of N-1 substitution is an area ripe for exploration.

Unraveling the Structure-Activity Relationship (SAR)

While direct and extensive SAR studies on this compound derivatives are limited in the public domain, we can extrapolate from broader studies on N-alkylated hydantoins. Research on phenylmethylenehydantoins has shown that substitution with alkyl groups on the phenyl ring can lead to good anticonvulsant activity.[5][6] This suggests that the introduction of lipophilic moieties can be beneficial. It is hypothesized that the butyl group at N-1 could enhance the compound's ability to penetrate the central nervous system and interact with key neuronal targets. Further investigation is warranted to systematically explore the impact of the 1-butyl group in combination with various substitutions at the C-5 position, which is known to be crucial for anticonvulsant activity.[7]

Proposed Mechanism of Action: Modulating Neuronal Excitability

The primary mechanism of action for many anticonvulsant hydantoins is the modulation of voltage-gated sodium channels. By stabilizing the inactive state of these channels, they reduce the repetitive firing of neurons that characterizes seizure activity. It is plausible that this compound derivatives share this mechanism. The butyl group could potentially influence the interaction with the channel's binding site, leading to altered efficacy or duration of action.

Diagram: Proposed Anticonvulsant Mechanism of Action

Anticonvulsant Mechanism cluster_Neuron Presynaptic Neuron Voltage-gated Na+ Channel (Active) Voltage-gated Na+ Channel (Active) Voltage-gated Na+ Channel (Inactive) Voltage-gated Na+ Channel (Inactive) Voltage-gated Na+ Channel (Active)->Voltage-gated Na+ Channel (Inactive) Inactivates Neurotransmitter Release Neurotransmitter Release Voltage-gated Na+ Channel (Active)->Neurotransmitter Release Triggers Reduced Neuronal Firing Reduced Neuronal Firing Voltage-gated Na+ Channel (Inactive)->Reduced Neuronal Firing Leads to Action Potential Action Potential Action Potential->Voltage-gated Na+ Channel (Active) Opens 1-Butyl-Hydantoin 1-Butyl-Hydantoin 1-Butyl-Hydantoin->Voltage-gated Na+ Channel (Inactive) Stabilizes

Caption: Proposed mechanism of 1-butylhydantoins stabilizing inactive sodium channels.

Experimental Protocol: Maximal Electroshock (MES) Seizure Test

The MES test is a primary screening model for identifying compounds effective against generalized tonic-clonic seizures.[8][9][10]

Objective: To assess the ability of a this compound derivative to prevent the tonic hindlimb extension phase of a maximal electroshock-induced seizure in rodents.

Materials:

  • Male albino mice (20-25 g) or Wistar rats (100-150 g).

  • Test compound (this compound derivative) dissolved or suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).

  • Positive control (e.g., Phenytoin).

  • Vehicle control.

  • Electroconvulsive shock apparatus with corneal electrodes.

  • Topical anesthetic (e.g., 0.5% proparacaine hydrochloride).

  • Saline solution (0.9%).

Procedure:

  • Animal Preparation: Acclimatize animals for at least one week before the experiment. Fast animals overnight with free access to water.

  • Drug Administration: Administer the test compound, positive control, or vehicle control intraperitoneally (i.p.) or orally (p.o.) at a predetermined dose and time before the seizure induction.

  • Seizure Induction:

    • At the time of peak drug effect (e.g., 30-60 minutes post-i.p. administration), gently restrain the animal.

    • Apply a drop of topical anesthetic to each cornea.

    • Place the saline-soaked corneal electrodes on the corneas.

    • Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds in mice).[11]

  • Observation: Immediately after the stimulus, observe the animal for the presence or absence of the tonic hindlimb extension. The abolition of this phase is considered the endpoint of protection.

  • Data Analysis: Record the number of animals protected in each group and calculate the percentage of protection. Determine the median effective dose (ED50) using probit analysis.

Antimicrobial Activity: A New Avenue for Combating Drug Resistance

The emergence of multidrug-resistant pathogens presents a global health crisis, necessitating the discovery of novel antimicrobial agents. Hydantoin derivatives have demonstrated a range of antimicrobial activities, and the 1-butyl substituted analogs represent a promising, yet understudied, chemical space for the development of new anti-infectives.[12][13][14]

Structure-Activity Relationship (SAR) Insights

While specific SAR data for 1-butylhydantoins is scarce, studies on related structures provide valuable clues. For instance, research on thiohydantoin derivatives has shown that the nature of the substituent at the N-1 position can influence antibacterial activity, with some derivatives containing a phenyl group at this position showing moderate activity against Gram-negative bacteria.[15] The lipophilicity conferred by the 1-butyl group may enhance the ability of these compounds to penetrate bacterial cell membranes. One study on benzalhydantoins reported that 3-n-butyl-4'-nitrobenzalhydantoin exhibited high and selective activity against E. coli, while 3-n-butyl-2'-bromo-4',5'-dimethoxybenzal hydantoin was highly selective against Malassezia furfur and Staphylococcus aureus.[16]

Potential Mechanisms of Antimicrobial Action

The mechanisms by which hydantoins exert their antimicrobial effects are not fully elucidated but are thought to be multifactorial, potentially including:

  • Disruption of Cell Membrane Integrity: The lipophilic nature of 1-butylhydantoins may facilitate their insertion into the bacterial cell membrane, leading to depolarization, leakage of intracellular components, and cell death.[12]

  • Inhibition of Essential Enzymes: These compounds could act as inhibitors of key bacterial enzymes involved in metabolic pathways or cell wall synthesis.

  • Interference with DNA/RNA Synthesis: Some hydantoin derivatives have been shown to interact with nucleic acids, potentially disrupting replication and transcription.

Diagram: Potential Antimicrobial Mechanisms of Action

Antimicrobial Mechanism cluster_Bacteria Bacterial Cell 1-Butyl-Hydantoin 1-Butyl-Hydantoin Cell Membrane Cell Membrane 1-Butyl-Hydantoin->Cell Membrane Disruption Essential Enzymes Essential Enzymes 1-Butyl-Hydantoin->Essential Enzymes Inhibition DNA/RNA DNA/RNA 1-Butyl-Hydantoin->DNA/RNA Interference Cell Lysis Cell Lysis Cell Membrane->Cell Lysis Leads to Metabolic Disruption Metabolic Disruption Essential Enzymes->Metabolic Disruption Leads to Inhibition of Replication/Transcription Inhibition of Replication/Transcription DNA/RNA->Inhibition of Replication/Transcription Leads to

Caption: Potential antimicrobial mechanisms of 1-butylhydantoin derivatives.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standardized and widely used technique to determine the MIC of an antimicrobial agent.[17][18][19]

Objective: To determine the lowest concentration of a this compound derivative that inhibits the visible growth of a specific microorganism.

Materials:

  • Test compound (this compound derivative) dissolved in a suitable solvent (e.g., DMSO).

  • Sterile 96-well microtiter plates.

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi.

  • Bacterial or fungal inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL).

  • Positive control (standard antibiotic).

  • Negative control (broth only).

  • Solvent control.

Procedure:

  • Preparation of Compound Dilutions: Prepare a serial two-fold dilution of the test compound in the appropriate broth directly in the microtiter plate.

  • Inoculation: Inoculate each well (except the negative control) with the standardized microbial suspension.

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 35-37°C for bacteria, 28-35°C for fungi) for a specified period (e.g., 16-20 hours for bacteria, 24-48 hours for fungi).

  • Reading of Results: After incubation, visually inspect the plates for turbidity, which indicates microbial growth. The MIC is the lowest concentration of the compound at which there is no visible growth.

  • Data Analysis: Record the MIC value for each compound against each tested microorganism.

Synthesis of this compound Derivatives: A Practical Approach

The synthesis of this compound derivatives can be achieved through various established methods for N-alkylation of the hydantoin ring. A common and effective approach involves the direct alkylation of a pre-formed hydantoin scaffold.

General Synthetic Scheme

A versatile route to 1-butyl-5,5-disubstituted-imidazolidine-2,4-diones starts with the synthesis of the 5,5-disubstituted hydantoin core, followed by N-alkylation.

Diagram: General Synthetic Pathway

Synthesis Ketone + KCN + (NH4)2CO3 Ketone (R1, R2) + KCN + (NH4)2CO3 5,5-disubstituted Hydantoin 5,5-disubstituted Hydantoin Ketone + KCN + (NH4)2CO3->5,5-disubstituted Hydantoin Bucherer-Bergs Reaction 1-Butyl-5,5-disubstituted Hydantoin 1-Butyl-5,5-disubstituted Hydantoin 5,5-disubstituted Hydantoin->1-Butyl-5,5-disubstituted Hydantoin N-Alkylation Butyl Halide + Base Butyl Halide (e.g., 1-bromobutane) + Base (e.g., K2CO3) Butyl Halide + Base->1-Butyl-5,5-disubstituted Hydantoin

Caption: General synthetic route to 1-butyl-5,5-disubstituted hydantoins.

Step-by-Step Synthesis Protocol: Example of 1-Butyl-5,5-diphenylhydantoin

This protocol describes the synthesis of a representative 1-butyl derivative, starting from the commercially available 5,5-diphenylhydantoin (phenytoin).

Objective: To synthesize 1-butyl-5,5-diphenylhydantoin via N-alkylation.

Materials:

  • 5,5-Diphenylhydantoin (Phenytoin).

  • 1-Bromobutane.

  • Potassium carbonate (K2CO3) or sodium hydride (NaH).

  • Anhydrous N,N-dimethylformamide (DMF) or acetone.

  • Ethyl acetate.

  • Hexane.

  • Brine solution.

  • Anhydrous sodium sulfate (Na2SO4).

  • Silica gel for column chromatography.

Procedure:

  • Reaction Setup: To a solution of 5,5-diphenylhydantoin (1 equivalent) in anhydrous DMF, add a base such as potassium carbonate (1.5 equivalents).

  • Alkylation: Add 1-bromobutane (1.2 equivalents) dropwise to the stirred suspension at room temperature.

  • Reaction Monitoring: Heat the reaction mixture (e.g., to 60-80°C) and monitor its progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into ice-water. Extract the aqueous layer with ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate gradient).

  • Characterization: Characterize the final product by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry to confirm its structure and purity.

Future Perspectives and Conclusion: Unlocking the Therapeutic Potential

The exploration of this compound derivatives is still in its infancy, yet the foundational knowledge of the hydantoin scaffold suggests a high probability of discovering novel therapeutic agents. The strategic incorporation of a butyl group at the N-1 position offers a promising avenue to modulate the pharmacokinetic and pharmacodynamic properties of this versatile heterocyclic system.

Future research should focus on:

  • Systematic Synthesis and Screening: A library of this compound derivatives with diverse substitutions at the C-5 and N-3 positions should be synthesized and screened for a wide range of biological activities, including anticonvulsant, antimicrobial, anticancer, and anti-inflammatory effects.

  • In-depth Mechanistic Studies: For active compounds, detailed mechanistic studies are crucial to elucidate their molecular targets and pathways of action.

  • Pharmacokinetic Profiling: Comprehensive ADME studies are necessary to evaluate the drug-like properties of promising candidates.

  • Computational Modeling: In silico studies, including molecular docking and QSAR, can aid in the rational design of more potent and selective derivatives.

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A Technical Guide to the Antidiabetic Potential of 1-Butylimidazolidine-2,4-dione Analogs: A New Frontier in PTP1B Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Type 2 Diabetes Mellitus (T2DM) remains a global health challenge, necessitating the development of novel therapeutics with improved efficacy and safety profiles. While established drug classes like thiazolidinediones (TZDs) have proven effective as insulin sensitizers, their clinical use is often hampered by significant side effects. This guide explores the burgeoning potential of 1-Butylimidazolidine-2,4-dione analogs, a class of compounds emerging from the principles of bioisosteric replacement and rational drug design. We delve into their primary mechanism of action as selective inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator of insulin signaling. This document provides a comprehensive overview of the rationale, synthesis, preclinical evaluation methodologies, and structure-activity relationships that underpin the development of these promising antidiabetic agents. Detailed experimental protocols and data visualization are provided to equip researchers with the practical knowledge required to advance this field.

Introduction: The Unmet Need in T2DM and the Rise of Bioisosteres

The management of T2DM is characterized by a progressive intensification of therapy, often involving multiple agents. The thiazolidinedione (TZD) class, which includes drugs like pioglitazone and rosiglitazone, revolutionized treatment by directly targeting insulin resistance.[1] However, their association with adverse effects such as weight gain, edema, and hepatotoxicity has driven a search for safer alternatives.[2]

This search has led to the application of bioisosterism, a strategy in medicinal chemistry for modifying lead compounds by replacing functional groups with others that have similar physical or chemical properties. The replacement of the thiazolidine-2,4-dione ring with an imidazolidine-2,4-dione (also known as a hydantoin) ring is a prime example of this approach.[2][3] This subtle structural change—substituting a sulfur atom with a nitrogen atom—can dramatically alter the compound's pharmacological profile, potentially retaining therapeutic efficacy while mitigating unwanted side effects. The imidazolidine-2,4-dione scaffold is not only a bioisostere of the TZD core but is also a recognized pharmacophore in its own right, found in compounds with a wide range of biological activities, including hypoglycemic properties.[3][4]

Target Rationale: Shifting Focus from PPAR-γ to PTP1B

While TZDs exert their effects primarily through the activation of the peroxisome proliferator-activated receptor-gamma (PPAR-γ), a significant portion of research into imidazolidine-2,4-dione analogs points towards a different, highly compelling target: Protein Tyrosine Phosphatase 1B (PTP1B) .

2.1. The Critical Role of PTP1B in Insulin Resistance

PTP1B functions as a critical negative regulator in both the insulin and leptin signaling pathways.[5] In the insulin pathway, it dephosphorylates and thereby inactivates the insulin receptor (IR) and insulin receptor substrate (IRS) proteins. Overexpression or hyperactivity of PTP1B is a key factor in the development of insulin resistance. Therefore, inhibiting PTP1B is a highly validated strategy to enhance insulin sensitivity and restore glucose homeostasis.[5]

PTP1B_Insulin_Pathway cluster_membrane Cell Membrane IR Insulin Receptor (IR) IRS IRS Proteins IR->IRS Phosphorylates (Activates) Insulin Insulin Insulin->IR Binds PI3K_Akt PI3K-Akt Pathway IRS->PI3K_Akt Activates GLUT4 GLUT4 Translocation (Glucose Uptake) PI3K_Akt->GLUT4 PTP1B PTP1B PTP1B->IR Dephosphorylates (Inactivates) PTP1B->IRS Dephosphorylates (Inactivates) Analogs Imidazolidine-2,4-dione Analogs Analogs->PTP1B Inhibits

Caption: Insulin signaling pathway and the inhibitory action of PTP1B.

2.2. The Advantage of PTP1B Inhibition

Targeting PTP1B offers a more direct approach to enhancing insulin signaling compared to the broad transcriptional effects of PPAR-γ agonists. This specificity holds the promise of achieving potent glucose-lowering effects without the baggage of PPAR-γ-related side effects. The challenge, however, lies in achieving selectivity, as the active sites of protein tyrosine phosphatases are highly conserved.[5]

Synthesis and Rational Design

The synthesis of this compound and its analogs often begins with the construction of the core hydantoin ring, commonly achieved through the Bucherer-Bergs reaction.[6] This is followed by strategic modifications to explore the structure-activity relationship (SAR).

Synthesis_Workflow Ketone Starting Ketone/ Aldehyde BuchererBergs Bucherer-Bergs Reaction Ketone->BuchererBergs Reagents KCN / (NH4)2CO3 Reagents->BuchererBergs Hydantoin 5,5-Disubstituted Imidazolidine-2,4-dione BuchererBergs->Hydantoin Alkylation N-Alkylation (e.g., with 1-Bromobutane) Hydantoin->Alkylation ButylHydantoin 1-Butyl-imidazolidine- 2,4-dione Intermediate Alkylation->ButylHydantoin Modification Further Modification (e.g., Arylsulfonylation) ButylHydantoin->Modification FinalAnalog Final Analog Modification->FinalAnalog

Caption: General synthetic workflow for imidazolidine-2,4-dione analogs.

3.1. Detailed Protocol: Synthesis of 3-Arylsulfonyl-imidazolidine-2,4-diones

This protocol is adapted from methodologies described for the synthesis of related derivatives and serves as a representative example.[6]

  • Step 1: Synthesis of the Imidazolidine-2,4-dione Core (Bucherer-Bergs Reaction)

    • To a solution of the starting ketone (1.0 eq) in ethanol/water (1:1), add potassium cyanide (2.5 eq) and ammonium carbonate (5.0 eq).

    • Causality: The cyanide ion acts as a nucleophile, attacking the carbonyl carbon of the ketone, while ammonium carbonate provides the ammonia and carbon dioxide necessary for the subsequent cyclization into the hydantoin ring.

    • Seal the reaction vessel and heat to 60-70 °C for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • After cooling, acidify the reaction mixture with a strong acid (e.g., HCl) to pH 1-2 to precipitate the product.

    • Filter the precipitate, wash thoroughly with cold water, and dry under vacuum to yield the 5,5-disubstituted imidazolidine-2,4-dione.

  • Step 2: N-Arylsulfonylation

    • Suspend the synthesized imidazolidine-2,4-dione (1.0 eq) in a suitable aprotic solvent (e.g., acetonitrile or DMF).

    • Add a non-nucleophilic base, such as triethylamine (TEA, 1.5 eq) or potassium carbonate (K₂CO₃, 2.0 eq), to the suspension and stir for 15 minutes at room temperature.

    • Causality: The base deprotonates one of the nitrogen atoms of the hydantoin ring, creating a nucleophilic anion that is poised to react with the sulfonyl chloride.

    • Slowly add the desired arylsulfonyl chloride (1.1 eq) to the reaction mixture.

    • Stir the reaction at room temperature for 4-8 hours, monitoring by TLC.

    • Upon completion, pour the reaction mixture into ice-water to precipitate the crude product.

    • Filter the solid, wash with water, and purify by recrystallization from a suitable solvent (e.g., ethanol) to obtain the final 3-arylsulfonyl-imidazolidine-2,4-dione analog.

Preclinical Evaluation Framework

A robust preclinical evaluation is critical to validate the therapeutic potential and mechanism of action of novel analogs.

4.1. In Vitro Assays: Target Engagement and Cellular Activity

  • Protocol: PTP1B Enzymatic Inhibition Assay

    • Principle: This is a self-validating system to quantify direct target inhibition. The assay measures the ability of a compound to prevent PTP1B from dephosphorylating a synthetic substrate, p-nitrophenyl phosphate (pNPP), which turns yellow upon dephosphorylation.

    • Reagents: Recombinant human PTP1B, pNPP substrate, assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT).

    • Procedure: a. In a 96-well plate, add 5 µL of the test compound (dissolved in DMSO, various concentrations). b. Add 85 µL of the PTP1B enzyme solution (pre-diluted in assay buffer) to each well. c. Incubate for 15 minutes at 37 °C to allow for compound-enzyme binding. d. Initiate the reaction by adding 10 µL of pNPP solution. e. Incubate for 30 minutes at 37 °C. f. Stop the reaction by adding 10 µL of 1 M NaOH. g. Measure the absorbance at 405 nm using a plate reader.

    • Data Analysis: Calculate the percentage of inhibition relative to a DMSO control and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

4.2. In Vivo Models: Assessing Hypoglycemic Efficacy

  • Choice of Model: The alloxan- or streptozotocin (STZ)-induced diabetic rat is a widely used and well-characterized model for screening hypoglycemic agents.[6] These chemicals selectively destroy pancreatic β-cells, leading to insulin deficiency and hyperglycemia, mimicking key aspects of diabetes.

  • Protocol: Oral Hypoglycemic Activity in Alloxan-Induced Diabetic Rats

    • Induction of Diabetes: Administer a single intraperitoneal (i.p.) injection of alloxan monohydrate (e.g., 150 mg/kg body weight) to overnight-fasted Wistar rats.

    • Validation: After 72 hours, measure fasting blood glucose levels. Rats with glucose levels > 250 mg/dL are considered diabetic and are selected for the study. This step ensures the model is robust.

    • Grouping: Divide the diabetic rats into groups (n=6-8 per group):

      • Group I: Diabetic Control (Vehicle only)

      • Group II: Positive Control (e.g., Glipizide, 5 mg/kg)

      • Group III-V: Test Compounds (e.g., Analogs at 10, 25, 50 mg/kg)

    • Dosing and Monitoring: Administer the vehicle, standard drug, or test compounds orally (p.o.). Collect blood samples from the tail vein at 0, 1, 3, 5, and 24 hours post-administration.

    • Analysis: Measure blood glucose levels using a glucometer. Analyze the data for statistically significant reductions in blood glucose compared to the diabetic control group.

Data Presentation and Structure-Activity Relationship (SAR)

Systematic analysis of how structural modifications impact biological activity is the cornerstone of lead optimization.

5.1. Quantitative In Vivo Data

CompoundDose (mg/kg)Max. Blood Glucose Reduction (%)Time to Max. Effect (Hours)
Vehicle -0-
Glipizide 552.4%5
Analog 2a [6]5058.1%5
Analog 2b [6]5054.3%5
Analog 2e [6]5035.7%3
(Note: Data is representative and based on findings for 3-arylsulfonylimidazolidine-2,4-diones)[6]

5.2. SAR Insights

From studies on related analogs, several key SAR trends can be inferred:

  • The Imidazolidine-2,4-dione Core: This is essential for activity, acting as the central scaffold.

  • Substitutions at N1 (e.g., Butyl group): The nature of this alkyl group can influence lipophilicity and pharmacokinetic properties. A butyl group often provides a good balance.

  • Substitutions at N3 (e.g., Arylsulfonyl group): This is a critical region for interaction with the target enzyme. Electron-withdrawing or electron-donating groups on the aryl ring can significantly modulate potency. For example, compounds with a simple phenylsulfonyl group (2a) or a tolylsulfonyl group (2b) have shown excellent activity.[6]

  • Substitutions at C5: The size and nature of substituents at this position can impact how the molecule fits into the enzyme's active site.

SAR [label=<

>];

R1_label [label="N1-Alkyl Group (e.g., Butyl)\n- Influences Lipophilicity & PK\n- Essential for anchoring"]; R3_label [label="N3-Arylsulfonyl Group\n- Critical for target interaction\n- Electronic properties modulate potency"]; R5_label [label="C5-Substituents\n- Steric bulk impacts binding pocket fit"]; Core_label [label="Imidazolidine-2,4-dione Core\n- Essential Scaffold"];

// Invisible nodes for positioning node [shape=point, width=0, height=0];

p_R1 [pos="0.2,1.8!"]; p_R3 [pos="2.8,1.8!"]; p_R5 [pos="1.5,0!"]; p_Core [pos="1.5,1.2!"];

p_R1_label [pos="-1,2.2!"]; p_R3_label [pos="4.2,2.2!"]; p_R5_label [pos="1.5,-0.5!"]; p_Core_label [pos="1.5,2.2!"];

p_R1 -> R1_label [dir=none]; p_R3 -> R3_label [dir=none]; p_R5 -> R5_label [dir=none]; p_Core -> Core_label [dir=none, style=invis]; // Adjust this one as needed } /dot

Caption: Key pharmacophoric features for SAR analysis.

Future Perspectives and Conclusion

The this compound scaffold represents a highly promising starting point for the development of a new class of antidiabetic agents. The primary mechanism via PTP1B inhibition offers a scientifically sound rationale for achieving potent insulin sensitization with a potentially superior safety profile compared to older drug classes.

Key future directions include:

  • Lead Optimization: Fine-tuning the SAR to maximize potency and selectivity against other phosphatases.

  • Pharmacokinetic Profiling: Evaluating the ADME (Absorption, Distribution, Metabolism, Excretion) properties of lead candidates to ensure drug-like characteristics.

  • Long-term Efficacy and Safety Studies: Assessing the durability of the glucose-lowering effect and monitoring for any potential off-target toxicities in chronic animal models.

References

  • Synthesis and in vivo hypoglycemic activity of new imidazolidine-2,4-dione derivatives. (2011). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Design and synthesis of imidazolidine-2,4-dione derivatives as selective inhibitors by targeting protein tyrosine phosphatase-1B over T-cell protein tyrosine phosphatase. (2013). Chemical Biology & Drug Design. [Link]

  • Synthesis of Novel Imidazolidine-2,4-dione Derivatives as Potential Antidiabetic Agents. (2011). Asian Journal of Chemistry. [Link]

  • DESIGN, SYNTHESIS, AND CHARACTERIZATION OF SOME NOVEL THIAZOLIDINE-2,4-DIONE DERIVATIVES AS ANTIDIABETIC AGENTS. (2022). Basrah Journal of Science. [Link]

  • An overview on medicinal perspective of thiazolidine-2,4-dione: A remarkable scaffold in the treatment of type 2 diabetes. (2021). Bioorganic Chemistry. [Link]

  • Synthesis of Novel Imidazolidine-2,4-dione Derivatives as Potential Antidiabetic Agents. (2011). ResearchGate. [Link]

  • Synthesis and antidiabetic activity of 2,4-thiazolidindione, imidazolidinedione and 2-thioxo-imidazolidine-4-one derivatives bearing 6-methyl chromonyl pharmacophore. (2013). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Novel thiazolidine-2,4-diones as potent euglycemic agents. (1994). Journal of Medicinal Chemistry. [Link]

  • Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives. (2007). Molecules. [Link]

  • In Vivo and Ex Vivo Evaluation of 1,3-Thiazolidine-2,4-Dione Derivatives as Euglycemic Agents. (2022). Pharmaceuticals. [Link]

  • In Vivo and Ex Vivo Evaluation of 1,3-Thiazolidine-2,4-Dione Derivatives as Euglycemic Agents. (2022). PubMed. [Link]

  • Synthesis of New Imidazolidin-2,4-dione and 2-Thioxoimidazolidin-4-ones via C-Phenylglycine Derivatives. (2007). MDPI. [Link]

Sources

The Antimicrobial Potential of Substituted Imidazolidine-2,4-diones: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Abstract

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. The imidazolidine-2,4-dione, commonly known as the hydantoin scaffold, represents a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide spectrum of biological activities.[1][2] This technical guide provides a comprehensive overview of substituted imidazolidine-2,4-diones as a promising class of antimicrobial agents. We will delve into the core aspects of their synthesis, methodologies for evaluating their antimicrobial efficacy, and an analysis of their structure-activity relationships. This document is intended to serve as a foundational resource for researchers, chemists, and pharmacologists engaged in the field of antimicrobial drug discovery.

Introduction: The Significance of the Imidazolidine-2,4-dione Scaffold

Imidazolidine-2,4-dione is a five-membered cyclic ureide that serves as the structural core for a variety of biologically active compounds.[1] While historically recognized for anticonvulsant (e.g., Phenytoin) and antiarrhythmic properties, derivatives of this scaffold are gaining significant attention for their potent antimicrobial activities.[1] The rise of multidrug-resistant pathogens has rendered many conventional antibiotics ineffective, creating a critical need for new chemical entities with novel mechanisms of action.

The versatility of the imidazolidine-2,4-dione ring, which allows for substitutions at the N-1, N-3, and C-5 positions, makes it an ideal template for combinatorial synthesis and optimization of biological activity. By strategically modifying these positions, researchers can fine-tune the molecule's physicochemical properties to enhance potency, broaden its spectrum of activity, and improve its pharmacological profile. This guide explores the scientific rationale and practical methodologies for harnessing this potential.

Synthesis of Substituted Imidazolidine-2,4-diones

A cornerstone of developing novel antimicrobial agents is the efficient and versatile synthesis of the core scaffold and its derivatives. Several methods exist for synthesizing hydantoins, with the Bucherer-Bergs reaction being one of the most prominent and widely used.[1]

The Bucherer-Bergs Reaction: A Classic Approach

This multi-component reaction provides a straightforward route to 5,5-disubstituted hydantoins from readily available starting materials: a ketone or aldehyde, ammonium carbonate, and an alkali cyanide (e.g., potassium cyanide). The reaction proceeds through the formation of an aminonitrile intermediate, which then cyclizes upon heating to form the imidazolidine-2,4-dione ring.

Causality in Experimental Design:

  • Choice of Carbonyl: The structure of the initial ketone or aldehyde directly determines the substituents at the C-5 position of the hydantoin ring. This is the primary point of diversification for generating a library of compounds for screening.

  • Solvent System: A mixture of water and a polar organic solvent like ethanol is typically used to ensure the solubility of both the organic and inorganic reactants.

  • Temperature and Pressure: The reaction is often conducted under elevated temperature and pressure in a sealed vessel to drive the cyclization to completion and manage the handling of hydrogen cyanide gas, which can be formed in situ.

Diagram: General Workflow for Bucherer-Bergs Synthesis

cluster_reactants Starting Materials cluster_process Reaction Process cluster_products Outcome Ketone Ketone/Aldehyde (R1, R2) Reaction_Vessel Reaction in Aqueous Ethanol Ketone->Reaction_Vessel KCN Potassium Cyanide KCN->Reaction_Vessel Ammonium_Carbonate Ammonium Carbonate Ammonium_Carbonate->Reaction_Vessel Heating Heat (60-100°C) Pressure Reaction_Vessel->Heating Workup Acidification & Purification Heating->Workup Hydantoin 5,5-Disubstituted Imidazolidine-2,4-dione Workup->Hydantoin

Caption: General workflow of the Bucherer-Bergs reaction.

Experimental Protocol: Synthesis of 5,5-Diphenylimidazolidine-2,4-dione

This protocol is a representative example of the Bucherer-Bergs reaction.

Materials:

  • Benzophenone (1.0 eq)

  • Potassium cyanide (2.0 eq)

  • Ammonium carbonate (5.0 eq)

  • Ethanol

  • Water

  • Hydrochloric acid (for workup)

  • Parr pressure reactor or a sealed tube

Procedure:

  • Reactant Charging: In a 100 mL Parr pressure reactor, combine benzophenone (1.0 eq), potassium cyanide (2.0 eq), and ammonium carbonate (5.0 eq).

  • Solvent Addition: Add a 1:1 mixture of ethanol and water (e.g., 25 mL of each) to the reactor. Ensure the solids are well-suspended.

  • Reaction Conditions: Seal the reactor securely. Heat the mixture to 90-100°C with constant stirring. Maintain this temperature for 12-18 hours. The internal pressure will rise; monitor as per the equipment's safety guidelines.

  • Cooling and Workup: After the reaction period, cool the reactor to room temperature. Carefully vent any residual pressure in a fume hood. Transfer the reaction mixture to a beaker.

  • Precipitation: Cool the mixture in an ice bath and slowly acidify with concentrated hydrochloric acid until the pH is ~2-3. This step protonates the hydantoin and causes it to precipitate.

  • Isolation: Collect the crude product by vacuum filtration. Wash the solid precipitate thoroughly with cold water to remove inorganic salts.

  • Purification: Recrystallize the crude solid from hot ethanol or an ethanol/water mixture to yield pure 5,5-diphenylimidazolidine-2,4-dione.

  • Characterization: Confirm the structure and purity of the final product using techniques such as NMR spectroscopy, IR spectroscopy, and melting point analysis.

Evaluation of Antimicrobial Activity

To assess the efficacy of newly synthesized compounds, a standardized and reproducible method is essential. The broth microdilution method is a gold-standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[1][3] The MIC is defined as the lowest concentration of the compound that prevents visible growth of a microorganism after overnight incubation.[4]

Protocol: Broth Microdilution Assay for MIC Determination

This protocol follows the general guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • Synthesized imidazolidine-2,4-dione derivatives (stock solutions in DMSO)

  • Sterile 96-well microtiter plates (U-bottom)[3]

  • Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Positive control antibiotic (e.g., Ciprofloxacin, Gentamicin)

  • Spectrophotometer or plate reader

  • 0.5 McFarland turbidity standard

Procedure:

  • Inoculum Preparation: a. From a fresh agar plate (18-24h culture), select 3-5 isolated colonies of the test microorganism. b. Suspend the colonies in sterile saline. c. Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL. d. Dilute this adjusted suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[3]

  • Plate Preparation (Serial Dilution): a. Add 100 µL of sterile CAMHB to all wells of a 96-well plate. b. Add 100 µL of the compound stock solution (e.g., at 2x the highest desired final concentration) to the first column of wells. This results in a total volume of 200 µL. c. Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the 10th column. Discard 100 µL from the 10th column. This creates a gradient of compound concentrations. d. Controls are critical for validation:

    • Column 11 (Growth Control): Add 100 µL of CAMHB (no compound).
    • Column 12 (Sterility Control): Add 100 µL of CAMHB (no compound, no bacteria).
  • Inoculation: a. Add 100 µL of the prepared bacterial inoculum (from step 1d) to wells in columns 1 through 11. Do not add bacteria to the sterility control wells (column 12). b. The final volume in each test well is 200 µL.

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.

  • Result Interpretation: a. After incubation, check the sterility control (should be clear) and growth control (should be turbid). b. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by using a plate reader.

Diagram: Experimental Workflow for MIC Determination

cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis P1 Prepare 0.5 McFarland Bacterial Suspension E1 Inoculate Wells with Standardized Bacteria P1->E1 P2 Prepare Serial Dilutions of Test Compound in Plate P2->E1 P3 Set up Growth & Sterility Controls P3->E1 E2 Incubate Plate (37°C, 18-20h) E1->E2 A1 Visually Inspect Wells for Turbidity E2->A1 A2 Determine Lowest Concentration with No Growth (MIC) A1->A2

Caption: Workflow for the Broth Microdilution MIC Assay.

Structure-Activity Relationship (SAR) of Antimicrobial Hydantoins

The antimicrobial potency of imidazolidine-2,4-dione derivatives is highly dependent on the nature and position of the substituents on the heterocyclic ring.[1][5] Analyzing these relationships is crucial for rationally designing more effective drug candidates.

Key Positions for Substitution:

  • C-5 Position: Substitutions at this position have the most significant impact. The presence of bulky, lipophilic groups, often aromatic or heterocyclic rings, is frequently associated with enhanced activity.

  • N-1 and N-3 Positions: Modification at the nitrogen atoms can modulate the molecule's polarity, hydrogen bonding capacity, and overall shape, which influences its interaction with biological targets.

General SAR Observations:

  • Antibacterial Activity: Studies have shown that certain fused bicyclic hydantoin derivatives exhibit the highest inhibitory activity against bacterial strains.[1][5] For instance, derivatives synthesized through organoselenium-induced cyclization have demonstrated notable potency.[1]

  • Antifungal Activity: The antifungal activity of many simple hydantoin derivatives is often reported as weak to moderate.[1][5] However, specific substitutions can confer significant potency.

  • Influence of Lipophilicity: Increased lipophilicity, often achieved by introducing aryl or long alkyl chains at the C-5 position, can enhance the ability of the compound to penetrate microbial cell membranes, a key step for reaching intracellular targets.

Table 1: Representative Antimicrobial Activity of Substituted Imidazolidine-2,4-diones
Compound IDSubstituent at C-5Substituent at N-1/N-3Test OrganismMIC (µg/mL)Reference
HYD-1 5,5-diphenylUnsubstitutedS. aureus>100Fictional Example
HYD-2 5-phenyl, 5-methylUnsubstitutedS. aureus64Fictional Example
HYD-3 Fused Bicyclic SelenideUnsubstitutedB. subtilis16Based on[1][5]
HYD-4 5-(4-chlorophenyl)N3-benzylE. coli32Fictional Example

Note: This table is illustrative. Actual MIC values vary widely based on the specific derivative and microbial strain tested.

Diagram: Key SAR Insights for Imidazolidine-2,4-diones

imidazolidine sub_N1 N-1 Substitution: - Modulates solubility - Can introduce new  pharmacophores sub_N1:w->imidazolidine:n sub_N3 N-3 Substitution: - Affects polarity - Often linked to other  heterocycles sub_N3:w->imidazolidine:s sub_C5 C-5 Substitution (Critical): - Bulky, lipophilic groups  (e.g., aryl rings) often  increase activity. - Fused ring systems can  confer high potency. sub_C5:e->imidazolidine:w

Caption: Key positions for substitution on the core scaffold.

Proposed Mechanisms of Antimicrobial Action

While the exact molecular targets for many imidazolidine-2,4-dione derivatives are still under active investigation, several mechanisms have been proposed. Unlike beta-lactam antibiotics that target cell wall synthesis, hydantoins are believed to interfere with various other essential cellular processes.

A related class of compounds, the thiazolidinediones, have been shown to inhibit cytoplasmic Mur ligases, which are crucial enzymes in the biosynthesis of peptidoglycan, a key component of the bacterial cell wall.[6] It is plausible that some imidazolidine-2,4-dione derivatives share a similar mechanism of action by acting as competitive inhibitors for bacterial enzymes.

Potential Molecular Targets:

  • Enzyme Inhibition: Hydantoins may act as inhibitors for essential enzymes in metabolic pathways, such as those involved in fatty acid synthesis, DNA replication (e.g., DNA gyrase), or folate synthesis.

  • Membrane Disruption: Lipophilic derivatives may intercalate into the bacterial cell membrane, disrupting its integrity and leading to leakage of cellular contents and dissipation of the proton motive force.

  • Quorum Sensing Inhibition: Some heterocyclic compounds can interfere with bacterial communication systems (quorum sensing), which regulate virulence factor production and biofilm formation.

Further research, including molecular docking studies, enzymatic assays, and transcriptomics, is required to fully elucidate the precise mechanisms of action for this promising class of antimicrobials.

Conclusion and Future Directions

Substituted imidazolidine-2,4-diones represent a versatile and promising scaffold for the development of new antimicrobial agents. Their straightforward synthesis and the potential for extensive chemical modification provide a robust platform for generating diverse compound libraries. The structure-activity relationships explored to date indicate that substitutions at the C-5 position are paramount for achieving high potency.

Future research should focus on:

  • Rational Design: Utilizing computational modeling and SAR data to design novel derivatives with enhanced potency and a broader spectrum of activity.

  • Mechanism of Action Studies: Identifying the specific molecular targets to understand how these compounds exert their antimicrobial effects and to anticipate potential resistance mechanisms.

  • Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to assess their potential for in vivo efficacy and safety.

By integrating synthetic chemistry, microbiology, and pharmacology, the scientific community can continue to unlock the therapeutic potential of the imidazolidine-2,4-dione core in the ongoing fight against infectious diseases.

References

  • Thiazolidin-2,4-Dione Scaffold: An Insight into Recent Advances as Antimicrobial, Antioxidant, and Hypoglycemic Agents. (2022). MDPI. [Link]

  • SYNTHESIS OF SERIES OF DIFFERENT IMIDAZOLIDINE-2,4-DIONE DERIVATIVES AND EVALUATION OF THEIR ANTIMICROBIAL POTENTIAL. (N/A). Semantic Scholar. [Link]

  • New Imidazolidineiminothione, Imidazolidin-2-one and Imidazoquinoxaline Derivatives: Synthesis and Evaluation of Antibacterial and Antifungal Activities. (N/A). National Institutes of Health (NIH). [Link]

  • Synthesis and Antibacterial Activity of New Thiazolidine-2,4-dione-Based Chlorophenylthiosemicarbazone Hybrids. (N/A). PubMed Central. [Link]

  • (PDF) Synthesis of series of different imidazolidine-2,4-dione derivatives and evaluation of their antimicrobial potential. (2018). ResearchGate. [Link]

  • Exploration of Substituted Thiazolidine-2,4-Diones: Synthesis, Characterization and Antimicrobial Evaluation. (2025). Journal of Advanced Scientific Research. [Link]

  • Synthesis and Antimicrobial Activity of a New Series of Thiazolidine-2,4-diones Carboxamide and Amino Acid Derivatives. (2018). ResearchGate. [Link]

  • Synthesis and Antimicrobial Activity of a New Series of Thiazolidine-2,4-diones Carboxamide and Amino Acid Derivatives. (2018). MDPI. [Link]

  • 4-Thiazolidinone derivatives as potent antimicrobial agents: microwave-assisted synthesis, biological evaluation and docking studies. (N/A). Royal Society of Chemistry. [Link]

  • Methods for in vitro evaluating antimicrobial activity: A review. (N/A). PubMed Central. [Link]

  • In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates. (N/A). MDPI. [Link]

  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (N/A). National Institutes of Health (NIH). [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (N/A). National Institutes of Health (NIH). [Link]

  • Methods for in vitro evaluating antimicrobial activity: A review. (2016). ResearchGate. [Link]

  • Recent Trends and Methods in Antimicrobial Drug Discovery from Plant Sources. (N/A). Bentham Science. [Link]

  • Biologically active natural imidazolidin-2,4-dione. (N/A). ResearchGate. [Link]

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Introduction: The Therapeutic Potential of the Imidazolidine-2,4-dione Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 1-Butylimidazolidine-2,4-dione A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

The imidazolidine-2,4-dione, or hydantoin, scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of biologically active compounds.[1] This five-membered heterocyclic ring system is the foundation for drugs with a wide array of therapeutic applications, including anticonvulsant, antiarrhythmic, and antidiabetic properties.[2][3][4] this compound, a specific derivative of this versatile scaffold, presents a compelling case for in-depth mechanistic investigation. Its structural similarity to known therapeutic agents suggests a high probability of interesting biological activity. This guide provides a comprehensive framework for elucidating the mechanism of action of this compound, drawing upon established methodologies and field-proven insights to navigate the complexities of drug discovery.

Part 1: Foundational Physicochemical and In Silico Characterization

Before embarking on extensive biological assays, a thorough understanding of the compound's fundamental properties is crucial. This initial characterization will inform subsequent experimental design and data interpretation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for formulation, understanding bioavailability, and designing delivery strategies.

PropertyValueSource
Molecular Formula C₇H₁₂N₂O₂[1]
Molecular Weight 156.18 g/mol [1]
Appearance White to almost white crystalline powder[1]
CAS Number 33599-32-5[1]
In Silico Prediction of Biological Activity

Computational tools can provide valuable initial hypotheses regarding the potential biological targets of this compound. These predictions, while not definitive, can help prioritize experimental approaches.

G cluster_0 In Silico Analysis Input_Structure This compound (SMILES/SDF) Similarity_Search Chemical Similarity Search (e.g., ChEMBL, PubChem) Input_Structure->Similarity_Search Target_Prediction Target Prediction Software (e.g., SwissTargetPrediction) Input_Structure->Target_Prediction Docking_Studies Molecular Docking (e.g., AutoDock, Glide) Similarity_Search->Docking_Studies Target_Prediction->Docking_Studies Predicted_Targets List of Predicted Targets (e.g., PPARγ, PTP1B, Nav Channels) Docking_Studies->Predicted_Targets

Caption: Workflow for in silico prediction of biological targets.

Part 2: Investigating Metabolic Disease-Related Mechanisms of Action

Given that derivatives of the closely related thiazolidine-2,4-dione scaffold are potent antidiabetic agents, and that imidazolidine-2,4-dione derivatives have been explored for similar indications, a primary focus of investigation should be on metabolic disease pathways.[5][6]

Peroxisome Proliferator-Activated Receptor γ (PPARγ) Agonism

Thiazolidinediones exert their antidiabetic effects primarily through the activation of PPARγ, a nuclear receptor that regulates gene expression involved in glucose and lipid metabolism.[7][8] Therefore, assessing the potential of this compound to act as a PPARγ agonist is a logical first step.

Cell-based reporter assays are a robust method for determining if a compound can activate a specific nuclear receptor.[9]

  • Cell Culture: Utilize a stable cell line co-transfected with a PPARγ expression vector and a reporter vector containing a PPAR response element (PPRE) upstream of a luciferase or β-lactamase gene.

  • Compound Treatment: Seed cells in a 96-well plate and treat with a dose-response range of this compound (e.g., 0.01 µM to 100 µM). Include a known PPARγ agonist (e.g., Rosiglitazone) as a positive control and a vehicle (e.g., DMSO) as a negative control.

  • Incubation: Incubate the cells for 24-48 hours to allow for gene transcription and protein expression.

  • Signal Detection: Add the appropriate substrate for the reporter enzyme (e.g., luciferin for luciferase) and measure the signal using a luminometer or spectrophotometer.

  • Data Analysis: Normalize the reporter signal to cell viability (e.g., using a parallel MTT assay) and plot the dose-response curve to determine the EC₅₀ value.

G Ligand This compound (Potential PPARγ Agonist) PPARg PPARγ Ligand->PPARg Binds & Activates Complex PPARγ-RXR Heterodimer PPARg->Complex Heterodimerizes with RXR RXR RXR->Complex PPRE PPRE (PPAR Response Element) Complex->PPRE Binds to Transcription Target Gene Transcription (Glucose & Lipid Metabolism) PPRE->Transcription Initiates

Caption: Simplified signaling pathway of PPARγ activation.

Protein Tyrosine Phosphatase-1B (PTP1B) Inhibition

PTP1B is a negative regulator of the insulin signaling pathway, and its inhibition is a therapeutic strategy for type 2 diabetes.[10][11] Several imidazolidine-2,4-dione derivatives have been identified as PTP1B inhibitors.[10][11]

A direct enzymatic assay can quantify the inhibitory effect of this compound on PTP1B activity.

  • Reagents: Recombinant human PTP1B, a fluorogenic substrate (e.g., 6,8-difluoro-4-methylumbelliferyl phosphate - DiFMUP), and a known PTP1B inhibitor (e.g., Suramin) as a positive control.

  • Assay Setup: In a 96-well plate, add PTP1B enzyme and varying concentrations of this compound.

  • Initiation: Start the reaction by adding the DiFMUP substrate.

  • Measurement: Monitor the increase in fluorescence over time as the enzyme cleaves the substrate.

  • Data Analysis: Calculate the rate of reaction for each compound concentration and determine the IC₅₀ value.

In Vivo Studies in a Metabolic Disease Model

Positive in vitro results should be validated in a relevant animal model of metabolic disease.

The STZ-induced diabetic rat or mouse model is a widely used and well-characterized model for studying type 1 and, with a high-fat diet, type 2 diabetes.[12]

  • Induction of Diabetes: Administer a single intraperitoneal injection of STZ to induce hyperglycemia.

  • Animal Grouping: Divide the diabetic animals into groups: vehicle control, positive control (e.g., Metformin or a known PPARγ agonist), and treatment groups receiving different doses of this compound.

  • Treatment: Administer the compounds orally once daily for a specified period (e.g., 21-28 days).

  • Monitoring: Monitor blood glucose levels, body weight, and food and water intake regularly.

  • Terminal Analysis: At the end of the study, collect blood for analysis of insulin, triglycerides, and cholesterol. Harvest tissues (liver, adipose, muscle) for histological and gene expression analysis.

ParameterExpected Outcome with an Effective Antidiabetic Agent
Blood Glucose Significant reduction compared to vehicle control
Plasma Insulin May increase if the compound has insulin-sensitizing effects
Triglycerides Reduction in circulating levels
Cholesterol Potential improvement in lipid profile

Part 3: Exploring Neurological Mechanisms of Action

The hydantoin scaffold is famously present in the anticonvulsant drug phenytoin.[4] Therefore, investigating the potential neurological effects of this compound is a worthwhile endeavor.

Modulation of Voltage-Gated Sodium Channels

Hydantoin anticonvulsants are known to inhibit the repetitive firing of action potentials by blocking voltage-gated sodium channels.[13][14]

Patch-clamp electrophysiology on cultured neurons is the gold standard for studying the effects of a compound on ion channel function.

  • Cell Preparation: Use primary neuronal cultures or a cell line expressing the desired sodium channel subtype (e.g., Nav1.2).

  • Recording: Establish a whole-cell patch-clamp configuration and record sodium currents in response to depolarizing voltage steps.

  • Compound Application: Perfuse the cells with varying concentrations of this compound.

  • Data Analysis: Analyze the effect of the compound on the peak sodium current, channel activation and inactivation kinetics, and use-dependent block.

Part 4: Anticancer Activity Screening

The imidazolidine-2,4-dione scaffold has also been incorporated into compounds with anticancer properties, some of which target anti-apoptotic proteins like Bcl-2.[15]

In Vitro Cytotoxicity Assays

Initial screening for anticancer activity involves assessing the compound's cytotoxicity against a panel of cancer cell lines.

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

  • Cell Seeding: Seed various cancer cell lines (e.g., K562, PC-3) in 96-well plates.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound for 48-72 hours.

  • MTT Addition: Add MTT reagent to each well and incubate to allow for the formation of formazan crystals.

  • Solubilization: Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO).

  • Measurement: Measure the absorbance at the appropriate wavelength to determine the percentage of viable cells.

  • Data Analysis: Calculate the GI₅₀ (concentration for 50% growth inhibition) for each cell line.

Conclusion: Synthesizing a Coherent Mechanistic Narrative

The systematic application of the experimental workflows outlined in this guide will generate a comprehensive dataset to build a robust model of the mechanism of action of this compound. By integrating findings from in silico, in vitro, and in vivo studies, researchers can confidently position this promising compound for further preclinical and clinical development. The versatility of the imidazolidine-2,4-dione scaffold suggests that a multi-faceted approach to mechanistic studies is not only warranted but essential for uncovering the full therapeutic potential of its derivatives.

References

  • Synthesis and in vivo hypoglycemic activity of new imidazolidine-2,4-dione derivatives. Available from: [Link]

  • Synthesis of imidazolidine 2, 4 – dione derivatives - ScienceScholar. Available from: [Link]

  • Kumar, H., et al. (2022). Mechanism of Action of Thiazolidin-2,4-dione. Encyclopedia. Available from: [Link]

  • How Do Hydantoin Anticonvulsants Work? - Uses, Side Effect, Drug Names - RxList. Available from: [Link]

  • In Vivo and Ex Vivo Evaluation of 1,3-Thiazolidine-2,4-Dione Derivatives as Euglycemic Agents - PMC - PubMed Central. Available from: [Link]

  • Biologically active natural imidazolidin-2,4-dione. - ResearchGate. Available from: [Link]

  • An overview on medicinal perspective of thiazolidine-2,4-dione: A remarkable scaffold in the treatment of type 2 diabetes - PubMed. Available from: [Link]

  • Design, synthesis, biological evaluation and molecular dynamics simulation studies of imidazolidine-2,4-dione derivatives as novel PTP1B inhibitors - PubMed. Available from: [Link]

  • (PDF) Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives - ResearchGate. Available from: [Link]

  • Synthesis of imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one derivatives as inhibitors of virulence factors production in Pseudomonas aeruginosa - PubMed. Available from: [Link]

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An In-Depth Technical Guide to the In Vitro Evaluation of 1-Butylimidazolidine-2,4-dione Cytotoxicity

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive framework for the in vitro cytotoxicological assessment of 1-Butylimidazolidine-2,4-dione, a derivative of the hydantoin scaffold. Recognizing the broad biological activities of hydantoin-related compounds, a rigorous and multi-faceted approach to evaluating cytotoxicity is paramount in early-stage drug development and chemical safety assessment.[1][2][3] This document moves beyond rote protocol recitation, offering a strategic rationale for experimental design, from cell line selection to mechanistic deconvolution. It is intended for researchers, scientists, and drug development professionals tasked with characterizing the safety profile of novel chemical entities. We will detail a tiered analytical strategy, beginning with foundational cell viability assays and progressing to more complex evaluations of specific cell death pathways, such as apoptosis and necrosis, and underlying mechanisms like oxidative stress.

Introduction: The Hydantoin Scaffold and the Imperative for Cytotoxicity Profiling

This compound belongs to the hydantoin (imidazolidine-2,4-dione) class of heterocyclic compounds.[1] This chemical scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities, including anticancer and antidiabetic properties.[1][4] However, this bioactivity necessitates a thorough evaluation of potential toxicity. Cytotoxicity is a major cause of drug candidate attrition, making its early identification a critical, cost-saving step in the development pipeline.[5][6]

The cytotoxic potential of hydantoin derivatives can stem from various mechanisms, including the induction of programmed cell death (apoptosis), cell cycle arrest, or the generation of reactive oxygen species (ROS), leading to oxidative stress.[7] Therefore, a robust assessment cannot rely on a single assay but must employ an integrated testing strategy to build a comprehensive toxicity profile. This guide outlines such a strategy, grounded in established principles of in vitro toxicology and aligned with international standards, such as those proposed by the Organisation for Economic Co-operation and Development (OECD).[8][9]

Foundational Principles: Crafting a Self-Validating Experimental Design

Before embarking on specific assays, establishing a logical and robust experimental design is crucial. The choices made at this stage dictate the quality and interpretability of the resulting data.

The Logic of Cell Line Selection

The choice of cell model is arguably the most critical variable in any in vitro study.[10] A tiered approach, using a panel of cell lines, provides the most comprehensive data.

  • Recommended Starter Panel:

    • HepG2 (Human Hepatocellular Carcinoma): The liver is the primary site of xenobiotic metabolism.[11] HepG2 cells retain many metabolic enzymes, making them an essential model for assessing the toxicity of the parent compound and its potential reactive metabolites.[11]

    • HEK293 (Human Embryonic Kidney): The kidneys are a major route of drug excretion and are susceptible to drug-induced injury.[12] HEK293 cells provide a model for assessing potential nephrotoxicity.

    • A Non-Cancerous, Proliferating Cell Line (e.g., NIH/3T3, Human Fibroblasts): Including a non-cancerous cell line is crucial to assess general, off-target cytotoxicity and to differentiate between anti-proliferative effects on cancer cells versus broad toxicity.[7][13]

Trustworthiness Check: All cell lines must be authenticated (e.g., by STR profiling) and routinely tested for mycoplasma contamination to ensure data integrity. The FDA provides points to consider for the characterization of cell lines used for producing biologicals.[14]

Dose, Time, and Controls: The Cornerstones of Validity
  • Dose-Response: Cytotoxicity should be evaluated over a wide, logarithmic range of concentrations (e.g., from 0.1 µM to 100 µM) to establish a clear dose-response relationship and calculate the half-maximal inhibitory concentration (IC50).

  • Time-Course: Experiments should be conducted at multiple time points (e.g., 24, 48, and 72 hours) to distinguish between acute and delayed or chronic toxicity.

  • Essential Controls:

    • Vehicle Control: Cells treated with the same concentration of the compound's solvent (e.g., DMSO) as the highest dose test article. This accounts for any solvent-induced toxicity.

    • Untreated Control: Cells cultured in media alone, representing baseline viability (100%).

    • Positive Control: A known cytotoxic agent (e.g., Doxorubicin, Staurosporine) to confirm the assay is performing as expected.

A Tiered Assay Strategy for Comprehensive Cytotoxicity Assessment

We propose a multi-tiered workflow that begins with broad assessments of cell health and progressively narrows the focus to specific mechanisms of cell death.

G cluster_0 Tier 1: Primary Viability Screening cluster_1 Tier 2: Discerning the Mode of Cell Death cluster_2 Tier 3: Mechanistic Investigation T1_MTT MTT Assay (Metabolic Activity) T2_Caspase Caspase-3/7 Assay (Apoptosis) T1_MTT->T2_Caspase If cytotoxic T1_LDH LDH Release Assay (Membrane Integrity) T2_Annexin Annexin V / PI Staining (Apoptosis vs. Necrosis) T1_LDH->T2_Annexin If cytotoxic T3_ROS ROS Assay (Oxidative Stress) T2_Caspase->T3_ROS If apoptosis positive T3_Mito Mitochondrial Membrane Potential Assay T2_Annexin->T3_Mito If apoptosis/necrosis confirmed end End: Comprehensive Toxicity Profile T3_ROS->end T3_Mito->end start Start: Dose-Response Exposure to This compound start->T1_MTT start->T1_LDH

Caption: Tiered workflow for cytotoxicity assessment.

Tier 1: Primary Screening for Cytotoxic Effects

The initial goal is to answer a simple question: "Does this compound reduce cell viability, and if so, at what concentration?" We employ two assays with distinct endpoints to provide a robust primary screen.[15]

  • Principle: This colorimetric assay measures the activity of mitochondrial reductase enzymes, which convert the yellow tetrazolium salt MTT into purple formazan crystals.[7][16] A decrease in the rate of formazan production is interpreted as a reduction in metabolic activity and, by extension, cell viability.[16]

  • Causality: A positive result (decreased signal) indicates that the compound may be interfering with mitochondrial function or generally reducing the viable cell population. It serves as a broad indicator of compromised cell health.[17]

Protocol: MTT Assay [18]

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours.

  • Compound Treatment: Remove media and add fresh media containing serial dilutions of this compound and controls. Incubate for the desired exposure time (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the MTT solution and add 100-150 µL of a solubilization buffer (e.g., DMSO or acidified isopropanol) to each well to dissolve the crystals.

  • Measurement: Agitate the plate for 15 minutes on an orbital shaker to ensure complete solubilization and measure the absorbance at a wavelength between 500 and 600 nm (typically 570 nm) using a microplate reader.[16]

  • Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane, a hallmark of necrosis or late-stage apoptosis.[19][20][21] The assay quantifies this extracellular LDH via a coupled enzymatic reaction that results in a colorimetric or fluorescent signal.[19][21]

  • Causality: This assay directly measures cell lysis.[20] A positive result strongly indicates that the compound induces membrane rupture. It is an excellent orthogonal assay to the MTT, as it measures a distinct cytotoxic event (cell death) rather than metabolic activity.

Protocol: LDH Cytotoxicity Assay [19][22]

  • Cell Seeding & Treatment: Follow steps 1 and 2 from the MTT protocol.

  • Sample Collection: After the incubation period, carefully transfer a 50 µL aliquot of the cell-free supernatant from each well to a new 96-well plate.

  • Reaction Mixture: Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., from kits provided by Thermo Fisher Scientific, Promega, or Sigma-Aldrich).[19][22][23] Add 50-100 µL of this mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add the provided Stop Solution to each well.

  • Measurement: Measure the absorbance, typically at 490 nm, using a microplate reader.[19] Calculate percent cytotoxicity relative to a maximum LDH release control (cells lysed with detergent).

Tier 2: Elucidating the Mode of Cell Death

If Tier 1 assays confirm cytotoxicity, the next logical step is to determine how the cells are dying. The primary distinction is between apoptosis (programmed cell death) and necrosis (uncontrolled cell lysis).

  • Principle: Caspases-3 and -7 are key "executioner" enzymes that are activated during the apoptotic cascade.[24] These assays use a specific peptide substrate (e.g., DEVD) conjugated to a reporter molecule (fluorophore or luminophore).[25] When active caspase-3/7 cleaves the substrate, the reporter is released, generating a measurable signal.[24][25]

  • Causality: A positive result is a strong, direct indicator that the compound is inducing apoptosis. This is a critical mechanistic insight, as apoptosis is a controlled process distinct from the inflammatory response often associated with necrosis.[26]

Protocol: Luminescent Caspase-3/7 Assay [25][27]

  • Cell Seeding & Treatment: Seed cells in a white-walled 96-well plate suitable for luminescence. Treat with the compound as previously described.

  • Reagent Addition: After incubation, allow the plate to equilibrate to room temperature. Add a volume of the Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well.

  • Incubation: Mix gently on a plate shaker and incubate at room temperature for 1-2 hours.

  • Measurement: Measure the luminescence using a plate-reading luminometer.

Tier 3: Investigating Underlying Mechanisms

With the mode of cell death identified, the final tier seeks to uncover the upstream cellular events that trigger it. For many compounds, this involves mitochondrial dysfunction and oxidative stress.

  • Principle: Many toxic compounds induce the formation of ROS, such as superoxide and hydroxyl radicals, which cause cellular damage.[7][28] These assays use cell-permeable probes like 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA), which becomes highly fluorescent upon oxidation by ROS.[28][29]

  • Causality: An increase in fluorescence indicates the compound is causing oxidative stress.[30] This can be a primary mechanism of toxicity or a downstream consequence of other events, such as mitochondrial damage.[11][30]

Protocol: H2DCFDA-Based ROS Detection [31][32]

  • Cell Seeding & Treatment: Seed cells and treat with the compound for a shorter duration (e.g., 1-6 hours), as ROS generation is often an early event.

  • Probe Loading: Remove the treatment media and wash cells with warm PBS. Add media or buffer containing the H2DCFDA probe (e.g., 10 µM).

  • Incubation: Incubate for 30-60 minutes at 37°C, protected from light.

  • Measurement: Wash the cells again with PBS. Measure fluorescence using a microplate reader (Ex/Em ~495/529 nm) or a flow cytometer.[28][32]

Data Presentation and Interpretation

Quantitative data should be summarized for clarity and comparative analysis.

Table 1: Summary of Cytotoxicity Data for this compound (48h Exposure)

Cell LineAssayEndpointIC50 (µM)Max. % Cytotoxicity (at 100 µM)
HepG2 MTTMetabolic Activity25.4 ± 3.188%
LDHMembrane Integrity45.2 ± 5.565%
Caspase-3/7Apoptosis30.1 ± 4.04.5-fold increase
HEK293 MTTMetabolic Activity78.9 ± 9.255%
LDHMembrane Integrity> 10020%
Caspase-3/7Apoptosis> 1001.2-fold increase
NIH/3T3 MTTMetabolic Activity> 10015%
LDHMembrane Integrity> 1008%
Caspase-3/7Apoptosis> 1001.1-fold increase
Note: Data are hypothetical and for illustrative purposes only.

Interpretation of Hypothetical Data: The data in Table 1 suggest that this compound exhibits selective cytotoxicity towards the hepatic cell line, HepG2. The lower IC50 value in the MTT assay compared to the LDH assay suggests that metabolic inhibition occurs before significant loss of membrane integrity. The strong activation of Caspase-3/7 confirms that the primary mode of cell death in HepG2 cells is apoptosis. The minimal effect on HEK293 and NIH/3T3 cells suggests a favorable preliminary safety profile concerning renal and general off-target cytotoxicity.

G Compound This compound Mitochondria Mitochondrial Stress Compound->Mitochondria ROS Increased ROS Production (Oxidative Stress) Mitochondria->ROS Dysfunction leads to Caspase9 Caspase-9 Activation (Initiator) Mitochondria->Caspase9 Cytochrome c release ROS->Mitochondria Further Damage Caspase37 Caspase-3/7 Activation (Executioner) Caspase9->Caspase37 Activates Apoptosis Apoptosis (Programmed Cell Death) Caspase37->Apoptosis Executes

Caption: Plausible apoptotic pathway induced by the compound.

Conclusion and Future Directions

This guide has outlined a systematic, multi-tiered strategy for the in vitro cytotoxicity evaluation of this compound. By integrating assays that probe metabolic health, membrane integrity, and specific death pathways, researchers can build a robust and mechanistically informed safety profile. The hypothetical data suggest that the compound may induce apoptosis in hepatic cells, possibly via a mechanism involving oxidative stress and mitochondrial dysfunction.

Future work should validate these findings by employing more advanced techniques, such as high-content imaging to visualize morphological changes associated with apoptosis, or Seahorse XF analysis to directly measure mitochondrial respiration. A comprehensive understanding of a compound's cytotoxic profile is not an obstacle but a critical component of successful and responsible drug development.

References

  • ResearchGate. (n.d.). DESIGN, SYNTHESIS, AND CHARACTERIZATION OF SOME NOVEL THIAZOLIDINE-2,4-DIONE DERIVATIVES AS ANTIDIABETIC AGENTS. Retrieved from [Link]

  • Guengerich, F. P. (2011). Mechanisms of Drug Toxicity and Relevance to Pharmaceutical Development. Drug Metabolism and Pharmacokinetics, 26(1), 3-14. Retrieved from [Link]

  • MDPI. (2024). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Retrieved from [Link]

  • ROS Assay Kit Protocol. (n.d.). Retrieved from [Link]

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  • MDPI. (2021). Design, Synthesis, and In Vitro Antiproliferative Activity of Hydantoin and Purine Derivatives with the 4-Acetylphenylpiperazinylalkyl Moiety. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Phenylimidazolidine-2,4-dione. PubChem Compound Database. Retrieved from [Link]

  • Molecular Devices. (n.d.). EarlyTox Caspase-3/7 R110 Assay Kit. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Assay Guidance Manual: MTT Assay Protocol. Retrieved from [Link]

  • Riss, T. L., & Moravec, R. A. (2004). In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening. Assay and Drug Development Technologies, 2(1), 51-62. Retrieved from [Link]

  • Chemsrc. (n.d.). Imidazolidine-2,4-dione. Retrieved from [Link]

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  • Frontiers. (2021). Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells. Retrieved from [Link]

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  • Cruelty Free International. (2021). Updates to OECD in vitro and in chemico test guidelines. Retrieved from [Link]

  • Liu, K. (2023). Investigating drug-induced toxicity: Chemical mechanisms and mitigation strategies. Journal of Clinical and Experimental Nephrology, 8(4). Retrieved from [Link]

  • ResearchGate. (2018). MTT Proliferation Assay Protocol. Retrieved from [Link]

  • ResearchGate. (2025). Biologically active natural imidazolidin-2,4-dione. Retrieved from [Link]

  • LifeNet Health LifeSciences. (n.d.). In Vitro Cytotoxicity Assays. Retrieved from [Link]

  • AntBio. (2024). Cellular reactive oxygen species (ROS) assay strategy. Retrieved from [Link]

  • ResearchGate. (2018). Synthesis of hydantoin and thiohydantoin related compounds from benzil and study of their cytotoxicity. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Assay Guidance Manual: Apoptosis Marker Assays for HTS. Retrieved from [Link]

  • Bio-protocol. (2018). Flow Cytometric Detection of Reactive Oxygen Species. Retrieved from [Link]

  • ProQuest. (2018). Synthesis, Antiproliferative, and Cytotoxic Effect of Two New Hydantoin Derivatives on Growth of Mouse Mammary Adenocarcinoma Cell Line (AMN3) (In vitro). Retrieved from [Link]

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Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 1-Butylimidazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive application note provides a detailed, step-by-step protocol for the synthesis of 1-Butylimidazolidine-2,4-dione, a member of the pharmacologically significant hydantoin family. The described method is based on the direct N1-selective alkylation of imidazolidine-2,4-dione (hydantoin) using 1-bromobutane. This protocol is designed to be a self-validating system, offering insights into the causality behind experimental choices, particularly addressing the challenge of regioselectivity in hydantoin alkylation. This guide is intended for researchers in medicinal chemistry, drug development, and organic synthesis, providing a robust and reproducible method for accessing N1-substituted hydantoins.

Introduction: The Significance of the Hydantoin Scaffold

Imidazolidine-2,4-dione, commonly known as hydantoin, is a five-membered heterocyclic core structure that is a cornerstone in medicinal chemistry.[1] Hydantoin derivatives exhibit a wide array of biological activities, including anticonvulsant, antiarrhythmic, and antidiabetic properties.[2] The substitution pattern on the hydantoin ring is crucial for its pharmacological profile, and the development of synthetic routes to specifically substituted hydantoins is of great interest to the pharmaceutical industry. This compound serves as a valuable building block for the synthesis of more complex molecules and for structure-activity relationship (SAR) studies.

The Synthetic Challenge: Regioselectivity in Hydantoin Alkylation

The hydantoin ring possesses two nitrogen atoms, N1 and N3, both of which are susceptible to alkylation. The N3-proton is more acidic than the N1-proton, making the N3 position more nucleophilic under standard basic conditions.[3] Consequently, alkylation of hydantoin often leads to the preferential formation of the N3-substituted product.[4] To achieve selective alkylation at the N1 position, as required for the synthesis of this compound, specific reaction conditions are necessary. The use of strong potassium bases, such as potassium tert-butoxide, has been shown to facilitate the direct N1-selective alkylation of hydantoins.[2][3] This is attributed to the ability of these strong bases to deprotonate the less acidic N1 position, enabling its subsequent reaction with an electrophile.

Reaction Scheme

cluster_0 Synthesis of this compound Hydantoin Imidazolidine-2,4-dione Product This compound Hydantoin->Product 1. 1-Bromobutane 1-Bromobutane 1-Bromobutane->Product 2. Base Potassium tert-butoxide (t-BuOK) THF Base->Product

Caption: N1-alkylation of imidazolidine-2,4-dione.

Experimental Protocol

This protocol details the synthesis of this compound via direct N1-alkylation.

Materials and Reagents
Reagent/MaterialGradeSupplierComments
Imidazolidine-2,4-dione (Hydantoin)≥98%e.g., Sigma-AldrichStarting material
1-Bromobutane≥99%e.g., Sigma-AldrichAlkylating agent
Potassium tert-butoxide (t-BuOK)≥98%e.g., Sigma-AldrichStrong base
Anhydrous Tetrahydrofuran (THF)≥99.9%, inhibitor-freee.g., Sigma-AldrichReaction solvent
Dichloromethane (DCM)ACS gradee.g., Fisher ScientificFor extraction
Saturated aqueous ammonium chloride (NH4Cl)For quenching
Brine (saturated aq. NaCl)For washing
Anhydrous Magnesium Sulfate (MgSO4)Drying agent
Silica Gel60 Å, 230-400 meshe.g., Sigma-AldrichFor column chromatography
Ethyl AcetateACS gradee.g., Fisher ScientificEluent for chromatography
HexanesACS gradee.g., Fisher ScientificEluent for chromatography
Step-by-Step Procedure
  • Reaction Setup:

    • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add imidazolidine-2,4-dione (1.0 g, 10.0 mmol).

    • Add anhydrous tetrahydrofuran (THF, 40 mL) to the flask. Stir the suspension at room temperature.

  • Deprotonation:

    • Carefully add potassium tert-butoxide (1.23 g, 11.0 mmol, 1.1 equivalents) to the suspension in one portion under a nitrogen atmosphere.

    • Stir the reaction mixture at room temperature for 1 hour. The suspension should become a clearer solution as the potassium salt of hydantoin forms.

  • Alkylation:

    • Slowly add 1-bromobutane (1.2 mL, 11.0 mmol, 1.1 equivalents) to the reaction mixture dropwise via a syringe.

    • Heat the reaction mixture to reflux (approximately 66 °C) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.

  • Work-up:

    • After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

    • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (20 mL).

    • Remove the THF under reduced pressure using a rotary evaporator.

    • Extract the aqueous residue with dichloromethane (3 x 30 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

    • Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 20% ethyl acetate and gradually increasing to 50%) to isolate the pure this compound.

    • Combine the fractions containing the product and evaporate the solvent to yield a white to off-white solid.

Characterization of this compound
  • Appearance: White to almost white crystalline powder.

  • Molecular Formula: C₇H₁₂N₂O₂

  • Molecular Weight: 156.19 g/mol

  • Melting Point: 93-97 °C

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm):

    • Predicted: 7.5-8.0 (br s, 1H, NH ), 3.9 (s, 2H, CH₂ ), 3.4 (t, J = 7.2 Hz, 2H, NCH₂ CH₂CH₂CH₃), 1.6 (m, 2H, NCH₂CH₂ CH₂CH₃), 1.4 (m, 2H, NCH₂CH₂CH₂ CH₃), 0.9 (t, J = 7.4 Hz, 3H, NCH₂CH₂CH₂CH₃ ).

  • ¹³C NMR (101 MHz, CDCl₃) δ (ppm):

    • Predicted: 172.0 (C=O), 157.0 (C=O), 50.0 (C5), 42.0 (NCH₂), 30.0 (NCH₂CH₂), 20.0 (NCH₂CH₂CH₂), 13.5 (CH₃).

  • Confirmation: The NMR should be compared with a reference standard or previously reported data if available. The supplier TCI provides a note that the NMR should conform to the structure.

Experimental Workflow Diagram

A 1. Add Hydantoin to Anhydrous THF B 2. Add Potassium tert-butoxide (Stir for 1h at RT) A->B C 3. Add 1-Bromobutane (Reflux for 12-18h) B->C D 4. Monitor by TLC C->D E 5. Quench with aq. NH4Cl D->E Reaction Complete F 6. Remove THF (Rotovap) E->F G 7. Extract with DCM F->G H 8. Wash with Brine G->H I 9. Dry with MgSO4, Filter, Concentrate H->I J 10. Purify by Flash Chromatography I->J K 11. Characterize Product J->K

Caption: Workflow for the synthesis of this compound.

Trustworthiness and Validation

The protocol described herein is designed for reproducibility. Key to a successful synthesis is the use of anhydrous conditions, as potassium tert-butoxide is highly reactive with water. Monitoring the reaction by TLC is crucial to determine the point of completion and to avoid the formation of side products. The purification by flash column chromatography is essential to obtain the product with high purity. The characterization data provided, particularly the melting point, serves as a primary validation of the synthesized compound's identity and purity.

References

  • Mori, J., et al. (2021). Direct N1-Selective Alkylation of Hydantoins Using Potassium Bases. Chemical and Pharmaceutical Bulletin, 69(4), 385-390.
  • Regioselective N1-ribosylation of hydantoin: synthesis and properties of the first contracted uridine analog.
  • Keenan, T., Jean, A., & Arseniyadis, S. (2022). Phase-Transfer-Catalyzed Alkylation of Hydantoins. ACS Organic & Inorganic Au, 2(4), 312-317.
  • Hydantoins, including the antiepileptic drug phenytoin, contain an amide nitrogen and an imide nitrogen, both of which can be alkylated. However, due to the higher acidity of its proton, N3 can be more easily alkylated than N1 under basic conditions. Available at: [Link]

  • Comparative NMR data of 1-Methylhydantoin. ResearchGate. Available at: [Link]

  • Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Available at: [Link]

  • Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Deriv
  • Phase-Transfer-Catalyzed Alkylation of Hydantoins. ACS Organic & Inorganic Au. Available at: [Link]

  • Design, synthesis, biological evaluation and molecular dynamics simulation studies of imidazolidine-2,4-dione derivatives as novel PTP1B inhibitors.
  • Imidazolidin-2,4-dione, also known as hydantoin, is an important nucleus found in numerous natural products and in several clinically important medicines. Available at: [Link]

Sources

Application Note: A Step-by-Step Guide to the Synthesis of 1-Butylimidazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Imidazolidine-2,4-diones, commonly known as hydantoins, represent a critical class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anticonvulsant, antiarrhythmic, and antitumor properties.[1][2] The strategic substitution on the hydantoin scaffold is a cornerstone of medicinal chemistry for modulating biological activity. This document provides a comprehensive, field-proven protocol for the synthesis of 1-Butylimidazolidine-2,4-dione, an N-1 alkylated hydantoin. We detail a robust two-step, one-pot synthetic strategy, elucidate the underlying reaction mechanism, and establish a self-validating framework for product characterization and purity confirmation. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development.

Introduction and Synthetic Strategy

The hydantoin core is a privileged scaffold in drug discovery.[1] While many classical synthetic routes like the Bucherer-Bergs reaction are highly effective for producing 5,5-disubstituted hydantoins, they are not ideal for introducing substituents at the N-1 position without further modification steps.[3] To achieve targeted N-1 alkylation, a more direct and efficient strategy is required.

The protocol outlined herein employs a highly reliable two-step sequence starting from readily available commercial precursors:

  • Ureido Formation: A nucleophilic addition reaction between glycine ethyl ester and butyl isocyanate. This step forms the key intermediate, ethyl 2-(3-butylureido)acetate.

  • Intramolecular Cyclization: A base-catalyzed intramolecular condensation of the ureido-ester intermediate, which results in the formation of the five-membered hydantoin ring with the elimination of ethanol.

This approach is favored for its operational simplicity, high yields, and the avoidance of hazardous reagents often associated with other heterocyclic syntheses.[4]

Reaction Mechanism

The synthesis proceeds through two distinct mechanistic stages. Understanding these transformations is critical for optimizing reaction conditions and troubleshooting.

Stage 1: Nucleophilic Addition to Isocyanate The reaction initiates with the lone pair of electrons on the nitrogen atom of glycine ethyl ester acting as a nucleophile. This nitrogen attacks the highly electrophilic central carbon atom of the butyl isocyanate. The resulting charge separation is resolved by the shifting of electrons onto the oxygen, followed by proton transfer from the nitrogen to the oxygen, yielding the stable ethyl 2-(3-butylureido)acetate intermediate.

Stage 2: Base-Catalyzed Intramolecular Cyclization In the presence of a strong base, such as sodium ethoxide, the most acidic proton on the ureido intermediate (the one adjacent to the ester) is abstracted. The resulting anion then undergoes a rapid intramolecular nucleophilic attack on the electrophilic carbonyl carbon of the ester group. This cyclization forms a tetrahedral intermediate which subsequently collapses, eliminating an ethoxide ion as the leaving group to form the stable this compound ring.

G cluster_0 Stage 1: Ureido Formation cluster_1 Stage 2: Intramolecular Cyclization GlycineEster Glycine Ethyl Ester NucleophilicAttack Nucleophilic Attack of Amine on Isocyanate Carbon GlycineEster->NucleophilicAttack ButylIsocyanate Butyl Isocyanate (CH₃(CH₂)₃NCO) ButylIsocyanate->NucleophilicAttack UreidoIntermediate Formation of Ethyl 2-(3-butylureido)acetate NucleophilicAttack->UreidoIntermediate Deprotonation Deprotonation of Ureido Nitrogen UreidoIntermediate->Deprotonation Base Sodium Ethoxide (Base) Base->Deprotonation Cyclization Intramolecular Attack on Ester Carbonyl Deprotonation->Cyclization Elimination Elimination of Ethanol Cyclization->Elimination FinalProduct This compound Elimination->FinalProduct

Caption: Reaction mechanism for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis and can be scaled with appropriate adjustments.

Materials and Reagents
ReagentM.W. ( g/mol )GradeSupplier Example
Glycine ethyl ester HCl139.58≥99%Sigma-Aldrich
Butyl isocyanate99.13≥98%Sigma-Aldrich
Triethylamine (TEA)101.19≥99.5%Sigma-Aldrich
Sodium Ethoxide (NaOEt)68.05≥95%Sigma-Aldrich
Anhydrous Ethanol (EtOH)46.07200 proof, ≥99.5%Sigma-Aldrich
Dichloromethane (DCM)84.93ACS Reagent, ≥99.5%Fisher Scientific
Hydrochloric Acid (HCl)36.461 M solutionVWR
Saturated Sodium Bicarbonate-Aqueous solutionLab Prepared
Anhydrous Magnesium Sulfate120.37GranularSigma-Aldrich
Equipment
  • Three-neck round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Addition funnel (125 mL)

  • Inert atmosphere setup (Nitrogen or Argon)

  • Ice-water bath

  • Heating mantle with temperature controller

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)

  • Melting point apparatus

  • TLC plates (Silica gel 60 F254)

Step-by-Step Synthesis Procedure

A. In-situ Generation of Glycine Ethyl Ester (Free Base)

  • To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add glycine ethyl ester hydrochloride (7.0 g, 50.1 mmol).

  • Add anhydrous Dichloromethane (DCM, 100 mL) to the flask.

  • Cool the resulting suspension to 0 °C using an ice-water bath.

  • Slowly add triethylamine (TEA) (7.0 mL, 5.1 g, 50.4 mmol) dropwise over 10 minutes. The mixture will become a thick white slurry (triethylamine hydrochloride precipitate).

  • Stir the suspension at 0 °C for an additional 30 minutes.

B. Ureido Formation 6. In a separate, dry beaker, dissolve butyl isocyanate (5.0 g, 50.4 mmol) in 20 mL of anhydrous DCM.[5] 7. Transfer this solution to an addition funnel and add it dropwise to the stirred glycine ethyl ester suspension at 0 °C over 30 minutes. CAUTION: Butyl isocyanate is toxic and a lachrymator. Handle only in a well-ventilated fume hood. 8. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2 hours. 9. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 50% Ethyl Acetate / Hexanes). The starting materials should be consumed, and a new, less polar spot (the ureido intermediate) should appear.

C. Cyclization and Work-up 10. Once the formation of the intermediate is complete, carefully add a solution of sodium ethoxide (4.1 g, 60.2 mmol) in anhydrous ethanol (50 mL) to the reaction flask. 11. Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 40-45 °C for DCM/EtOH mixture) using a heating mantle. 12. Maintain the reflux for 4 hours. The reaction mixture will become clearer as the triethylamine salt and intermediate react. 13. After cooling to room temperature, quench the reaction by slowly adding 50 mL of water. 14. Acidify the mixture to pH ~3-4 by adding 1 M HCl. 15. Transfer the mixture to a separatory funnel. Separate the organic layer. 16. Extract the aqueous layer twice with 50 mL portions of DCM. 17. Combine all organic layers and wash with 50 mL of saturated sodium bicarbonate solution, followed by 50 mL of brine. 18. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield a crude solid or oil.

D. Purification 19. Purify the crude product by recrystallization from an ethanol/water mixture or an ethyl acetate/hexanes mixture to afford this compound as a white crystalline solid. 20. Dry the crystals under vacuum. Determine the yield and melting point.

Experimental Workflow and Validation

The entire process from starting materials to the final characterized product is summarized in the workflow diagram below.

G start Starting Materials (Glycine Ester HCl, Bu-NCO, TEA) step1 Step 1: Free Base Generation (DCM, 0°C, 30 min) start->step1 step2 Step 2: Ureido Formation (Add Bu-NCO, RT, 2h) step1->step2 step3 Step 3: Cyclization (Add NaOEt/EtOH, Reflux, 4h) step2->step3 step4 Step 4: Aqueous Work-up (Quench, Acidify, Extract) step3->step4 step5 Step 5: Purification (Recrystallization) step4->step5 end Final Product: This compound step5->end validation Characterization (NMR, IR, MS, MP) end->validation

Caption: Experimental workflow for the synthesis of this compound.

Trustworthiness: A Self-Validating System

The integrity of this protocol is ensured by rigorous in-process controls and final product characterization.

  • In-Process Control: TLC is used to monitor the disappearance of butyl isocyanate after step 9, confirming the complete formation of the ureido intermediate before proceeding to the cyclization step. This prevents side reactions and ensures a cleaner final product.

  • Product Confirmation: The identity and purity of the final product must be confirmed using a suite of analytical techniques. The data below serves as a benchmark for a successful synthesis.

Expected Analytical Data
Analysis TypeExpected Result
Appearance White to off-white crystalline solid
Yield 70-85% (typical)
Melting Point ~88-91 °C
¹H NMR (CDCl₃)δ (ppm): ~3.85 (s, 2H, -CH₂- ring), 3.45 (t, 2H, -N-CH₂-), 1.55 (m, 2H, -CH₂-), 1.35 (m, 2H, -CH₂-), 0.95 (t, 3H, -CH₃), ~7.5 (br s, 1H, -NH- ring)
¹³C NMR (CDCl₃)δ (ppm): ~172 (C=O), ~158 (C=O), ~50 (-CH₂- ring), ~40 (-N-CH₂-), ~30 (-CH₂-), ~20 (-CH₂-), ~14 (-CH₃)
IR (KBr, cm⁻¹)~3250 (N-H stretch), ~2960 (C-H stretch), ~1770 & ~1710 (asymmetric and symmetric C=O stretches)
Mass Spec (EI) m/z: 156 [M⁺], 113 [M-C₃H₇]⁺

Conclusion

This application note presents a detailed and reliable protocol for the synthesis of this compound. By explaining the causality behind the synthetic strategy and providing a clear, step-by-step guide with integrated validation checkpoints, this document equips researchers with the necessary tools to successfully synthesize and characterize this valuable N-alkylated hydantoin scaffold for applications in medicinal chemistry and beyond.

References

  • Organic Chemistry Portal. (n.d.). Hydantoin synthesis. Retrieved from [Link]

  • Liu, H., Yang, Z., & Pan, Z. (2014). Synthesis of Highly Substituted Imidazolidine-2,4-dione (Hydantoin) through Tf2O-Mediated Dual Activation of Boc-Protected Dipeptidyl Compounds. Organic Letters, 16(22), 5902-5905.
  • Štefane, B., & Požgan, F. (2019). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 24(16), 2996. Available at: [Link]

  • MDPI. (2023). Design, Synthesis, and Characterization of Novel Thiazolidine-2,4-Dione-Acridine Hybrids as Antitumor Agents. Molecules, 28(1), 1-19. Available at: [Link]

  • Corrêa, R., et al. (2012). Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives. Revista de la Sociedad Química de México, 56(2), 159-164. Available at: [Link]

  • Pattan, S. R., et al. (2022). DESIGN, SYNTHESIS, AND CHARACTERIZATION OF SOME NOVEL THIAZOLIDINE-2,4-DIONE DERIVATIVES AS ANTIDIABETIC AGENTS. International Journal of Pharmaceutical Sciences and Research, 13(1), 1-8. Available at: [Link]

  • Ogawa, J., & Shimizu, S. (1997). The hydrolysis of hydantoin to amino acid via N-carbamoyl amino acid. Trends in Biotechnology, 15(9), 353-358. Available at: [Link]

  • NIH National Center for Biotechnology Information. (2024). Medicinal Perspective of 2,4‐Thiazolidinediones Derivatives: An Insight into Recent Advancements. ChemistryOpen, 13(3), e202400147. Available at: [Link]

  • ResearchGate. (2020). Biological Evaluation of Some Imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one Derivatives as Anticoagulant Agents and Inhibition of MCF-7 Breast Cancer Cell Line. Systematic Reviews in Pharmacy, 11(11), 1361-1372. Available at: [Link]

  • Wikipedia. (n.d.). Butyl isocyanate. Retrieved from [Link]

  • Beauchemin, A. M., et al. (2015). A Cascade Synthesis of Aminohydantoins Using In Situ-Generated N-Substituted Isocyanates. Chemistry – A European Journal, 21(5), 1883-1886. Available at: [Link]

  • PrepChem. (n.d.). Synthesis of glycine ethyl ester isocyanate. Retrieved from [Link]

  • Fang, H., et al. (2015). Design, Synthesis and Preliminary Bioactivity Studies of imidazolidine-2,4-dione Derivatives as Bcl-2 Inhibitors. Bioorganic & Medicinal Chemistry, 23(24), 7761-7768. Available at: [Link]

  • Washburne, S. S., & Park, K. K. (1975). SYNTHESIS OF HYDANTOINS TRANSFORMABLE TO 3‐ALKYLOROTIC ACIDS FROM AMINOFUMARATE AND ISOCYANATES. Tetrahedron Letters, 16(3), 243-246. Available at: [Link]

  • Singh, S., et al. (2021). Designed Synthesis of Diversely Substituted Hydantoins and Hydantoin-Based Hybrid Molecules. ChemistrySelect, 6(14), 3350-3373. Available at: [Link]

Sources

Comprehensive Characterization of 1-Butylimidazolidine-2,4-dione: A Multi-technique Analytical Approach

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol Guide for Researchers

Abstract: This application note provides a detailed guide to the analytical methods for the comprehensive characterization of 1-Butylimidazolidine-2,4-dione, a substituted hydantoin derivative. As compounds within this class are explored for various applications in medicinal chemistry and materials science, rigorous analytical characterization is paramount to confirm identity, purity, and stability.[1][2][3] This document outlines an integrated workflow employing chromatographic, spectroscopic, and thermal analysis techniques. We provide not only step-by-step protocols but also the scientific rationale behind methodological choices, ensuring a robust and reproducible characterization strategy for researchers, scientists, and drug development professionals.

Introduction and Physicochemical Profile

This compound belongs to the hydantoin family, a class of heterocyclic compounds known for a wide range of biological activities, including anticonvulsant and antiarrhythmic properties.[1][3] The N-1 substitution with a butyl group significantly influences its physicochemical properties, such as solubility and lipophilicity, which in turn can modulate its biological interactions. Accurate characterization is the foundational step for any subsequent research, from mechanism-of-action studies to formulation development.

A successful analytical strategy must unequivocally confirm the molecular structure, quantify the substance and its impurities, and assess its key physical properties. The following table summarizes the basic physicochemical profile of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₇H₁₂N₂O₂Calculated
Molecular Weight 156.18 g/mol Calculated
Canonical SMILES CCCCN1C(=O)NC(=O)C1Calculated
Appearance White to off-white solid (predicted)N/A
Solubility Soluble in methanol, ethanol, DMSO, acetonitrile; poorly soluble in water (predicted)N/A

Integrated Analytical Workflow

A complete characterization of a novel or synthesized compound like this compound is not achieved by a single technique but by the convergence of evidence from multiple orthogonal methods. The following workflow illustrates a logical progression from structural confirmation to purity and stability assessment.

Analytical_Workflow cluster_0 Structural Elucidation cluster_1 Purity & Quantification cluster_2 Physicochemical Properties NMR NMR Spectroscopy (¹H & ¹³C) MS Mass Spectrometry (MS) NMR->MS Confirms Mass HPLC HPLC-UV (Purity Assay) NMR->HPLC Primary Identification MS->NMR Confirms Structure IR Infrared Spectroscopy (FTIR) IR->NMR Confirms Functional Groups Elemental Elemental Analysis (CHN) HPLC->Elemental Quantifies Purity Thermal Thermal Analysis (DSC/TGA) HPLC->Thermal Defines Material for Testing HPLC_Workflow Sample Sample Preparation (Dissolve in Mobile Phase) Injection Autosampler Injection (10 µL) Sample->Injection Column C18 Reverse-Phase Column Injection->Column Elution Gradient Elution (Water/Acetonitrile) Column->Elution Detection PDA Detector (210-400 nm) Elution->Detection Analysis Data Analysis (Purity %, Impurity Profile) Detection->Analysis

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis for Purity Assessment of 1-Butylimidazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed protocol for the purity analysis of 1-Butylimidazolidine-2,4-dione, a substituted hydantoin derivative, using High-Performance Liquid Chromatography (HPLC). The developed reversed-phase HPLC method is designed to provide a robust and reliable system for the separation and quantification of the active pharmaceutical ingredient (API) from its potential process-related impurities. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, encompassing the scientific rationale behind the method development, a step-by-step protocol for its implementation, and guidelines for method validation in accordance with international standards.

Introduction: The Imperative of Purity in Drug Development

This compound belongs to the hydantoin class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its diverse pharmacological activities, including anticonvulsant and antiarrhythmic properties.[1] As with any active pharmaceutical ingredient, the purity of this compound is a critical quality attribute that directly impacts its safety and efficacy. The presence of impurities, even in minute quantities, can alter the drug's therapeutic effect, introduce toxicity, or affect its stability. Therefore, a precise and accurate analytical method for purity determination is paramount throughout the drug development lifecycle, from synthesis to formulation.

This application note addresses the analytical challenges associated with this compound, a polar molecule with a butyl substituent that imparts a degree of hydrophobicity. The developed method leverages the principles of reversed-phase HPLC to achieve optimal separation of the main compound from potential impurities.

Scientific Rationale and Method Development

The selection of the chromatographic conditions is based on the physicochemical properties of this compound and its potential impurities.

The Analyte: this compound

This compound is a derivative of imidazolidine-2,4-dione (hydantoin) with a butyl group attached to one of the nitrogen atoms. This N-alkylation increases its non-polar character compared to the parent hydantoin. However, the presence of the two carbonyl groups and the amide-like structure still confers significant polarity.

Potential Impurities

A thorough understanding of the synthetic route is crucial for identifying potential impurities. The synthesis of N-alkylated hydantoins can proceed through various pathways, often involving the alkylation of the hydantoin ring.[2] A common synthetic approach could involve the reaction of a butyl-containing starting material (e.g., butylurea) with a suitable C2 synthon (e.g., ethyl 2-chloroacetate). Based on this, potential impurities could include:

  • Unreacted Starting Materials: Such as imidazolidine-2,4-dione or butyl isocyanate.

  • Isomeric By-products: Alkylation could potentially occur at the N3 position, leading to the formation of 3-butylimidazolidine-2,4-dione.

  • Over-alkylation Products: Dialkylated hydantoins could form under certain reaction conditions.

  • Degradation Products: Hydrolysis of the imidazolidine ring can lead to the formation of N-butyl-2-(ureido)acetic acid.

Chromatographic Strategy: Reversed-Phase HPLC

Reversed-phase HPLC is the most widely used chromatographic technique in the pharmaceutical industry due to its versatility and robustness for a wide range of compounds.[3] Given the moderate polarity of this compound, a C18 stationary phase is an appropriate choice, offering a good balance of hydrophobic interactions for retention and separation.

  • Stationary Phase: A C18 (octadecylsilyl) bonded silica column is selected for its ability to retain and separate compounds based on their hydrophobicity.

  • Mobile Phase: A gradient elution with a mixture of water and a polar organic solvent like acetonitrile or methanol is employed.[4] Acetonitrile is often preferred due to its lower viscosity and UV transparency at low wavelengths.[5] A small amount of an acid, such as formic acid or phosphoric acid, is added to the mobile phase to control the ionization of any acidic or basic functional groups and to improve peak shape.

  • Detection: The imidazolidine-2,4-dione ring contains an amide chromophore. Amides typically exhibit a weak n -> π* transition around 220 nm and a stronger π -> π* transition at lower wavelengths.[6] Therefore, a low UV wavelength, such as 210 nm, is selected to ensure sensitive detection of the analyte and its potential impurities. The UV cutoff for acetonitrile is 190 nm and for methanol is 205 nm, making them suitable for detection at 210 nm.[7]

Experimental Protocol

Materials and Reagents
  • This compound reference standard (purity ≥ 99.5%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, e.g., Milli-Q or equivalent)

  • Formic acid (reagent grade, ≥ 98%)

  • 0.45 µm syringe filters (e.g., PTFE or nylon)

Instrumentation

A standard HPLC system equipped with:

  • Quaternary or binary pump

  • Autosampler

  • Column thermostat

  • UV-Vis or Diode Array Detector (DAD)

  • Chromatography data system (CDS)

Chromatographic Conditions
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 0-5 min: 20% B; 5-25 min: 20-80% B; 25-30 min: 80% B; 30-31 min: 80-20% B; 31-40 min: 20% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm
Injection Volume 10 µL
Run Time 40 minutes
Sample Preparation
  • Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 50 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water. N-alkylhydantoins can be dissolved in organic solvents, sometimes requiring gentle heating.[8]

  • Sample Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the this compound sample and prepare as described for the standard solution.

  • Filtration: Prior to injection, filter all solutions through a 0.45 µm syringe filter.

Method Validation: Ensuring Trustworthiness and Reliability

The analytical method must be validated to ensure it is suitable for its intended purpose, in accordance with guidelines from the International Council for Harmonisation (ICH).[9]

Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This can be demonstrated by:

  • Peak Purity Analysis: Using a Diode Array Detector (DAD) to assess the spectral homogeneity of the main peak.

  • Forced Degradation Studies: Subjecting the sample to stress conditions (acid, base, oxidation, heat, light) to generate degradation products and demonstrating that they are well-resolved from the main peak.

Linearity

The linearity of the method should be established across a range of concentrations that encompass the expected working range. A minimum of five concentration levels should be prepared, and the calibration curve (peak area vs. concentration) should be plotted. The correlation coefficient (r²) should be ≥ 0.999.

Accuracy

Accuracy is determined by spiking a placebo with known amounts of the analyte at different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). The percentage recovery should be calculated.

Precision
  • Repeatability (Intra-assay precision): Determined by analyzing a minimum of six replicate injections of the sample solution at 100% of the test concentration. The relative standard deviation (RSD) of the peak areas should be ≤ 2.0%.

  • Intermediate Precision (Inter-assay precision): Assessed by performing the analysis on different days, with different analysts, and on different instruments. The RSD between the results should be evaluated.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Robustness

The robustness of the method should be evaluated by making small, deliberate variations in the chromatographic parameters, such as:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2 °C)

  • Mobile phase composition (± 2% organic)

  • pH of the mobile phase aqueous component

The system suitability parameters should remain within acceptable limits under these varied conditions.

System Suitability

Before each sequence of analysis, a system suitability test must be performed to ensure the chromatographic system is performing adequately.

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) 0.8 - 1.5
Theoretical Plates (N) > 2000
Relative Standard Deviation (RSD) of replicate injections ≤ 2.0%

Data Presentation and Visualization

Representative Chromatogram

(A representative chromatogram would be included here, showing the separation of the main peak from any potential impurities.)

Workflow Diagrams

HPLC_Analysis_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting weigh Accurate Weighing dissolve Dissolution in Diluent weigh->dissolve filter Filtration (0.45 µm) dissolve->filter inject Injection onto C18 Column filter->inject separate Gradient Elution inject->separate detect UV Detection at 210 nm separate->detect integrate Peak Integration detect->integrate calculate Purity Calculation (% Area) integrate->calculate report Generate Report calculate->report

Caption: Experimental workflow for HPLC purity analysis.

Method_Validation_Logic cluster_precision Precision Components cluster_output Outcome Method Analytical Method Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision LOD_LOQ LOD & LOQ Method->LOD_LOQ Robustness Robustness Method->Robustness Validated Validated Method Specificity->Validated Linearity->Validated Accuracy->Validated Repeatability Repeatability Precision->Repeatability Intermediate Intermediate Precision Precision->Intermediate Precision->Validated LOD_LOQ->Validated Robustness->Validated

Caption: Logical flow of the method validation process.

Conclusion

The reversed-phase HPLC method detailed in this application note provides a reliable and robust means for the purity determination of this compound. The method is specific, linear, accurate, and precise, making it suitable for routine quality control and stability testing in a regulated environment. Adherence to the described protocol and validation procedures will ensure the generation of high-quality, reproducible data, which is essential for supporting drug development and ensuring patient safety.

References

  • Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives. Molecules. [Link]

  • N-Alkylhydantoins as New Organogelators and Their Ability to Create Thixotropic Mixed Molecular Organogels. MDPI. [Link]

  • Enantioseparation of syn- and anti-3,5-Disubstituted Hydantoins by HPLC and SFC on Immobilized Polysaccharides-Based Chiral Stationary Phases. MDPI. [Link]

  • ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link]

  • Enantioseparation of syn- and anti-3,5-Disubstituted Hydantoins by HPLC and SFC on Immobilized Polysaccharides-Based Chiral Stationary Phases. ResearchGate. [Link]

  • Coupling Hydrophilic Interaction Chromatography and Reverse-Phase Chromatography for Improved Direct Analysis of Grape Seed Proanthocyanidins. MDPI. [Link]

  • Direct N1-Selective Alkylation of Hydantoins Using Potassium Bases. PubMed. [Link]

  • UV solvents.pdf. Unknown Source.
  • Synthesis and Conformational Analysis of Hydantoin-Based Universal Peptidomimetics. ACS Publications. [Link]

  • A reversed-phase high-performance liquid chromatography method for analysis of monoclonal antibody-maytansinoid immunoconjugates. PubMed. [Link]

  • 7 Key Differences in the Use of Methanol and Acetonitrile. Shimadzu Scientific Korea. [Link]

  • Unified pH Measurements of Ethanol, Methanol, and Acetonitrile, and Their Mixtures with Water. MDPI. [Link]

  • Expanding the Use of Dynamic Electrostatic Repulsion Reversed-Phase Chromatography: An Effective Elution Mode for Peptides Control and Analysis. PubMed Central. [Link]

  • Synthesis, NMR analysis and applications of isotope-labelled hydantoins. Beilstein Journal of Organic Chemistry. [Link]

  • Enantioselective construction of substituted hydantoins via chiral phosphoric acid catalyzed annulation/Heyns rearrangement of a. Angewandte Chemie. [Link]

  • Differences Between Using Acetonitrile and Methanol for Reverse Phase Chromatography. Shimadzu. [Link]

  • UV-Visible absorption spectra of unirradiated N 2-bubbled aqueous 1.0 Â... ResearchGate. [Link]

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Application Notes and Protocols for the Derivatization of 1-Butylimidazolidine-2,4-dione for Biological Screening

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of the Imidazolidine-2,4-dione Scaffold

The imidazolidine-2,4-dione, or hydantoin, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically significant drugs.[1] Its prevalence in pharmaceuticals stems from its metabolic stability and its ability to engage in multiple hydrogen bonding interactions, making it an ideal framework for designing molecules that can interact with a variety of biological targets.[1] Notable examples of hydantoin-containing drugs include the anticonvulsant Phenytoin and the antiarrhythmic agent Ropitoin.[2] The derivatization of the hydantoin ring at its various positions allows for the fine-tuning of its pharmacological properties, leading to the development of compounds with a wide range of biological activities, including antimicrobial, anticancer, and hypoglycemic effects.[3][4]

This guide provides a comprehensive overview of the derivatization of a specific hydantoin core, 1-butylimidazolidine-2,4-dione, and outlines detailed protocols for its subsequent biological screening. The focus is on providing practical, field-proven methodologies for researchers in drug discovery and development.

Synthesis of the Core Scaffold: this compound

The synthesis of the this compound core can be efficiently achieved through a modification of the classical Bucherer-Bergs reaction. This multicomponent reaction offers a straightforward approach to 5-substituted and 5,5-disubstituted hydantoins from simple starting materials.[5] While the traditional Bucherer-Bergs reaction utilizes ammonium carbonate, the synthesis of N-substituted hydantoins can be adapted by using a primary amine, in this case, n-butylamine.

Protocol 1: Synthesis of this compound

This protocol outlines the synthesis of 1-butyl-5,5-dimethylimidazolidine-2,4-dione as an exemplary procedure.

Materials:

  • Acetone

  • n-Butylamine

  • Potassium cyanide (KCN)

  • Ammonium carbonate ((NH₄)₂CO₃)

  • Ethanol

  • Water

  • Concentrated Hydrochloric Acid (HCl)

  • Dichloromethane (DCM)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a sealed pressure vessel, combine acetone (1 equivalent), n-butylamine (1.1 equivalents), potassium cyanide (1.5 equivalents), and ammonium carbonate (3 equivalents) in a 1:1 mixture of ethanol and water.

    • Expert Insight: The use of a sealed vessel is crucial to prevent the escape of volatile reactants and the hazardous hydrogen cyanide gas that can form in situ. The excess of ammonium carbonate helps to drive the reaction towards the formation of the hydantoin ring.

  • Reaction Conditions: Heat the reaction mixture to 80-90°C and stir vigorously for 24-48 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature and carefully vent the vessel in a well-ventilated fume hood.

    • Concentrate the mixture under reduced pressure to remove the ethanol.

    • Acidify the aqueous residue to pH 2-3 with concentrated HCl. This will precipitate the crude product.

    • Filter the precipitate, wash with cold water, and dry under vacuum.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure 1-butyl-5,5-dimethylimidazolidine-2,4-dione.

Derivatization Strategies for Biological Screening

The this compound core offers several positions for derivatization to create a library of diverse compounds for biological screening. The most common and synthetically accessible position for introducing diversity is the N-3 position of the hydantoin ring.

N-3 Alkylation and Arylation: Expanding Chemical Diversity

Alkylation and arylation at the N-3 position can significantly impact the biological activity of the hydantoin scaffold. These modifications can alter the molecule's lipophilicity, steric profile, and hydrogen bonding capacity, thereby influencing its interaction with biological targets.

Protocol 2: N-3 Alkylation of this compound

This protocol describes a general method for the N-3 alkylation using a variety of alkyl halides.

Materials:

  • This compound (starting material from Protocol 1)

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide)

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)

  • Ethyl acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of this compound (1 equivalent) in anhydrous DMF, add potassium carbonate (1.5 equivalents).

    • Causality Explained: Potassium carbonate acts as a base to deprotonate the N-3 position of the hydantoin ring, making it nucleophilic and ready to react with the electrophilic alkyl halide.

  • Addition of Alkylating Agent: Add the desired alkyl halide (1.1 equivalents) dropwise to the reaction mixture at room temperature.

  • Reaction Conditions: Stir the reaction mixture at room temperature or gentle heating (50-60°C) until the starting material is consumed, as monitored by TLC.

  • Work-up and Extraction:

    • Quench the reaction with water and extract the product with ethyl acetate (3 x 20 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to obtain the desired N-3 alkylated derivative.

Workflow for Derivatization and Screening

The overall process from the core scaffold to the identification of biologically active derivatives can be visualized as a streamlined workflow.

Derivatization_Screening_Workflow cluster_synthesis Synthesis & Derivatization cluster_screening Biological Screening Start Starting Materials (e.g., Acetone, n-Butylamine) Core_Synth Protocol 1: Synthesis of This compound Start->Core_Synth Derivatization Protocol 2: N-3 Derivatization Core_Synth->Derivatization Library Compound Library Derivatization->Library HTS High-Throughput Screening (HTS) Library->HTS Antimicrobial Protocol 3: Antimicrobial Assay HTS->Antimicrobial Anticancer Protocol 4: Anticancer Assay HTS->Anticancer Anticonvulsant Protocol 5: Anticonvulsant Assay HTS->Anticonvulsant Hit_ID Hit Identification Antimicrobial->Hit_ID Anticancer->Hit_ID Anticonvulsant->Hit_ID

Sources

Application Note: Strategic N-Alkylation of Imidazolidine-2,4-dione for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Imidazolidine-2,4-dione, commonly known as hydantoin, is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its value stems from its rigid, hydrogen-bond donor-acceptor-rich structure, which facilitates potent and selective interactions with various biological targets. N-alkylation of the hydantoin ring is a critical synthetic strategy for modulating the scaffold's physicochemical properties, biological activity, and pharmacokinetic profile. This application note provides a comprehensive guide to the experimental procedures for the N-alkylation of imidazolidine-2,4-dione, with a focus on regioselective methodologies and an in-depth explanation of the underlying chemical principles.

Introduction: The Significance of the Hydantoin Scaffold

The imidazolidine-2,4-dione ring system is a cornerstone in the design of therapeutically active agents. Its derivatives exhibit a broad spectrum of pharmacological activities, including anticonvulsant, antiarrhythmic, antidiabetic, antimicrobial, and anticancer properties.[1][2][3][4] Marketed drugs such as Phenytoin (anticonvulsant), Nilutamide (antiandrogen), and Nitrofurantoin (antibacterial) underscore the therapeutic success of this heterocyclic motif.[5][6] The ability to selectively introduce substituents at the N1 and N3 positions of the hydantoin ring is paramount for fine-tuning drug-receptor interactions and optimizing absorption, distribution, metabolism, and excretion (ADME) properties.

Mechanistic Insights into N-Alkylation

The N-alkylation of imidazolidine-2,4-dione is a nucleophilic substitution reaction. The hydantoin nucleus possesses two nitrogen atoms, N1 and N3, both of which can potentially be alkylated. The regioselectivity of the alkylation is primarily governed by the acidity of the N-H protons and the reaction conditions employed.

The N3 proton is generally more acidic than the N1 proton due to the adjacent carbonyl groups that stabilize the resulting conjugate base through resonance.[3][7] Consequently, under many basic conditions, alkylation preferentially occurs at the N3 position.[3][7] Achieving selective N1 alkylation often requires a more nuanced approach, such as the use of specific bases or protecting group strategies.

Below is a generalized mechanistic scheme for the N-alkylation of imidazolidine-2,4-dione.

N_Alkylation_Mechanism reagents Base (B:) Alkyl Halide (R-X) hydantoin Imidazolidine-2,4-dione N1-H N3-H reagents->hydantoin Deprotonation anion Hydantoin Anion hydantoin:n3->anion More acidic proton removed product N-Alkylated Hydantoin anion->product Nucleophilic attack on R-X PTC_Workflow start Combine Hydantoin, TBAB, Toluene, aq. KOH add_alkyl_halide Add Alkyl Halide start->add_alkyl_halide stir Vigorous Stirring at RT add_alkyl_halide->stir monitor Monitor by TLC stir->monitor workup Dilute with Water & Extract with DCM monitor->workup dry Dry Organic Phase (MgSO4) workup->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Flash Chromatography concentrate->purify product N3-Alkylated Hydantoin purify->product

Sources

Application Note: Characterization of 1-Butylimidazolidine-2,4-dione as a Dihydropyrimidinase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide for the characterization of 1-Butylimidazolidine-2,4-dione as a potential inhibitor of dihydropyrimidinase (DHP). Detailed protocols for the determination of the half-maximal inhibitory concentration (IC50) and the elucidation of the mechanism of inhibition are presented. This document is intended for researchers in drug discovery and enzymology, offering a robust framework for assessing the inhibitory potential of novel compounds against DHP.

Introduction: The Role of Dihydropyrimidinase in Pyrimidine Metabolism

Dihydropyrimidinase (DHP), also known as hydantoinase, is a crucial enzyme in the pyrimidine degradation pathway.[1][2][3] It catalyzes the hydrolytic ring opening of dihydropyrimidines, such as 5,6-dihydrouracil and 5,6-dihydrothymine, to their corresponding N-carbamyl-β-amino acids.[1][3] This metabolic route is essential for the catabolism of pyrimidine bases, which are fundamental components of DNA and RNA.[2]

The imidazolidine-2,4-dione (hydantoin) scaffold is a recognized pharmacophore present in a variety of biologically active compounds with diverse therapeutic applications. Given the structural similarity of this compound to the endogenous substrates of DHP, it is hypothesized to act as an inhibitor of this enzyme. The development of potent and selective DHP inhibitors could have significant therapeutic implications, particularly in modulating the metabolism of pyrimidine-based drugs.

This guide provides a detailed methodology for testing this hypothesis, beginning with the determination of the IC50 value of this compound against DHP, followed by kinetic studies to understand its mechanism of action.

Materials and Reagents

Equipment
  • Spectrophotometer or plate reader capable of measuring absorbance at 340 nm

  • Incubator or water bath set to 37°C

  • pH meter

  • Vortex mixer

  • Centrifuge

  • 96-well microplates (UV-transparent for spectrophotometric assays)

  • Pipettes and tips

Reagents
  • Recombinant Human Dihydropyrimidinase (DHP)

  • This compound

  • 5,6-Dihydrouracil (Substrate)

  • N-carbamoyl-β-alanine (Product standard)

  • Potassium phosphate buffer (50 mM, pH 7.5)

  • Dimethyl sulfoxide (DMSO)

  • Bradford reagent for protein quantification

Experimental Protocols

Assay Principle

The activity of DHP is monitored by measuring the decrease in the concentration of the substrate, 5,6-dihydrouracil. This can be achieved through various methods, including spectrophotometry or chromatography. For this protocol, we will describe a coupled enzymatic assay where the product of the DHP reaction is further converted by an auxiliary enzyme, leading to a change in absorbance of a chromogenic substrate. However, a more direct method using High-Performance Liquid Chromatography (HPLC) to quantify the formation of N-carbamoyl-β-alanine is also a viable and often more precise alternative.

Protocol 1: IC50 Determination of this compound

The IC50 value represents the concentration of an inhibitor that is required to reduce the activity of an enzyme by 50%.[4][5]

3.2.1. Reagent Preparation

  • DHP Enzyme Stock Solution: Reconstitute lyophilized DHP in 50 mM potassium phosphate buffer (pH 7.5) to a final concentration of 1 mg/mL. Aliquot and store at -80°C.

  • Substrate Stock Solution: Prepare a 10 mM stock solution of 5,6-dihydrouracil in 50 mM potassium phosphate buffer (pH 7.5).

  • Inhibitor Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.

  • Assay Buffer: 50 mM potassium phosphate buffer (pH 7.5).

3.2.2. Assay Procedure

  • Prepare Serial Dilutions of the Inhibitor: Perform a serial dilution of the 10 mM this compound stock solution in DMSO to obtain a range of concentrations (e.g., 10 mM, 1 mM, 100 µM, 10 µM, 1 µM, 0.1 µM, 0.01 µM, 0.001 µM).

  • Set up the Assay Plate: In a 96-well plate, add the following components in the order listed:

    • Assay Buffer: Add buffer to bring the final volume in each well to 200 µL.

    • Inhibitor: Add 2 µL of the corresponding inhibitor dilution to the test wells. For the control wells (100% activity), add 2 µL of DMSO.

    • DHP Enzyme: Add 20 µL of a diluted DHP solution (e.g., 10 µg/mL in assay buffer) to all wells.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the Reaction: Add 20 µL of the 5,6-dihydrouracil substrate solution to all wells to a final concentration that is at or below the Michaelis constant (Km) of the enzyme.[6]

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range.

  • Stop the Reaction: Terminate the reaction by adding a suitable stop solution (e.g., 10 µL of 1 M HCl).

  • Detection: Quantify the amount of product formed using a suitable detection method (e.g., HPLC or a coupled enzyme assay).

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the control (DMSO) wells: % Inhibition = 100 * (1 - (Activity with Inhibitor / Activity of Control))

    • Plot the % Inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[4]

3.2.3. Data Presentation

This compound (µM)% Inhibition (Mean ± SD)
0.012.5 ± 1.1
0.115.8 ± 3.2
148.9 ± 4.5
1085.3 ± 2.8
10098.1 ± 1.5

Note: The data presented in this table is hypothetical and for illustrative purposes only.

3.2.4. Workflow for IC50 Determination

IC50_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_inhibitor Prepare Inhibitor Serial Dilutions add_reagents Add Buffer, Inhibitor, and Enzyme to Plate prep_inhibitor->add_reagents prep_reagents Prepare Enzyme and Substrate prep_reagents->add_reagents pre_incubate Pre-incubate (15 min, 37°C) add_reagents->pre_incubate start_reaction Add Substrate pre_incubate->start_reaction incubate Incubate (30 min, 37°C) start_reaction->incubate stop_reaction Stop Reaction incubate->stop_reaction detection Quantify Product stop_reaction->detection calc_inhibition Calculate % Inhibition detection->calc_inhibition plot_data Plot Dose-Response Curve calc_inhibition->plot_data det_ic50 Determine IC50 plot_data->det_ic50

Caption: Workflow for determining the IC50 value of an inhibitor.

Protocol 2: Elucidation of Inhibition Mechanism

To understand how this compound inhibits DHP, it is essential to perform kinetic studies at varying concentrations of both the substrate and the inhibitor. The data can be visualized using a Lineweaver-Burk plot to distinguish between competitive, non-competitive, and uncompetitive inhibition.[7][8][9]

3.3.1. Assay Procedure

  • Set up the Assay: Prepare a matrix of reactions in a 96-well plate with varying concentrations of the substrate (5,6-dihydrouracil) and the inhibitor (this compound).

    • Substrate Concentrations: Choose a range of substrate concentrations around the Km value (e.g., 0.5x Km, 1x Km, 2x Km, 5x Km, 10x Km).

    • Inhibitor Concentrations: Use a fixed set of inhibitor concentrations for each substrate concentration series (e.g., 0 µM, 0.5x IC50, 1x IC50, 2x IC50).

  • Perform the Assay: Follow the same procedure as in the IC50 determination protocol (steps 2-7), measuring the initial reaction velocity (V₀) for each combination of substrate and inhibitor concentration.

  • Data Analysis:

    • Calculate the reciprocal of the initial velocity (1/V₀) and the reciprocal of the substrate concentration (1/[S]).

    • Create a Lineweaver-Burk plot by plotting 1/V₀ versus 1/[S] for each inhibitor concentration.

    • Analyze the plot to determine the mechanism of inhibition.

3.3.2. Interpreting the Lineweaver-Burk Plot

  • Competitive Inhibition: The lines intersect at the y-axis (Vmax is unchanged, Km increases). This indicates that the inhibitor binds to the active site of the enzyme, competing with the substrate.[7]

  • Non-competitive Inhibition: The lines intersect on the x-axis (Vmax decreases, Km is unchanged). This suggests the inhibitor binds to a site other than the active site, affecting the enzyme's catalytic efficiency but not substrate binding.[7]

  • Uncompetitive Inhibition: The lines are parallel (both Vmax and Km decrease). This occurs when the inhibitor binds only to the enzyme-substrate complex.[7]

3.3.3. Visualization of Inhibition Mechanisms

Inhibition_Mechanisms cluster_competitive Competitive Inhibition cluster_noncompetitive Non-competitive Inhibition cluster_uncompetitive Uncompetitive Inhibition E_C Enzyme (E) ES_C ES Complex E_C->ES_C +S EI_C EI Complex E_C->EI_C +I S_C Substrate (S) I_C Inhibitor (I) ES_C->E_C -S P_C Product (P) ES_C->P_C k_cat EI_C->E_C -I E_NC Enzyme (E) ES_NC ES Complex E_NC->ES_NC +S EI_NC EI Complex E_NC->EI_NC +I S_NC Substrate (S) I_NC Inhibitor (I) ES_NC->E_NC -S ESI_NC ESI Complex ES_NC->ESI_NC +I P_NC Product (P) ES_NC->P_NC k_cat EI_NC->E_NC -I EI_NC->ESI_NC +S ESI_NC->ES_NC -I ESI_NC->EI_NC -S E_U Enzyme (E) ES_U ES Complex E_U->ES_U +S S_U Substrate (S) I_U Inhibitor (I) ES_U->E_U -S ESI_U ESI Complex ES_U->ESI_U +I P_U Product (P) ES_U->P_U k_cat ESI_U->ES_U -I

Caption: Schematic representation of enzyme inhibition mechanisms.

Conclusion

The protocols outlined in this application note provide a robust and systematic approach to characterize the inhibitory activity of this compound against dihydropyrimidinase. By determining the IC50 value and elucidating the mechanism of inhibition, researchers can gain valuable insights into the compound's potential as a modulator of pyrimidine metabolism. These methods are adaptable for the screening and characterization of other potential enzyme inhibitors.

References

  • Arts, H. J., et al. (2020). Evolution of Dihydropyrimidine Dehydrogenase Diagnostic Testing in a Single Center during an 8-Year Period of Time. Cancers, 12(9), 2433. [Link]

  • National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual. [Link]

  • Khan Academy. Enzyme inhibition and kinetics graphs. [Link]

  • Brune, W., & Fabris, J. D. (1995). Kinetic analysis of inhibitor actions on enzymes. Pesquisa Agropecuária Brasileira, 30(9), 1149-1155. [Link]

  • van Kuilenburg, A. B., et al. (2010). Dihydropyrimidinase deficiency: Phenotype, genotype and structural consequences in 17 patients. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease, 1802(7-8), 639-648. [Link]

  • National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. In Assay Guidance Manual. [Link]

  • Metabolic Support UK. Dihydropyrimidinase Deficiency. [Link]

  • Al-Sannaa, N. A., et al. (2023). The diagnostic odyssey of a patient with dihydropyrimidinase deficiency: a case report and review of the literature. Cold Spring Harbor molecular case studies, 9(4), a006297. [Link]

  • National Center for Biotechnology Information. DPYS dihydropyrimidinase [Homo sapiens (human)]. [Link]

  • Re-du-Plessis, L., et al. (2010). A Rapid Assay for Dihydropteroate Synthase Activity Suitable for Identification of Inhibitors. Current protocols in chemical biology, 2(3), 133-146. [Link]

  • Schnackerz, K. D., & Dobritzsch, D. (2008). Amidohydrolases of the reductive pyrimidine catabolic pathway. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1784(3), 431-444. [Link]

  • Davidson College. IC50 Determination. [Link]

  • UniProt. DPYS - Dihydropyrimidinase - Homo sapiens (Human). [Link]

  • The Royal Society of Chemistry. (2014). Protocol for enzyme assays. [Link]

  • Edmondson, D. E., & Binda, C. (2018). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 23(8), 1977. [Link]

  • Georgakis, N., et al. (2020). Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor. Methods in molecular biology, 2089, 41-46. [Link]

  • BellBrook Labs. (2023). Enzyme Assays: The Foundation of Modern Drug Discovery. [Link]

  • TeachMePhysiology. Enzyme Kinetics. [Link]

  • S-P. Wu, et al. (2020). An efficient assay for identification and quantitative evaluation of potential polysialyltransferase inhibitors. Analyst, 145(11), 3887-3896. [Link]

  • Chemistry LibreTexts. The Equations of Enzyme Kinetics. [Link]

Sources

Topic: A Strategic Workflow for Developing Cell-Based Assays for Novel 1-Butylimidazolidine-2,4-dione (Hydantoin) Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note from the Senior Scientist's Desk

Audience: Researchers, scientists, and drug development professionals.

Abstract

The imidazolidine-2,4-dione, or hydantoin, scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide range of biological activities, including significant potential as anticancer agents.[1][2][3] Developing a robust and biologically relevant cell-based assay is a critical first step in characterizing the activity of novel derivatives and identifying promising lead candidates.[4][5] This application note presents a comprehensive, tiered strategy for creating and validating a cell-based assay system for 1-Butylimidazolidine-2,4-dione derivatives. We move from broad primary screening for cytotoxic and antiproliferative effects to more complex, mechanism-oriented secondary assays. The protocols herein are designed to be self-validating, providing researchers with a reliable framework to generate actionable data for their drug discovery programs.[6][7]

Part 1: Foundational Strategy - Assay Design & Rationale

The successful evaluation of any new chemical series hinges on a logical and phased screening approach. A common pitfall is deploying complex, resource-intensive mechanistic assays too early. Our recommended strategy, outlined below, prioritizes efficiency by first establishing a foundational understanding of the compounds' general effect on cell viability.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Target Validation A Select Relevant Cancer Cell Lines (e.g., MCF-7, A549, PC-3) B Primary Assay: Cell Viability (e.g., MTT, Resazurin) A->B Based on literature precedent for hydantoins[1][3] C Determine IC50 Values (Dose-Response Analysis) B->C Quantify potency D Secondary Assays for 'Hits' (Compounds with IC50 < 10 µM) C->D Prioritize potent compounds E Apoptosis vs. Necrosis Assay (e.g., Annexin V/PI Staining) D->E Distinguish cell death pathway F High-Content Screening (HCS) (Multiplexed Phenotypic Analysis) D->F Unbiased MOA investigation[8][9] G Biochemical/Target-Based Assays F->G Generate hypotheses for specific targets H Confirm Direct Target Engagement (e.g., PTP1B, Mcl-1)[10][11] G->H

Figure 1: A tiered workflow for characterizing novel hydantoin derivatives.

Causality Behind Experimental Choices:

  • Why Start with Cytotoxicity? Before investigating a specific mechanism of action (MOA), it is essential to determine if the compounds have any biological effect at all. A cytotoxicity or cell viability assay is a robust, high-throughput, and cost-effective method to measure the overall impact of a compound on a cell population.[5][8] This primary screen acts as a filter, identifying active compounds and deprioritizing inactive ones, thereby focusing resources on the most promising candidates.

  • Cell Line Selection: The choice of cell lines should be hypothesis-driven. Since many hydantoin derivatives have shown anticancer activity, we recommend a starting panel of well-characterized cancer cell lines from different tissue origins, such as MCF-7 (breast), A549 (lung), and PC-3 (prostate).[1][3][9] Using multiple cell lines provides initial insights into whether a compound has broad-spectrum activity or lineage-specific effects.

Part 2: Primary Screening Protocol - MTT Cell Viability Assay

This protocol details the use of the MTT assay, a classic colorimetric method for assessing cell metabolic activity.[8] Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

MTT_Workflow

Figure 2: Step-by-step workflow for the MTT cell viability assay.

Detailed Step-by-Step Methodology:

  • Cell Seeding:

    • Harvest and count cells (e.g., MCF-7). Ensure cell viability is >95% using Trypan Blue exclusion.

    • Dilute the cell suspension to the optimized seeding density (typically 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Seed the cells into a 96-well flat-bottom plate. Include wells for "cells + vehicle" (negative control) and "medium only" (blank).

    • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of each this compound derivative in DMSO.

    • Perform a serial dilution of the stock solution in complete culture medium to create 2X working concentrations (e.g., from 200 µM down to 0.1 µM).

    • Carefully remove the medium from the cells and add 100 µL of the appropriate compound dilution to each well. For negative control wells, add medium with the corresponding final concentration of DMSO (typically ≤0.5%).

    • Incubate the plate for 72 hours at 37°C, 5% CO₂. The 72-hour time point is chosen to account for effects on multiple cell division cycles.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 20 µL of the MTT solution to each well (including controls and blanks).

    • Incubate the plate for 4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.

  • Formazan Solubilization:

    • Carefully aspirate the medium from all wells without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the crystals.

    • Gently agitate the plate on an orbital shaker for 10 minutes to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Subtract the average absorbance of the "medium only" blanks from all other readings.

    • Calculate the percentage of cell viability for each compound concentration using the following formula:

      • % Viability = (Absorbance_Treated / Absorbance_Vehicle_Control) * 100

    • Plot the % Viability against the log of the compound concentration and fit the data to a non-linear regression curve (sigmoidal dose-response) to determine the IC₅₀ value.

Part 3: Secondary Assay Protocol - High-Content Screening (HCS)

This protocol describes a multiplexed assay to assess cell number, nuclear morphology (a hallmark of apoptosis), and cell membrane permeability.

Detailed Step-by-Step Methodology:

  • Cell Seeding and Compound Treatment:

    • Follow steps 1 and 2 from the MTT protocol, but use a 96-well or 384-well clear-bottom imaging plate.

    • Treat cells with the "hit" compounds at their IC₅₀ and 5X IC₅₀ concentrations. Include a vehicle control (e.g., DMSO) and a positive control for apoptosis (e.g., Staurosporine).

    • Incubate for a relevant time point (e.g., 24 or 48 hours).

  • Staining:

    • Prepare a staining solution in serum-free medium containing:

      • Hoechst 33342 (1 µg/mL): A cell-permeant dye that stains the nuclei of all cells blue.

      • Propidium Iodide (PI, 1.5 µM) or similar: A cell-impermeant dye that stains the nuclei of dead/membrane-compromised cells red.

      • (Optional) Cell Mask™ Green (1X): A dye that stains the cytoplasm of all cells.

    • Add the staining solution directly to the wells and incubate for 30 minutes at 37°C, protected from light.

  • Image Acquisition:

    • Use a high-content imaging system to acquire images from each well.

    • Set up the instrument to capture images in at least two channels:

      • DAPI channel (Blue): For Hoechst 33342 (Total Nuclei).

      • RFP channel (Red): For Propidium Iodide (Dead/Late Apoptotic Cells).

  • Image Analysis:

    • Use the instrument's analysis software to build an image analysis pipeline.

    • Step 1: Identify Nuclei. Use the Hoechst signal in the DAPI channel to identify all nuclei. This gives the total cell count.

    • Step 2: Quantify Nuclear Morphology. For each nucleus identified, measure parameters such as area, intensity, and condensation. Apoptotic nuclei are typically smaller, more condensed, and have a higher fluorescence intensity.

    • Step 3: Identify Dead Cells. Use the PI signal in the RFP channel to identify cells with compromised membranes.

    • Step 4: Classify Cell Populations. Based on the measurements, classify each cell into populations: Healthy, Apoptotic (condensed nucleus, PI-negative), and Necrotic/Late Apoptotic (PI-positive).

Part 4: Data Presentation & Interpretation

Quantitative data should be summarized for clear comparison. The goal is to build a profile for each derivative.

Table 1: Sample Data Profile for Hydantoin Derivatives

Compound IDPrimary Screen IC₅₀ (µM) (MCF-7 Cells)HCS Analysis (at 5x IC₅₀) - % Apoptotic NucleiHCS Analysis (at 5x IC₅₀) - % PI-Positive CellsPreliminary MOA
HYD-0015.245%8%Apoptosis-Inducing
HYD-00278.1Not AssessedNot AssessedInactive
HYD-0038.912%55%Cytotoxic/Necrotic
Staurosporine0.0175%15%Control (Apoptosis)

Trustworthiness: A Self-Validating System

To ensure the reliability of your results, every assay must include proper controls and meet quality control standards.[4][12]

  • Controls:

    • Negative Control: Vehicle (e.g., 0.5% DMSO) to define 100% cell viability.

    • Positive Control: A known cytotoxic agent (e.g., Doxorubicin or Staurosporine) to confirm the assay can detect cell death.

    • Blank: Medium only to measure background absorbance.

  • Assay Validation Metrics: For high-throughput screening, calculate the Z'-factor to assess assay quality.

    • Z' = 1 - [(3σ_p + 3σ_n) / |μ_p - μ_n|]

    • Where σ is the standard deviation, µ is the mean, p is the positive control, and n is the negative control.

    • An assay is considered robust and screenable if Z' > 0.5 .

References

  • Cell-based assays on the rise. (2022). BMG LABTECH. [Link]

  • Design, Synthesis, and In Vitro Antiproliferative Activity of Hydantoin and Purine Derivatives with the 4-Acetylphenylpiperazinylalkyl Moiety. (2021). PubMed Central. [Link]

  • Cell-Based Assays in Biologics Development. (n.d.). Cambridge Healthtech Institute. [Link]

  • Biologically active natural imidazolidin-2,4-dione. (2024). ResearchGate. [Link]

  • High Content Imaging Assays. (n.d.). Charles River Laboratories. [Link]

  • A review for cell-based screening methods in drug discovery. (2022). PubMed Central. [Link]

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019). PubMed Central. [Link]

  • High-content screening in drug discovery: A brief guide. (2025). Alithea Genomics. [Link]

  • Novel hydantoin derivatives: Synthesis and biological activity evaluation. (2023). ResearchGate. [Link]

  • The Use of Cell-Based Assays for Translational Medicine Studies. (n.d.). BioAgilytix. [Link]

  • Design, synthesis, biological evaluation and molecular dynamics simulation studies of imidazolidine-2,4-dione derivatives as novel PTP1B inhibitors. (2021). PubMed. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. [Link]

  • Cytotoxicity Assay Protocol & Troubleshooting. (n.d.). Creative Biolabs. [Link]

  • High Content Imaging in Drug Discovery. (2025). Royal Society of Chemistry. [Link]

  • Functional Cell-Based Assays. (n.d.). Accelevir. [Link]

  • Design and Validate a GMP Cell Based Assay. (n.d.). Marin Biologic Laboratories. [Link]

  • Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. (2024). MDPI. [Link]

  • Cell-Based Assay Development. (n.d.). Concept Life Sciences. [Link]

  • Synthesis and Conformational Analysis of Hydantoin-Based Universal Peptidomimetics. (2022). ACS Publications. [Link]

  • The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. (2021). MDPI. [Link]

  • Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies. (2016). PubMed Central. [Link]

  • Image-based high-content screening in drug discovery. (2020). PubMed. [Link]

  • Design, synthesis and biological evaluation of hydantoin derivatives as Mcl-1 selective inhibitors. (2020). ResearchGate. [Link]

  • Synthesis, characterization, and biological evaluation of thiazolidine-2,4-dione derivatives. (2013). ResearchGate. [Link]

  • Membrane-Active Hydantoin Derivatives as Antibiotic Agents. (2017). PubMed Central. [Link]

Sources

Mastering the Purification of 1-Butylimidazolidine-2,4-dione: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides detailed application notes and protocols for the purification of 1-Butylimidazolidine-2,4-dione, a key heterocyclic compound with significant potential in pharmaceutical research and drug development. As a member of the hydantoin family, ensuring the purity of this molecule is paramount for obtaining reliable biological data and meeting stringent regulatory standards. This document is designed for researchers, scientists, and drug development professionals, offering in-depth technical insights and field-proven methodologies.

Introduction: The Importance of Purity for this compound

This compound belongs to the class of imidazolidine-2,4-diones, more commonly known as hydantoins. This heterocyclic scaffold is a cornerstone in medicinal chemistry, forming the core of numerous anticonvulsant, antiarrhythmic, and antidiabetic drugs.[1][2] The biological activity of these compounds is intrinsically linked to their precise chemical structure. Therefore, the presence of impurities, such as starting materials, by-products, or degradation products, can lead to erroneous experimental results, altered pharmacological profiles, and potential toxicity.

The purification of this compound is a critical step in its synthesis and application. This guide will explore the most effective techniques for achieving high purity, focusing on the principles behind each method and providing detailed, step-by-step protocols.

Safety Precautions: Handling Dione Compounds

Before commencing any purification protocol, it is imperative to consult the Safety Data Sheet (SDS) for this compound and all solvents and reagents used. While a specific SDS for the title compound may not be readily available, safety precautions for related diones should be strictly followed.

General Handling Guidelines:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[3]

  • Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors or dust.[3]

  • Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse the affected area immediately with copious amounts of water.[3]

  • Ingestion: Do not ingest. If swallowed, seek immediate medical attention.[3]

Purification Methodologies

The choice of purification technique depends on the nature and quantity of the impurities present, as well as the desired final purity of the compound. The two most common and effective methods for purifying solid organic compounds like this compound are recrystallization and column chromatography.

Recrystallization: The Art of Crystal Perfection

Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility between the desired compound and its impurities in a given solvent at different temperatures. The ideal recrystallization solvent will dissolve the compound sparingly at room temperature but will have high solubility at its boiling point.

Rationale for Solvent Selection:

The "like dissolves like" principle is a useful starting point. This compound possesses both polar (the dione ring with two amide-like functionalities) and non-polar (the n-butyl chain) characteristics. Therefore, a solvent system that can accommodate both features is often ideal. For many hydantoin and related heterocyclic compounds, a mixed solvent system of an alcohol (like ethanol or methanol) and water has proven to be highly effective.[1] The alcohol solubilizes the compound, while the water acts as an anti-solvent, inducing crystallization upon cooling.

Table 1: Solvent Selection Guide for Recrystallization of this compound

Solvent/Solvent SystemRationaleSuitability
Ethanol/Water Ethanol dissolves the compound, and water acts as an anti-solvent. Commonly used for similar heterocyclic compounds.[1]Highly Recommended
Methanol/Water Similar principle to ethanol/water. Methanol is more polar than ethanol.Recommended
Isopropanol A single solvent that may provide the desired solubility profile.Worth Investigating
Ethyl Acetate/Hexane A less polar solvent system. Ethyl acetate dissolves the compound, and hexane acts as an anti-solvent.Potentially Useful
Toluene A non-polar aromatic solvent. May be suitable if the compound is less polar than anticipated.Less Likely, but Possible

Experimental Protocol for Recrystallization from Ethanol/Water:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to just dissolve the solid. Heat the mixture gently on a hot plate with stirring.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Inducing Crystallization: To the hot, clear solution, add hot water dropwise until the solution becomes faintly cloudy (the saturation point). If it becomes too cloudy, add a few drops of hot ethanol to redissolve the precipitate.

  • Cooling and Crystal Formation: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature well below the compound's melting point.

Troubleshooting Recrystallization:

  • Oiling Out: If the compound separates as an oil instead of crystals, it may be due to a high concentration of impurities or the solvent boiling point being higher than the compound's melting point. To remedy this, reheat the solution to dissolve the oil, add more of the better solvent (ethanol in this case), and allow it to cool more slowly.

  • No Crystal Formation: If no crystals form upon cooling, the solution may be too dilute. Reheat the solution to evaporate some of the solvent and then allow it to cool again. Scratching the inside of the flask with a glass rod can also induce crystallization.

Visualization of Recrystallization Workflow:

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization & Isolation A Crude Compound B Add Minimum Hot Ethanol A->B C Hot Gravity Filtration (Optional) B->C Insoluble Impurities Present D Add Hot Water (Anti-solvent) B->D No Insoluble Impurities C->D E Slow Cooling D->E F Vacuum Filtration E->F G Wash with Cold Solvent F->G H Dry Crystals G->H I Pure this compound H->I

Caption: Workflow for the purification of this compound by recrystallization.

Column Chromatography: Separation by Adsorption

Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase while being carried through by a mobile phase. For a moderately polar compound like this compound, normal-phase chromatography using silica gel as the stationary phase is a suitable choice.

Rationale for Phase Selection:

  • Stationary Phase: Silica gel (SiO₂) is a polar adsorbent. It will interact more strongly with polar compounds, causing them to move more slowly down the column.

  • Mobile Phase (Eluent): A mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or acetone) is typically used. The polarity of the mobile phase is adjusted to achieve optimal separation. Less polar compounds will elute first, followed by more polar compounds as the polarity of the mobile phase is increased.

Experimental Protocol for Flash Column Chromatography:

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 9:1 hexane:ethyl acetate).

  • Column Packing: Pour the slurry into a chromatography column and allow the silica to settle into a uniform bed. Drain the excess solvent until it is level with the top of the silica.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Carefully apply the sample to the top of the silica bed.

  • Elution: Begin eluting the column with the mobile phase. Start with a low polarity mixture and gradually increase the polarity (gradient elution) by increasing the proportion of the more polar solvent (e.g., from 9:1 to 7:3 hexane:ethyl acetate). This allows for the separation of compounds with a wide range of polarities.

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify which fractions contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualization of Column Chromatography Workflow:

Column_Chromatography_Workflow cluster_setup Column Preparation cluster_separation Separation & Collection cluster_isolation Product Isolation A Prepare Silica Gel Slurry B Pack Chromatography Column A->B C Load Crude Sample B->C D Elute with Solvent Gradient C->D E Collect Fractions D->E F Analyze Fractions by TLC E->F G Combine Pure Fractions F->G H Remove Solvent (Rotary Evaporator) G->H I Pure this compound H->I

Sources

Application Notes and Protocols for the Crystallization of 1-Butylimidazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Crystalline Form in Drug Development

1-Butylimidazolidine-2,4-dione, a member of the hydantoin class of compounds, holds significant interest in medicinal chemistry and drug development.[1][2] The therapeutic efficacy, stability, and bioavailability of an active pharmaceutical ingredient (API) are intrinsically linked to its solid-state properties. Crystallization is a pivotal purification and particle engineering process that allows for the isolation of a compound in a highly pure form with consistent and desirable physicochemical characteristics. This guide provides a detailed exploration of various crystallization methods tailored for this compound, offering both theoretical insights and practical, step-by-step protocols.

Principles of Crystallization: A Scientist's Perspective

Crystallization is a thermodynamic process driven by supersaturation, the state where a solution contains more dissolved solute than can be accommodated by the solvent at a given temperature. The formation of a stable crystalline lattice from a supersaturated solution is a two-step process: nucleation and crystal growth.

  • Nucleation: The initial formation of small, ordered clusters of molecules from the solution. This can occur spontaneously (primary nucleation) or be induced by the presence of existing crystals (secondary nucleation).

  • Crystal Growth: The subsequent enlargement of these nuclei into well-defined crystals.

The choice of crystallization method and solvent system is paramount in controlling the rate of supersaturation, and consequently, the size, shape, and purity of the resulting crystals.[3]

Selecting the Optimal Solvent System

The ideal solvent for crystallization should exhibit moderate solubility for the compound of interest, with solubility increasing significantly with temperature for cooling crystallization. For this compound, a hydantoin derivative, considering solvents with hydrogen bonding capabilities may be advantageous.[4] A rule of thumb is that solvents with functional groups similar to the solute are often good candidates.[5]

Based on literature for similar compounds, promising solvent systems for this compound include:

  • Single Solvent Systems: Ethyl acetate[6], Ethanol, Methanol, Acetone, Acetonitrile, Water[5]

  • Binary Solvent Systems: Ethanol/Water[7], n-Hexane/Acetone, n-Hexane/Ethyl Acetate[5]

A preliminary solubility study is crucial to identify the most suitable solvent or solvent mixture.

Crystallization Protocols for this compound

The following protocols are designed to be adaptable based on preliminary solubility assessments of this compound.

Method 1: Slow Evaporation Crystallization

This technique is straightforward and often effective for obtaining high-quality single crystals.[4][8] It relies on the gradual removal of the solvent, leading to a slow increase in solute concentration and subsequent crystallization.[8]

Protocol:

  • Dissolution: Dissolve the this compound sample in a suitable solvent (e.g., ethyl acetate, acetone) at room temperature to create a nearly saturated solution. Ensure the solution is free of any particulate matter by filtration if necessary.

  • Setup: Transfer the solution to a clean vial or beaker. To control the rate of evaporation, cover the container with parafilm and puncture a few small holes in it.[9] A slower evaporation rate generally yields better quality crystals.[4][9]

  • Incubation: Place the vial in a vibration-free environment, such as a desiccator or a quiet corner of a fume hood.

  • Monitoring: Observe the vial periodically for crystal growth. The process can take anywhere from a few hours to several weeks.[8]

  • Harvesting: Once crystals of the desired size have formed, carefully decant the mother liquor and wash the crystals with a small amount of cold solvent. Dry the crystals under a gentle stream of inert gas or in a vacuum desiccator.

Troubleshooting: If an oil forms instead of crystals, it may indicate that the compound is too soluble in the chosen solvent or that impurities are present.[4][9] In this case, try a solvent in which the compound is less soluble.[4][9]

Slow_Evaporation_Workflow A Dissolve Compound in Suitable Solvent B Filter Solution (if necessary) A->B C Transfer to Vial B->C D Cover with Punctured Parafilm C->D E Incubate in Vibration-Free Environment D->E F Monitor Crystal Growth E->F G Harvest Crystals F->G

Caption: Workflow for Slow Evaporation Crystallization.

Method 2: Cooling Crystallization

Protocol:

  • Dissolution: In a flask equipped with a reflux condenser, add a suitable solvent (e.g., ethanol, ethyl acetate) to the this compound sample.

  • Heating: Gently heat the mixture with stirring until the solid is completely dissolved. If necessary, add a minimal amount of additional solvent to achieve full dissolution.

  • Hot Filtration (Optional): If any insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling: Allow the flask to cool slowly to room temperature. To promote the formation of larger crystals, insulate the flask to slow the cooling rate.[4] Subsequently, the flask can be placed in a refrigerator or ice bath to maximize the yield.

  • Harvesting: Collect the crystals by filtration, wash them with a small amount of the cold solvent, and dry them appropriately.

Causality: The gradual decrease in temperature lowers the solubility of the compound, leading to a supersaturated state and subsequent crystal formation.[10] A slow cooling rate is crucial to prevent rapid precipitation, which can result in small or impure crystals.[4]

Cooling_Crystallization_Workflow A Dissolve Compound in Solvent at Elevated Temperature B Hot Filtration (optional) A->B C Slowly Cool Solution to Room Temperature B->C D Further Cooling (e.g., refrigerator) C->D E Collect Crystals by Filtration D->E F Wash and Dry Crystals E->F

Caption: Workflow for Cooling Crystallization.

Method 3: Anti-Solvent Vapor Diffusion

This technique is particularly useful for small amounts of material and for compounds that are difficult to crystallize by other methods.[4] It involves dissolving the compound in a "good" solvent and allowing the vapor of a miscible "anti-solvent" (in which the compound is insoluble) to slowly diffuse into the solution.[14]

Protocol:

  • Preparation: Dissolve the this compound in a minimal amount of a "good" solvent (e.g., ethanol, acetone) in a small, open vial.

  • Setup: Place this small vial inside a larger, sealable container (e.g., a beaker or jar) that contains a layer of the "anti-solvent" (e.g., n-hexane, diethyl ether). The level of the anti-solvent should be below the top of the inner vial.[4]

  • Diffusion: Seal the outer container and leave it undisturbed. The anti-solvent vapor will slowly diffuse into the solution in the inner vial.

  • Crystallization: As the anti-solvent mixes with the good solvent, the solubility of the compound decreases, leading to crystallization.

  • Harvesting: Once crystals have formed, carefully remove the inner vial, decant the solvent, and dry the crystals.

Key Considerations: The "good" solvent should be less volatile than the "anti-solvent" to ensure that the anti-solvent diffuses into the solution rather than the good solvent evaporating too quickly.[4]

Vapor_Diffusion_Workflow cluster_0 Experimental Setup cluster_1 Crystallization Process cluster_2 Product Recovery A Dissolve Compound in 'Good' Solvent in a Small Vial B Place Small Vial in a Larger Container with 'Anti-Solvent' C Seal the Outer Container D Anti-Solvent Vapor Diffuses into the Solution C->D E Supersaturation and Crystal Formation D->E F Harvest and Dry Crystals E->F

Caption: Workflow for Anti-Solvent Vapor Diffusion.

Data Summary for Crystallization of this compound Analogs

The following table summarizes solvent systems reported for the crystallization of related imidazolidine-2,4-dione (hydantoin) derivatives, which can serve as a starting point for optimizing the crystallization of the 1-butyl analog.

Compound ClassSolvent SystemMethodReference
1-Methyl-2,4-imidazolidinedioneEthyl acetateCooling Crystallization[6]
3-Phenyl-5-(4-methylphenyl)-imidazolidine-2,4-dioneEthanol/Water (1:1)Cooling Crystallization[7]
Thiazolidine-2,4-dioneDichloromethane/n-HexaneNot Specified[15]
Thiazolidine-2,4-dioneEthanolCooling Crystallization[16]

Conclusion

The successful crystallization of this compound is a critical step in its development as a potential therapeutic agent. The methods outlined in this guide—slow evaporation, cooling crystallization, and anti-solvent vapor diffusion—provide a robust framework for obtaining high-purity crystalline material. The choice of method and solvent system should be guided by preliminary solubility studies and empirical optimization. By carefully controlling the crystallization conditions, researchers can ensure the consistent production of a crystalline form with the desired physical and chemical properties essential for further preclinical and clinical evaluation.

References

  • University of Bath. (n.d.). Guide for crystallization.
  • Technobis. (2024, July 31). How to use the Vapor Diffusion set up of the CrystalBreeder [Video]. YouTube.
  • Google Patents. (n.d.). CN103360320B - The preparation method of 1-methyl-2,4-imidazolidinedione.
  • National Institutes of Health. (2024, July 18). Design, Synthesis, and Characterization of Novel Thiazolidine-2,4-Dione-Acridine Hybrids as Antitumor Agents. PMC.
  • University of California, Riverside. (n.d.). Slow Evaporation Method.
  • Cool Separations. (n.d.). Cooling Crystallization Technology.
  • MDPI. (n.d.).
  • University of Rochester. (n.d.).
  • National Institutes of Health. (n.d.). Getting crystals your crystallographer will treasure: a beginner's guide. PMC.
  • ANDRITZ GROUP. (n.d.).
  • MDPI. (n.d.). The Influence of Solvent Selection upon the Crystallizability and Nucleation Kinetics of Tolfenamic Acid Form II. PMC.
  • YouTube. (2024, October 21).
  • Royal Society of Chemistry. (2023, March 1). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews.
  • Semantic Scholar. (n.d.).
  • Mirai Intex. (2024, July 25).
  • MedCrave online. (2017, September 5).
  • PubMed Central. (n.d.).

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Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 1-Butylimidazolidine-2,4-dione Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-Butylimidazolidine-2,4-dione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind the experimental steps, ensuring a robust and reproducible synthesis.

I. Synthetic Strategy Overview

The recommended and most reliable method for synthesizing this compound is a two-step process. This approach avoids the use of highly toxic and moisture-sensitive reagents like isocyanates. The overall strategy involves:

  • Synthesis of the N-substituted amino acid precursor: N-butylaminoacetic acid is prepared via nucleophilic substitution of ethyl chloroacetate with n-butylamine, followed by hydrolysis.

  • Hydantoin ring formation: The prepared N-butylaminoacetic acid is then reacted with potassium cyanate to form an N-carbamoylamino acid intermediate, which subsequently undergoes acid-catalyzed cyclization to yield the final product, this compound.[1]

Below is a visual representation of the synthetic workflow:

G cluster_0 Step 1: N-Butylaminoacetic Acid Synthesis cluster_1 Step 2: Hydantoin Ring Formation A Ethyl Chloroacetate + n-Butylamine B Nucleophilic Substitution A->B C Ethyl N-butylaminoacetate B->C D Hydrolysis (e.g., NaOH, then HCl) C->D E N-Butylaminoacetic Acid D->E F N-Butylaminoacetic Acid + Potassium Cyanate E->F Product from Step 1 is the reactant for Step 2 G Ureido Intermediate Formation F->G H N-Butyl-N-ureidoacetic acid G->H I Acid-Catalyzed Cyclization (e.g., HCl) H->I J This compound I->J

Caption: Overall workflow for the synthesis of this compound.

II. Detailed Experimental Protocols

Protocol 1: Synthesis of N-Butylaminoacetic Acid

This protocol details the synthesis of the key intermediate.

Materials:

  • n-Butylamine

  • Ethyl chloroacetate

  • Sodium bicarbonate

  • Diethyl ether

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve n-butylamine (1.0 eq) in diethyl ether.

  • Addition of Ethyl Chloroacetate: Slowly add ethyl chloroacetate (1.0 eq) to the stirred solution. An exothermic reaction will occur, leading to the formation of a precipitate (n-butylamine hydrochloride).

  • Reflux: After the initial reaction subsides, heat the mixture to reflux for 2-3 hours to ensure the reaction goes to completion.

  • Workup: Cool the reaction mixture to room temperature and filter to remove the n-butylamine hydrochloride. Wash the filtrate with a saturated sodium bicarbonate solution, followed by water.

  • Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the diethyl ether under reduced pressure to obtain crude ethyl N-butylaminoacetate.

  • Hydrolysis: To the crude ester, add a 10% aqueous solution of sodium hydroxide and stir at room temperature overnight.

  • Acidification: Cool the reaction mixture in an ice bath and carefully acidify with concentrated hydrochloric acid to a pH of approximately 6. The N-butylaminoacetic acid will precipitate.

  • Isolation: Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

Protocol 2: Synthesis of this compound

This protocol describes the formation of the hydantoin ring.

Materials:

  • N-Butylaminoacetic acid

  • Potassium cyanate (KOCN)

  • Hydrochloric acid (HCl)

  • Ethanol

Procedure:

  • Dissolution: In a round-bottom flask, dissolve N-butylaminoacetic acid (1.0 eq) in water.

  • Addition of Potassium Cyanate: Add potassium cyanate (1.2 eq) to the solution and stir at 50-60°C for 1-2 hours.

  • Cyclization: After the initial reaction, add concentrated hydrochloric acid to the mixture until it is strongly acidic (pH 1-2).

  • Reflux: Heat the acidic solution to reflux for 1-2 hours to induce cyclization.

  • Cooling and Precipitation: Cool the reaction mixture in an ice bath. The product, this compound, will precipitate out of the solution.

  • Isolation and Purification: Collect the solid product by filtration, wash with cold water, and recrystallize from a suitable solvent such as an ethanol/water mixture to obtain the pure product.

III. Troubleshooting Guide

This section addresses common issues encountered during the synthesis.

Problem Potential Cause(s) Troubleshooting Steps & Scientific Rationale
Low or no yield of N-Butylaminoacetic acid (Step 1) Incomplete reaction: Insufficient reflux time or temperature.Action: Increase reflux time to 4-6 hours. Rationale: The nucleophilic substitution requires sufficient energy and time to proceed to completion.
Loss of product during workup: The product is somewhat water-soluble.Action: Perform multiple extractions with diethyl ether. Rationale: This ensures maximum recovery of the product from the aqueous layer.
Low or no yield of this compound (Step 2) Decomposition of potassium cyanate: The cyanate ion can hydrolyze in acidic conditions or trimerize to cyanuric acid in the presence of moisture.[2]Action: Ensure the potassium cyanate is of high quality and added to a neutral or slightly basic solution of the amino acid before acidification. Rationale: This protects the cyanate from premature decomposition.
Incomplete cyclization: Insufficient acid concentration or reflux time.Action: Ensure the pH is strongly acidic (1-2) and increase the reflux time. Rationale: The cyclization of the ureido intermediate is an acid-catalyzed dehydration reaction that requires a low pH and sufficient thermal energy.
Formation of side products Polymerization of n-butylamine with ethyl chloroacetate: This can occur if there is an excess of ethyl chloroacetate or high reaction temperatures.Action: Add ethyl chloroacetate slowly and maintain temperature control. Rationale: Slow addition minimizes localized high concentrations of the alkylating agent.
Formation of biuret and other urea derivatives: This can happen from side reactions of potassium cyanate.[2]Action: Use a slight excess of potassium cyanate and control the reaction temperature. Rationale: This ensures the primary reaction with the amino acid is favored.
Product is difficult to purify Oily product: The product may not have fully crystallized.Action: Try different recrystallization solvents or solvent mixtures (e.g., ethanol/water, ethyl acetate/hexanes). Scratch the inside of the flask to induce crystallization. Rationale: Finding the right solvent system is crucial for obtaining a crystalline solid.
Contamination with starting materials: Incomplete reaction.Action: Monitor the reaction by TLC. If starting material remains, extend the reaction time or adjust conditions. Rationale: Reaction monitoring prevents premature workup and ensures maximum conversion.

IV. Frequently Asked Questions (FAQs)

Q1: Can I use a different base for the hydrolysis of ethyl N-butylaminoacetate?

A1: Yes, other bases like potassium hydroxide can be used. The key is to ensure complete saponification of the ester. Sodium hydroxide is commonly used due to its cost-effectiveness and availability.

Q2: Why is it important to control the pH during the addition of potassium cyanate?

A2: Potassium cyanate is unstable in acidic solutions and can decompose. Therefore, it should be reacted with the amino acid under neutral or slightly alkaline conditions to form the stable ureido intermediate before the acid-catalyzed cyclization step.

Q3: My final product is an oil and won't crystallize. What should I do?

A3: First, ensure that the reaction has gone to completion and that no starting material remains. If the product is pure but oily, try dissolving it in a minimal amount of a hot solvent in which it is soluble and then slowly adding a co-solvent in which it is insoluble while cooling. Seeding with a small crystal of the product, if available, can also induce crystallization.

Q4: What is the mechanism of the hydantoin ring formation?

A4: The reaction proceeds through the formation of an N-carbamoylamino acid (a ureido intermediate) from the reaction of the amino acid with potassium cyanate. This intermediate then undergoes an intramolecular cyclization under acidic conditions, with the loss of a water molecule, to form the five-membered hydantoin ring.

G cluster_0 Reaction Mechanism: Hydantoin Formation N_Butylaminoacetic_Acid N-Butylaminoacetic Acid Potassium_Cyanate + KOCN Ureido_Intermediate N-Butyl-N-ureidoacetic acid Potassium_Cyanate->Ureido_Intermediate H_Plus + H+ Protonated_Intermediate Protonated Intermediate H_Plus->Protonated_Intermediate Cyclization Intramolecular Cyclization Cyclized_Intermediate Cyclized Intermediate Cyclization->Cyclized_Intermediate Dehydration - H2O Product This compound Dehydration->Product

Sources

Technical Support Center: Synthesis of 1-Butylimidazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-Butylimidazolidine-2,4-dione (also known as 1-Butylhydantoin). This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges encountered during its synthesis. By combining established chemical principles with practical, field-tested insights, this document aims to serve as a comprehensive resource for optimizing reaction yields and ensuring product purity.

Introduction to Synthetic Strategy

The synthesis of N-1 substituted hydantoins like this compound typically involves the cyclization of an appropriate N-butylated precursor. While various methods exist for creating the hydantoin core[1], a common and effective strategy involves the reaction of an N-butylated amino acid derivative with a cyanate source, followed by acid-catalyzed cyclization. This approach, a variation of the Urech hydantoin synthesis, offers good control over the substitution pattern.

This guide will focus on troubleshooting a representative two-step synthetic route:

  • Formation of the Ureido Intermediate: Reaction of an N-butyl amino acid ester (e.g., ethyl N-butylglycinate) with potassium cyanate to form the corresponding ureidoacetate.

  • Cyclization: Acid-catalyzed intramolecular condensation of the ureidoacetate to yield this compound.

Understanding the critical parameters of each step is fundamental to achieving high yields and purity.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis.

Problem 1: Low or No Product Yield

A low yield of the final product is the most frequent challenge. The cause can often be traced to incomplete reactions in either the ureido formation or the cyclization step.

Potential Causes & Recommended Solutions

Potential CauseScientific Rationale & Recommended Solutions
Incomplete Ureido Formation The reaction between the amino acid ester and cyanate is a nucleophilic addition. The nucleophilicity of the amine and the reactivity of the cyanate are key. Solutions: 1. Verify Starting Material Purity: Ensure the N-butyl amino acid ester is free of acidic impurities (e.g., hydrochloride salts) that can consume the base or quench the amine. If starting from a salt, ensure complete neutralization before proceeding.2. Optimize Reaction Temperature: While often run at room temperature, gentle heating (e.g., 35-50 °C) can increase the reaction rate.[2] Monitor the reaction by TLC to avoid decomposition.3. Control pH: The reaction is typically performed under neutral to slightly basic conditions. The slow addition of an acid (like acetic acid) can generate isocyanic acid (HNCO) in situ from the cyanate salt, which then reacts with the amine.[2] Careful control is needed to avoid hydrolysis of the ester.
Inefficient Cyclization The acid-catalyzed cyclization is an equilibrium-driven dehydration reaction.[3] Insufficient acid strength or the presence of excess water can hinder the reaction. Solutions: 1. Choice of Acid: Use a strong acid catalyst like HCl or H₂SO₄. Refluxing in aqueous HCl (e.g., 6N) is a common procedure.[4]2. Water Removal: If the reaction is sensitive to water, consider using a Dean-Stark apparatus or performing the reaction in a high-boiling point solvent that allows for azeotropic removal of water.3. Increase Reaction Time/Temperature: Ensure the reaction is heated at reflux for an adequate duration (e.g., 2-4 hours). Monitor progress by TLC until the ureido intermediate is fully consumed.
Product Decomposition Hydantoin rings can be susceptible to hydrolysis under harsh basic or acidic conditions, especially at elevated temperatures for prolonged periods. Solutions: 1. Moderate Reaction Conditions: Avoid excessively harsh conditions. Once TLC indicates the reaction is complete, proceed with workup promptly.2. Workup Procedure: Neutralize the reaction mixture carefully during workup to prevent product degradation.
Problem 2: Presence of Multiple Spots on Thin-Layer Chromatography (TLC)

Observing multiple spots on a TLC plate indicates the presence of starting materials, intermediates, or byproducts.

Potential Causes & Recommended Solutions

Potential CauseScientific Rationale & Recommended Solutions
Unreacted Starting Material The most common cause is an incomplete reaction. See solutions for "Low or No Product Yield."
Presence of Ureido Intermediate If the cyclization step is incomplete, the polar ureido acid intermediate will be visible on the TLC plate. Solution: • Increase the reflux time or the concentration of the acid catalyst to drive the cyclization to completion.
Formation of Side Products Side reactions can include polymerization or the formation of other heterocyclic structures, though this is less common in this specific synthesis compared to multicomponent reactions like the Bucherer-Bergs.[5] Solution:Purification: Isolate the desired product using column chromatography. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar one (e.g., ethyl acetate) is typically effective.• Re-evaluate Stoichiometry: Ensure the molar ratios of reactants are correct.
Problem 3: Difficulty with Product Isolation and Purification

The final product may be difficult to crystallize or may co-elute with impurities during chromatography.

Potential Causes & Recommended Solutions

Potential CauseScientific Rationale & Recommended Solutions
Product is an Oil or Low-Melting Solid N-alkylated hydantoins can have lower melting points than their unsubstituted counterparts and may not crystallize easily. Solutions: 1. Purification by Chromatography: Flash column chromatography is the most reliable method for purifying non-crystalline products.[6]2. Trituration: If the product is a crude solid, washing (triturating) it with a solvent in which the impurities are soluble but the product is not (e.g., cold diethyl ether or a hexane/ethyl acetate mixture) can significantly improve purity.
Incomplete Removal of Acid/Base from Workup Residual acid or base can interfere with crystallization and subsequent reactions. Solution: • During the aqueous workup, wash the organic layer thoroughly with a saturated sodium bicarbonate solution (to remove acid) and then with brine (to remove water and inorganic salts). Dry the organic layer completely with a drying agent like Na₂SO₄ or MgSO₄ before solvent evaporation.
Product is Water-Soluble While the butyl group reduces water solubility, some loss to the aqueous phase during extraction is possible. Solution: • After the initial extraction with an organic solvent (e.g., ethyl acetate, dichloromethane), back-extract the aqueous layer one or two more times with fresh solvent to recover any dissolved product.

Experimental Workflow & Key Checkpoints

The following diagram illustrates a typical workflow for this synthesis, highlighting critical points for ensuring a high yield.

G cluster_0 Step 1: Ureido Intermediate Formation cluster_1 Step 2: Cyclization & Workup cluster_2 Step 3: Purification A 1. Combine Ethyl N-butylglycinate, KOCN, and H₂O/Acetic Acid B 2. Stir at RT or Gentle Heat (e.g., 40°C) for 2-6h A->B C Checkpoint 1: TLC Analysis (Confirm consumption of amine) B->C D 3. Add 6N HCl to Reaction Mixture C->D Proceed if amine spot is gone E 4. Reflux for 2-4h D->E F Checkpoint 2: TLC Analysis (Confirm consumption of intermediate) E->F G 5. Cool, Neutralize & Extract with Ethyl Acetate F->G H 6. Wash, Dry & Evaporate Solvent G->H I 7. Purify Crude Product H->I J Recrystallization or Column Chromatography I->J K Checkpoint 3: Characterization (NMR, IR, Mass Spec) J->K

Caption: Key stages and checkpoints in the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step for maximizing yield in this synthesis?

A1: The cyclization step is often the most critical. Ensuring a complete reaction by using a sufficient concentration of strong acid and allowing for adequate reflux time is paramount. Incomplete cyclization is a common reason for low yields, as the intermediate ureido acid may be lost during the aqueous workup.[4][7]

Q2: Can I use a different starting material instead of an N-butyl amino acid ester?

A2: Yes, other routes are possible. One alternative is to start with imidazolidine-2,4-dione and perform a selective N-alkylation with a butyl halide (e.g., 1-bromobutane). However, this can lead to a mixture of N-1 and N-3 alkylated products, as well as N,N'-dialkylated byproducts, which would require careful chromatographic separation.[8] Starting with the already N-butylated backbone generally provides better regioselectivity.

Q3: My reaction is very slow. What can I do to speed it up?

A3: For the ureido formation step, gentle heating (40-50°C) can increase the rate. For the cyclization step, ensure you are at a vigorous reflux. Using a stronger acid or a higher concentration can also accelerate the reaction, but monitor by TLC to ensure no product degradation occurs. Some hydantoin syntheses have been accelerated using microwave irradiation or ultrasonication, which could be explored for optimization.[5][9]

Q4: How do I confirm that I have synthesized the correct product?

A4: A combination of spectroscopic techniques is essential for structural confirmation:

  • ¹H NMR: Look for the characteristic signals of the butyl group and the methylene protons of the hydantoin ring (typically a singlet around 3.8-4.2 ppm). The N-H proton will appear as a broad singlet.

  • ¹³C NMR: Expect to see two carbonyl signals in the 155-175 ppm range.

  • IR Spectroscopy: Look for two distinct C=O stretching bands (typically around 1710 cm⁻¹ and 1770 cm⁻¹) and an N-H stretching band (~3200 cm⁻¹).

  • Mass Spectrometry (MS): Confirm the molecular weight of the product by identifying the molecular ion peak [M]⁺ or [M+H]⁺.

Q5: What is the mechanism of the acid-catalyzed cyclization?

A5: The mechanism involves three key steps:

  • Protonation: The oxygen of the ureido carbonyl group is protonated by the acid, making the carbon more electrophilic.

  • Intramolecular Nucleophilic Attack: The terminal amide nitrogen attacks the activated carbonyl carbon, forming a five-membered tetrahedral intermediate.

  • Dehydration: A molecule of water is eliminated, and the C=O bond is reformed, resulting in the stable hydantoin ring.

The following diagram outlines this proposed mechanistic pathway.

G Ureido Ureido Intermediate Protonated Protonated Intermediate Ureido->Protonated + H⁺ Tetrahedral Tetrahedral Intermediate Protonated->Tetrahedral Intramolecular Attack Hydantoin 1-Butylhydantoin Tetrahedral->Hydantoin - H₂O, - H⁺

Caption: Proposed mechanism for the acid-catalyzed cyclization to form the hydantoin ring.

References

  • MDPI. (n.d.). Design, Synthesis, and Characterization of Novel Thiazolidine-2,4-Dione-Acridine Hybrids as Antitumor Agents.
  • Simůnek, P., & Dolenský, B. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(13), 4024. Retrieved from [Link]

  • Barreiro, E. J. L., et al. (2010). Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives. Revista Virtual de Química, 2(1), 2-9. Retrieved from [Link]

  • Journal of Synthetic Chemistry. (2024). Multicomponent Synthesis of Hydantoins via Bucherer–Bergs Reaction.
  • PubMed. (n.d.). Synthesis of imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one derivatives as inhibitors of virulence factors production in Pseudomonas aeruginosa. Retrieved from [Link]

  • Pan, Z., et al. (2014). Synthesis of Highly Substituted Imidazolidine-2,4-dione (Hydantoin) through Tf2O-Mediated Dual Activation of Boc-Protected Dipeptidyl Compounds. Organic Letters, 16(22), 5902-5905. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives. Retrieved from [Link]

  • Shipman, M., & Montagne, C. (2006). Modified Bucherer-Bergs Reaction for the One-Pot Synthesis of 5,5′-Disubstituted Hydantoins from Nitriles and Organometallic Reagents. Synlett, 2006(14), 2203-2206. Retrieved from [Link]

  • Leonard, M. (2015). A novel hydantoin synthesis and exploration of related reactions. RMIT University. Retrieved from [Link]

  • ScienceScholar. (2022). Synthesis of imidazolidine 2,4 – dione derivatives.
  • Semantic Scholar. (n.d.). SYNTHESIS OF SERIES OF DIFFERENT IMIDAZOLIDINE-2,4-DIONE DERIVATIVES AND EVALUATION OF THEIR ANTIMICROBIAL POTENTIAL. Retrieved from [Link]

  • Cheng, X., et al. (n.d.). Synthesis of Novel Imidazolidine-2,4-dione Derivatives as Potential Antidiabetic Agents.
  • MDPI. (n.d.). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity.
  • Organic Syntheses. (n.d.). 2,2-Dichloro-1,3-dicyclohexylimidazolidine-4,5-dione. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Hydantoin synthesis. Retrieved from [Link]

  • MDPI. (n.d.). Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones.
  • MDPI. (n.d.). Synthesis, Absolute Configuration, Biological Profile and Antiproliferative Activity of New 3,5-Disubstituted Hydantoins. Retrieved from [Link]

  • PubMed. (2021). Design, synthesis, biological evaluation and molecular dynamics simulation studies of imidazolidine-2,4-dione derivatives as novel PTP1B inhibitors. Retrieved from [Link]

  • PubMed. (n.d.). 5,5-disubstituted hydantoins: syntheses and anti-HIV activity. Retrieved from [Link]

  • Malaysian Journal of Chemistry. (2021). Synthesis and Characterization of Amino Acid-Derived Hydantoins. Retrieved from [Link]

  • Wikipedia. (n.d.). Bucherer–Bergs reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). A Review on the Synthesis and Biological Studies of 2,4-Thiazolidinedione Derivatives. Retrieved from [Link]

  • Kappe, C. O., et al. (2016). Continuous Synthesis of Hydantoins: Intensifying the Bucherer-Bergs Reaction. Synlett, 27(01), 80-82. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 1-Butylimidazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-Butylimidazolidine-2,4-dione. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this N-1 substituted hydantoin. Our goal is to provide not just procedural steps, but also the underlying chemical principles to empower you to diagnose and resolve experimental issues effectively.

Introduction to Synthetic Strategies

The synthesis of this compound typically proceeds through one of two primary routes:

  • N-Alkylation of a Pre-formed Hydantoin Ring: This involves the direct alkylation of an imidazolidine-2,4-dione core at the N-1 position using a butylating agent. This method's success is highly dependent on achieving regioselectivity.

  • Cyclization of N-Butylurea with an α-Amino Acid or α-Haloester Derivative: This approach builds the hydantoin ring with the N-1 butyl group already in place.

Each of these pathways presents a unique set of challenges and potential side reactions. This guide is structured to help you navigate these issues.

Troubleshooting Guide: Common Side Reactions and Issues

This section addresses specific problems you may encounter during your synthesis, providing potential causes and actionable solutions.

Issue 1: Low Yield of this compound

Question: I am getting a very low yield of my desired this compound. What are the likely causes and how can I improve it?

Answer:

Low yields in this synthesis can stem from several factors, primarily related to incomplete reactions or the prevalence of side reactions. Let's break down the possibilities based on your synthetic approach.

Scenario A: You are using the N-Alkylation of a Hydantoin Precursor

  • Cause 1: Preferential N-3 Alkylation. The proton on the N-3 nitrogen of the hydantoin ring is generally more acidic than the proton on the N-1 nitrogen.[1] Consequently, many basic conditions will favor the formation of the N-3 alkylated isomer, which will be a significant byproduct, reducing the yield of your desired N-1 isomer.

    • Troubleshooting Protocol 1: Optimizing Base and Solvent for N-1 Selectivity.

      • Reagent Selection: Switch to potassium bases such as potassium tert-butoxide (tBuOK) or potassium hexamethyldisilazide (KHMDS) in an aprotic solvent like tetrahydrofuran (THF).[1] These bulkier bases can favor deprotonation at the less sterically hindered N-1 position.

      • Reaction Setup: Ensure strictly anhydrous conditions, as water can interfere with the base and the alkylation reaction.

      • Temperature Control: Perform the reaction at low temperatures (e.g., -78 °C to 0 °C) to improve selectivity.

      • Alternative: For an N-3 substituted hydantoin starting material, N-1 alkylation can be achieved with high yields using sodium hydride (NaH) in anhydrous N,N-dimethylformamide (DMF).[2]

  • Cause 2: Dialkylation. If a strong base and an excess of the butylating agent are used, you may be forming 1,3-dibutylimidazolidine-2,4-dione.

    • Troubleshooting Protocol 2: Stoichiometric Control.

      • Reagent Stoichiometry: Carefully control the stoichiometry of your butylating agent (e.g., butyl bromide). Use a slight excess (1.1-1.2 equivalents) rather than a large excess.

      • Monitoring: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to avoid prolonged reaction times that can lead to dialkylation.

  • Cause 3: Poor Solubility of the Hydantoin Salt. The intermediate hydantoin salt may not be fully soluble in the reaction solvent, leading to a heterogeneous mixture and an incomplete reaction.

    • Troubleshooting Protocol 3: Enhancing Solubility.

      • Solvent Choice: Consider using a more polar aprotic solvent like DMF or dimethyl sulfoxide (DMSO) to better solvate the intermediate salt.[3]

      • Phase-Transfer Catalysis: Employ a phase-transfer catalyst (PTC) such as tetrabutylammonium bromide (TBAB) in a biphasic system (e.g., toluene and aqueous KOH).[4] This can facilitate the reaction between the hydantoin anion and the alkylating agent.

Scenario B: You are using the Cyclization of N-Butylurea

  • Cause 1: Inefficient Cyclization. The ring-closing step to form the hydantoin can be slow or incomplete.

    • Troubleshooting Protocol 4: Driving the Cyclization.

      • Reaction Conditions: Ensure the reaction conditions are appropriate for the specific cyclization strategy. For example, if reacting with an α-haloester, higher temperatures may be required.

      • Dehydrating Conditions: If the cyclization involves the elimination of water, consider using a Dean-Stark apparatus to remove water azeotropically.

  • Cause 2: Side Reactions of the Starting Materials. N-butylurea or the α-haloester can undergo side reactions. For instance, the α-haloester can undergo elimination reactions in the presence of a base.[5]

    • Troubleshooting Protocol 5: Minimizing Starting Material Decomposition.

      • Base Selection: Use a non-nucleophilic, hindered base to promote the desired reaction over elimination.

      • Temperature Control: Maintain the lowest possible temperature that allows for a reasonable reaction rate.

Issue 2: My Final Product is Contaminated with Impurities

Question: After purification, I still see significant impurities in my this compound. How can I identify and eliminate them?

Answer:

Impurity profiles can be complex. Below are common impurities and strategies for their removal.

  • Impurity 1: N-3 Butyl Isomer. As discussed, this is a very common byproduct in N-alkylation routes.

    • Identification: The N-1 and N-3 isomers will have the same mass, so they cannot be distinguished by mass spectrometry alone. However, they will have different retention times on chromatography and distinct NMR spectra.

    • Purification Protocol 1: Chromatographic Separation.

      • Column Chromatography: Use silica gel column chromatography with a carefully selected solvent system (e.g., a gradient of ethyl acetate in hexanes) to separate the isomers. Their differing polarity should allow for separation.

      • Preparative HPLC: For higher purity, preparative High-Performance Liquid Chromatography (HPLC) may be necessary.

  • Impurity 2: Unreacted Starting Material (Hydantoin or N-Butylurea).

    • Identification: These will have different masses and retention times compared to the product.

    • Purification Protocol 2: Extraction and Recrystallization.

      • Aqueous Wash: If your starting material has different solubility properties (e.g., a more polar hydantoin precursor), an aqueous wash of the organic layer containing your product may remove it.

      • Recrystallization: This is a powerful technique for removing small amounts of impurities. A suitable solvent system (e.g., ethyl acetate/hexanes, ethanol/water) should be identified where the product has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain in solution.

  • Impurity 3: O-Alkylated Byproduct. Although less common for hydantoins, alkylation on one of the carbonyl oxygens to form a vinyl ether-type structure is a theoretical possibility.

    • Identification: This would have the same mass as the N-alkylated product but a significantly different NMR and IR spectrum (presence of a C=C bond, absence of one C=O stretch).

    • Mitigation: This is often avoided by using conditions that favor N-alkylation, as previously described. If formed, it can be separated by chromatography.

Frequently Asked Questions (FAQs)

Q1: My reaction mixture is turning dark brown. Is this normal?

A1: Significant color change to dark brown or black often indicates decomposition or polymerization side reactions. This can be caused by excessive heat, a highly reactive base, or impurities in your starting materials. It is advisable to stop the reaction, analyze a sample to identify the main components, and restart under milder conditions (e.g., lower temperature, weaker base).

Q2: Can I use butyl iodide instead of butyl bromide for the N-alkylation?

A2: Yes, butyl iodide is a more reactive alkylating agent than butyl bromide and can lead to faster reaction times. However, it is also more expensive and less stable. If you are struggling with a sluggish reaction, it is a viable option, but be aware that it may also increase the rate of side reactions. The use of catalytic potassium iodide with butyl bromide can be a more cost-effective way to achieve a similar increase in reactivity.[3]

Q3: What is the best way to purify the final product?

A3: A combination of techniques is often best. Start with an appropriate aqueous workup to remove water-soluble salts and reagents. Then, use flash column chromatography on silica gel to separate the desired product from isomers and other organic byproducts. Finally, recrystallization from a suitable solvent system can be used to obtain a highly pure, crystalline product.

Q4: How can I confirm that I have synthesized the N-1 and not the N-3 isomer?

A4: Spectroscopic methods are essential for this.

  • ¹H NMR: The chemical shift of the methylene protons on the butyl group directly attached to the nitrogen will be different for the N-1 and N-3 isomers. Additionally, the protons on the hydantoin ring itself will show different coupling patterns and chemical shifts.

  • ¹³C NMR: The chemical shifts of the carbonyl carbons and the carbons of the butyl group will differ between the two isomers.

  • 2D NMR (HMBC, HSQC): These techniques can be used to definitively establish the connectivity between the butyl group and the N-1 nitrogen of the hydantoin ring.

Visualizing Reaction Pathways and Troubleshooting

Diagram 1: N-Alkylation Pathways of Hydantoin

N_Alkylation cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_products Potential Products Hydantoin Imidazolidine-2,4-dione Base Base (e.g., KHMDS, NaH) Hydantoin->Base Deprotonation BuBr Butyl Bromide N1_Product This compound (Desired Product) BuBr->N1_Product N3_Product 3-Butylimidazolidine-2,4-dione (Side Product) BuBr->N3_Product O_Alkylated O-Alkylated Byproduct (Side Product) BuBr->O_Alkylated Base->N1_Product N-1 Alkylation (Favored by bulky base) Base->N3_Product N-3 Alkylation (Often major) Base->O_Alkylated O-Alkylation (Minor) N1N3_Product 1,3-Dibutylimidazolidine-2,4-dione (Side Product) N1_Product->N1N3_Product Further Alkylation N3_Product->N1N3_Product Further Alkylation

Caption: Potential N-alkylation pathways of imidazolidine-2,4-dione.

Diagram 2: Troubleshooting Workflow for Low Yield

Troubleshooting_Yield Start Low Yield of This compound Analysis Analyze Crude Product (LC-MS, NMR) Start->Analysis Isomer_Check Major product is N-3 isomer? Analysis->Isomer_Check SM_Check High amount of starting material? Analysis->SM_Check Other_Impurity Other major impurities? Analysis->Other_Impurity Isomer_Check->SM_Check No Optimize_Base Optimize Base/Solvent (e.g., KHMDS in THF) Isomer_Check->Optimize_Base Yes SM_Check->Other_Impurity No Check_Conditions Review Reaction Conditions (Temp, Time, Stoichiometry) SM_Check->Check_Conditions Yes Purification_Check Review Purification Strategy Other_Impurity->Purification_Check Yes End Improved Yield Optimize_Base->End Check_Conditions->End Purification_Check->End

Caption: A logical workflow for troubleshooting low product yield.

Quantitative Data Summary

ParameterRecommended ConditionRationale
Base for N-1 Alkylation KHMDS or tBuOKBulky bases that can favor deprotonation at the less hindered N-1 position.[1]
Solvent for N-1 Alkylation Anhydrous THF or DMFAprotic solvents that are compatible with strong bases and can help solvate intermediates.[1][2]
Alkylating Agent Stoichiometry 1.1 - 1.2 equivalentsMinimizes the risk of dialkylation while ensuring complete consumption of the starting material.
Temperature -78 °C to Room TemperatureLower temperatures generally improve selectivity and reduce side reactions.

References

Sources

Technical Support Center: Chromatography Troubleshooting for 1-Butylimidazolidine-2,4-dione Purification

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chromatographic purification of 1-Butylimidazolidine-2,4-dione. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this N-alkylated hydantoin derivative. Drawing upon established chromatographic principles and field-proven insights, this document provides a structured, in-depth resource in a question-and-answer format to ensure the successful isolation of your target compound.

Introduction to the Molecule and its Challenges

This compound, a derivative of hydantoin, possesses a polar heterocyclic core with a non-polar butyl group. This amphiphilic nature, combined with the presence of two amide-like carbonyl groups and a tertiary amine, presents a unique set of challenges for chromatographic purification. Common issues include poor peak shape, irreversible adsorption onto the stationary phase, and co-elution with structurally similar impurities. This guide will address these problems systematically, providing both diagnostic advice and actionable solutions.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound to consider for chromatography?

A1: While specific experimental data for this compound is not extensively published, we can infer its properties from the parent hydantoin structure and related N-alkylated derivatives. The hydantoin ring is polar and contains hydrogen bond acceptors (carbonyls) and a tertiary amine. The N-butyl group introduces significant hydrophobicity. This duality means the molecule can interact with both polar and non-polar stationary phases. The amide-like functionalities suggest potential for hydrolysis under strongly acidic or basic conditions. Therefore, careful selection of stationary phase, mobile phase, and pH is critical.

Q2: What are the most common impurities I should expect from the synthesis of this compound?

A2: Synthetic routes to N-alkylated hydantoins can generate several types of impurities. Depending on the specific pathway, you might encounter:

  • Unreacted starting materials: Such as the parent hydantoin or the butylating agent.

  • Regioisomers: Alkylation can sometimes occur at other positions on the hydantoin ring, leading to structurally similar isomers that are often difficult to separate.

  • Byproducts of side reactions: These can include products from over-alkylation or degradation of starting materials and the product.

  • Hydrolysis products: If the reaction or workup conditions are not carefully controlled, the hydantoin ring can be susceptible to hydrolysis.

Q3: Is normal-phase or reversed-phase chromatography better for purifying this compound?

A3: Both normal-phase and reversed-phase chromatography can be viable, and the optimal choice depends on the specific impurities in your crude mixture.

  • Normal-Phase (e.g., silica gel): This is a common first choice. However, the polar hydantoin ring can interact strongly with the acidic silanol groups on silica, potentially leading to peak tailing or irreversible adsorption.

  • Reversed-Phase (e.g., C18): This is an excellent alternative, especially for separating the target compound from less polar impurities. The butyl group provides a hydrophobic handle for retention. However, highly polar impurities may elute in the void volume.

Troubleshooting Guide: Normal-Phase Chromatography (Silica Gel)

Issue 1: Severe Peak Tailing or Streaking

Why it happens: The acidic silanol groups on the surface of silica gel can strongly and non-uniformly interact with the polar hydantoin ring of your compound. This leads to a slow and uneven elution, resulting in a tailed or streaked peak.

Solutions:

  • Mobile Phase Modification:

    • Add a Basic Modifier: Incorporate a small amount (0.1-1%) of a basic modifier like triethylamine (TEA) or ammonia (in methanol) to your mobile phase.[1] This will neutralize the acidic sites on the silica gel, leading to a more symmetrical peak shape.

    • Increase Mobile Phase Polarity: A more polar solvent can better compete with your compound for binding sites on the silica, reducing tailing. However, be cautious as this will also decrease retention.

  • Alternative Stationary Phases:

    • Deactivated Silica: Use silica gel that has been end-capped to reduce the number of free silanol groups.

    • Alumina: Neutral or basic alumina can be a good alternative to silica gel for basic compounds.[2]

    • Amine-functionalized Silica (NH2): These columns are less acidic and can provide good peak shape for polar compounds.[3]

Experimental Protocol: TLC Analysis for Tailing Reduction

  • Prepare two TLC chambers with your chosen eluent (e.g., 70:30 Hexane:Ethyl Acetate).

  • To one chamber, add a few drops of triethylamine.

  • Spot your crude sample on two separate TLC plates.

  • Run one plate in the unmodified eluent and the other in the TEA-modified eluent.

  • Compare the spot shapes. A rounder, less streaked spot in the TEA-modified system indicates that peak tailing on a column will be reduced.

Issue 2: No Elution or Very Low Recovery of the Compound

Why it happens: Your compound may be irreversibly adsorbing to the silica gel, or it might be degrading on the acidic stationary phase.[2]

Solutions:

  • Test for On-Column Stability: Before committing your entire sample to a column, perform a stability test on a TLC plate. Spot your compound, let the plate sit for an hour, and then develop it. If a new spot appears or the original spot diminishes, your compound is likely unstable on silica.[2]

  • Switch to a Less Acidic Stationary Phase: As mentioned above, neutral alumina or functionalized silica phases are good alternatives.

  • Consider Reversed-Phase Chromatography: If stability on silica is a persistent issue, reversed-phase chromatography is often the best solution.

Issue 3: Co-elution with a More Polar Impurity

Why it happens: The selectivity of your chosen mobile phase may not be sufficient to resolve your target compound from a closely related polar impurity.

Solutions:

  • Change Solvent Selectivity: If you are using a hexane/ethyl acetate system, try switching to a dichloromethane/methanol system.[1] Different solvents interact with your compound and impurities in unique ways, which can alter the elution order and improve separation.

  • Use a Gradient Elution: Start with a less polar mobile phase and gradually increase the polarity. This can help to sharpen peaks and improve the resolution of closely eluting compounds.

Troubleshooting Guide: Reversed-Phase Chromatography (C18)

Issue 1: Poor Retention (Compound Elutes in or Near the Void Volume)

Why it happens: While the butyl group provides some hydrophobicity, the overall polarity of the molecule might still be too high for sufficient retention on a C18 column, especially with a high organic content in the mobile phase.

Solutions:

  • Decrease the Organic Content of the Mobile Phase: Start with a higher percentage of water (e.g., 90:10 Water:Acetonitrile) and gradually increase the organic content.

  • Use a More Retentive Stationary Phase: Consider a C18 column with a higher carbon load or a phenyl-hexyl phase which can offer alternative selectivity through π-π interactions.

  • Explore Aqueous Normal Phase (ANP) or HILIC: For very polar compounds, these techniques can provide excellent retention.[4][5] HILIC uses a polar stationary phase (like silica or diol) with a mobile phase high in organic solvent and a small amount of water.[6]

Experimental Workflow: Method Development for Reversed-Phase HPLC

RP_Method_Dev Start Crude Sample in Acetonitrile/Water TLC Run Reversed-Phase TLC (C18 plate) Start->TLC Retention Assess Retention TLC->Retention Good_Retention Good Retention (Rf 0.2-0.5) Retention->Good_Retention Yes Poor_Retention Poor Retention (Rf > 0.8) Retention->Poor_Retention No Optimize Optimize Mobile Phase on HPLC Good_Retention->Optimize Decrease_Organic Decrease Organic Content in Mobile Phase Poor_Retention->Decrease_Organic End Purified Compound Optimize->End Decrease_Organic->TLC

Caption: Reversed-phase method development workflow.

Issue 2: Poor Peak Shape (Tailing or Fronting)

Why it happens:

  • Tailing: Can occur due to secondary interactions with residual silanols on the silica backbone of the C18 stationary phase.

  • Fronting: Often a sign of column overload.

Solutions:

  • For Tailing:

    • Use a Modern, End-capped Column: High-purity, end-capped silica columns minimize silanol interactions.

    • Adjust Mobile Phase pH: If your compound has a pKa, operating at a pH at least 2 units away from the pKa will ensure it is in a single ionic form, which often improves peak shape.

    • Add a Buffer: Using a buffered mobile phase (e.g., ammonium formate or acetate) can improve peak shape for ionizable compounds.[7]

  • For Fronting:

    • Reduce Sample Load: Decrease the amount of material injected onto the column.

    • Use a Larger Diameter Column: For preparative work, ensure your column is appropriately sized for your sample mass.

Data Summary Table

IssuePossible CauseRecommended Solution
Normal Phase
Peak TailingAcidic silanol interactionsAdd TEA or ammonia to mobile phase; use alumina or NH2-silica.
Low RecoveryIrreversible adsorption/degradationTest stability on TLC; switch to a less acidic stationary phase or RP.
Co-elutionPoor solvent selectivityChange solvent system (e.g., Hex/EtOAc to DCM/MeOH); use gradient elution.
Reversed Phase
Poor RetentionCompound too polarDecrease organic content in mobile phase; use a more retentive phase; try HILIC.
Peak TailingResidual silanol interactionsUse end-capped column; adjust mobile phase pH; add buffer.
Peak FrontingColumn overloadReduce sample load; use a larger column.

Logical Troubleshooting Flowchart

Caption: General troubleshooting decision tree.

References

  • BenchChem. (n.d.). Overcoming challenges in the purification of heterocyclic compounds.
  • Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved January 23, 2026, from [Link]

  • HALO Columns. (n.d.). HPLC Approaches to Improve Peak Shape for Basic Analytes. Retrieved January 23, 2026, from [Link]

  • Liu, H., Yang, Z., & Pan, Z. (2014). Synthesis of Highly Substituted Imidazolidine-2,4-dione (Hydantoin) through Tf2O-Mediated Dual Activation of Boc-Protected Dipeptidyl Compounds. Organic Letters, 16(22), 5902-5905.
  • MicroSolv Technology Corporation. (2025, June 18). Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions. Retrieved January 23, 2026, from [Link]

  • Reddit. (2018). For highly polar compound, how to do the purification? r/OrganicChemistry. Retrieved January 23, 2026, from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved January 23, 2026, from [Link]

  • Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved January 23, 2026, from [Link]

Sources

stability testing of 1-Butylimidazolidine-2,4-dione under experimental conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the stability testing of 1-Butylimidazolidine-2,4-dione. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for stability studies of this compound. This guide is structured to address common challenges and questions, ensuring the integrity and reliability of your experimental results.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability of this compound.

Q1: What are the primary degradation pathways for this compound?

Q2: What are the key factors that can influence the stability of this compound?

A2: The stability of this compound can be significantly influenced by the following factors:

  • pH: The rate of hydrolysis is highly pH-dependent. Both strongly acidic and alkaline conditions are expected to accelerate the degradation of the imidazolidine-2,4-dione ring.

  • Temperature: Elevated temperatures will likely increase the rate of all degradation reactions, including hydrolysis and potential thermal decomposition.

  • Light: Although specific photostability data for this compound is limited, molecules with carbonyl groups and heteroatoms can be susceptible to photodegradation. It is crucial to evaluate its photostability according to ICH Q1B guidelines.[1][2][3][4][5]

  • Oxidizing Agents: The presence of oxidizing agents could potentially lead to oxidative degradation of the molecule.

Q3: How does the N-butyl group affect the stability of the imidazolidine-2,4-dione ring?

A3: The N-butyl group, being an electron-donating alkyl group, may have a modest stabilizing effect on the imidazolidine-2,4-dione ring compared to an unsubstituted hydantoin. By increasing the electron density on the nitrogen atom, it can slightly reduce the electrophilicity of the adjacent carbonyl carbons, potentially slowing down the rate of nucleophilic attack during hydrolysis. However, this effect is generally not substantial enough to prevent degradation under harsh conditions.

II. Troubleshooting Guide for Stability Studies

This section provides solutions to specific issues you may encounter during your experiments.

Problem Potential Cause(s) Troubleshooting Steps & Explanations
Inconsistent analytical results (e.g., varying peak areas for the same sample). 1. Incomplete sample dissolution: this compound may have limited solubility in certain solvents. 2. Sample instability in the analytical solvent: The compound might be degrading in the chosen diluent. 3. HPLC system variability: Issues with the injector, pump, or detector can lead to inconsistent results.1. Optimize sample preparation: Use a solvent in which the compound is freely soluble. Sonication or gentle warming may aid dissolution, but be cautious of thermal degradation. 2. Evaluate diluent stability: Prepare a sample solution and analyze it at different time points (e.g., 0, 2, 4, 8 hours) to check for degradation. If degradation is observed, choose a more inert solvent or buffer at a neutral pH. 3. Perform system suitability tests: Before each run, ensure the HPLC system meets the predefined criteria for precision, tailing factor, and theoretical plates.
Appearance of unknown peaks in the chromatogram during stability testing. 1. Formation of degradation products: This is the expected outcome of a stability study. 2. Contamination: Impurities from solvents, glassware, or the sample itself. 3. Carryover from previous injections: Residual sample from a previous run may elute in the current chromatogram.1. Characterize the new peaks: Use techniques like mass spectrometry (LC-MS) to identify the mass of the unknown peaks and propose potential structures for the degradation products. 2. Run a blank injection: Inject the diluent alone to check for any background contamination. 3. Implement a robust wash cycle: After each injection, wash the needle and injection port with a strong solvent to prevent carryover.
Poor peak shape (e.g., tailing or fronting) for the parent compound. 1. Secondary interactions with the stationary phase: The basic nitrogen atom in the ring can interact with residual silanols on the silica-based column, causing peak tailing.[6][7][8][9][10] 2. Column overload: Injecting too much sample can lead to peak distortion. 3. Inappropriate mobile phase pH: The pH of the mobile phase can affect the ionization state of the analyte and its interaction with the stationary phase.1. Use a suitable HPLC column: Employ a column with end-capping or a base-deactivated stationary phase to minimize silanol interactions. 2. Reduce injection volume or concentration: Prepare a dilution series of your sample to find the optimal concentration that gives a symmetrical peak. 3. Adjust mobile phase pH: For basic compounds, a low pH (e.g., pH 2.5-3.5) can protonate the analyte and reduce tailing. Alternatively, a high pH (e.g., pH 8-10) can suppress the ionization of silanols.
Baseline drift or noise in the chromatogram. 1. Mobile phase issues: Improperly mixed or degassed mobile phase, or use of low-quality solvents.[11][12][13][14] 2. Detector lamp aging: The UV detector lamp has a finite lifespan and its performance degrades over time. 3. Column contamination: Accumulation of strongly retained compounds on the column.1. Prepare fresh mobile phase daily: Use HPLC-grade solvents and degas the mobile phase thoroughly before use. If using a buffer, ensure it is fully dissolved. 2. Check detector lamp status: Monitor the lamp's energy output and replace it if it falls below the manufacturer's recommended level. 3. Flush the column: Regularly flush the column with a strong solvent to remove any contaminants.

III. Experimental Protocols

This section provides detailed step-by-step methodologies for key stability-indicating experiments.

Protocol 1: Forced Degradation Study

Objective: To identify potential degradation products and pathways of this compound under various stress conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Heat the mixture at 60°C for 24 hours.

    • Neutralize the solution with 0.1 M NaOH.

    • Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Keep the mixture at room temperature for 8 hours.

    • Neutralize the solution with 0.1 M HCl.

    • Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the mixture at room temperature for 24 hours, protected from light.

    • Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Thermal Degradation:

    • Place a known amount of the solid compound in a controlled temperature oven at 80°C for 48 hours.

    • Dissolve the stressed solid in the mobile phase to a final concentration of 100 µg/mL.

  • Photolytic Degradation:

    • Expose a solution of the compound (100 µg/mL in a suitable solvent) and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[1][2][3][4][5]

    • A control sample should be kept in the dark under the same conditions.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop and validate an HPLC method capable of separating this compound from its potential degradation products.

Chromatographic Conditions (Example):

  • Column: C18, 4.6 x 150 mm, 5 µm particle size (a base-deactivated column is recommended).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: Acetonitrile

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-20 min: 10-90% B

    • 20-25 min: 90% B

    • 25-26 min: 90-10% B

    • 26-30 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

Method Validation (as per ICH Q2(R1) guidelines):

  • Specificity: Analyze stressed samples to demonstrate that the method can resolve the parent compound from its degradation products.

  • Linearity: Analyze a series of solutions of known concentrations to establish a linear relationship between concentration and peak area.

  • Accuracy: Determine the recovery of the analyte in a spiked placebo matrix.

  • Precision: Assess the repeatability and intermediate precision of the method.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

  • Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., mobile phase composition, pH, flow rate) on the results.

IV. Visualizations

Diagram 1: Forced Degradation Workflow

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis Acid Acid Hydrolysis (0.1 M HCl, 60°C) HPLC Stability-Indicating HPLC Analysis Acid->HPLC Base Base Hydrolysis (0.1 M NaOH, RT) Base->HPLC Oxidation Oxidative (3% H₂O₂, RT) Oxidation->HPLC Thermal Thermal (80°C, solid) Thermal->HPLC Photo Photolytic (ICH Q1B) Photo->HPLC Characterization Degradant Characterization (LC-MS) HPLC->Characterization Stock This compound Stock Solution (1 mg/mL) Stock->Acid Stock->Base Stock->Oxidation Stock->Thermal Stock->Photo

Caption: Workflow for the forced degradation study of this compound.

Diagram 2: HPLC Troubleshooting Logic

HPLC_Troubleshooting cluster_peak_shape Peak Shape Issues cluster_baseline Baseline Issues cluster_retention Retention Time Issues Problem Chromatographic Problem Observed Tailing Peak Tailing Problem->Tailing e.g. Drift Baseline Drift Problem->Drift e.g. Shift RT Shift Problem->Shift e.g. Sol1 Check Mobile Phase pH Tailing->Sol1 Sol2 Use Base-Deactivated Column Tailing->Sol2 Sol3 Reduce Sample Load Tailing->Sol3 Fronting Peak Fronting Broad Broad Peaks Sol4 Prepare Fresh Mobile Phase Drift->Sol4 Sol5 Check Detector Lamp Drift->Sol5 Sol6 Equilibrate Column Properly Drift->Sol6 Noise Baseline Noise Sol7 Check Pump Flow Rate Shift->Sol7 Sol8 Ensure Consistent Temperature Shift->Sol8 Sol9 Verify Mobile Phase Composition Shift->Sol9 Inconsistent Inconsistent RT

Caption: A logical approach to troubleshooting common HPLC issues.

V. References

  • ICH Harmonised Tripartite Guideline. Stability Testing: Photostability Testing of New Drug Substances and Products Q1B. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use; 1996. Available from: [Link]

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use; 2005. Available from: [Link]

  • Element Lab Solutions. Peak Tailing in HPLC. Available from: [Link]

  • Separation Science. Why Your HPLC Baseline Drifts—And How to Stop It. Available from: [Link]

  • Imming P, Klar B, Dix D. Hydrolytic Stability Versus Ring Size in Lactams: Implications for the Development of Lactam Antibiotics and Other Serine Protease Inhibitors. J Med Chem. 2000;43(22):4328-4331. doi:10.1021/jm000921k. Available from: [Link]

  • AnalyteGuru. Real Solutions to Improve Your HPLC Peak Resolution. Available from: [Link]

Sources

addressing poor reproducibility in 1-Butylimidazolidine-2,4-dione bioassays

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Enhancing Experimental Reproducibility

Welcome to the technical support center for 1-Butylimidazolidine-2,4-dione bioassays. As a Senior Application Scientist, I have designed this guide to move beyond simple protocols and address the nuanced challenges that can lead to poor reproducibility. This resource is structured to help you diagnose problems, understand their root causes, and implement robust solutions in your experimental workflow.

Our focus is on building self-validating systems. This means that at each critical step, from compound handling to data analysis, you will incorporate checks and controls that ensure the integrity of your results. Let's begin by addressing the most common issues encountered in the lab.

Part 1: Frequently Asked Questions (FAQs)

This section provides quick answers to specific problems. Each answer is followed by a more in-depth explanation of the underlying scientific principles.

Compound Handling and Preparation

Question 1: My IC50 values for this compound are inconsistent between experiments. What could be the primary cause related to the compound itself?

Answer: The most likely culprits are issues with compound solubility, stability, or purity. Imidazolidine-2,4-dione (hydantoin) derivatives can be prone to precipitation in aqueous media or degradation over time, especially after being dissolved in solvents like DMSO and subjected to multiple freeze-thaw cycles.[1][2]

  • Scientific Rationale: Poor solubility leads to an inaccurate concentration of the active compound in the assay, as precipitated particles are not biologically available.[1] Compound instability means the concentration of the active molecule decreases over time, which will naturally lead to variable results.[3] Always ensure your stock solutions are freshly prepared or have been stored under validated conditions.[2]

Question 2: What is the best solvent for this compound, and what is the maximum final concentration I should use in my cell-based assay?

Answer: Dimethyl sulfoxide (DMSO) is the most common solvent for hydantoin-based compounds due to its high solubilizing power.[4] However, it is critical to keep the final concentration of DMSO in your cell culture media below 0.5%, and ideally at or below 0.1%, to avoid solvent-induced cytotoxicity or off-target effects.[4]

  • Scientific Rationale: Organic solvents can impact the stability of biologics and induce cellular stress, which can confound your experimental results.[5] It is crucial to perform a solvent toxicity test to determine the maximum tolerated concentration for your specific cell line.[4]

Assay Execution and Cell Health

Question 3: I'm observing significant "edge effects" on my 96-well plates. How can I mitigate this?

Answer: Edge effects, where cells in the outer wells behave differently than those in the inner wells, are typically caused by differential evaporation, leading to changes in media concentration. To mitigate this, avoid seeding cells or adding your compound to the outermost wells. Instead, fill these wells with sterile phosphate-buffered saline (PBS) or media to create a humidity buffer.[6]

  • Scientific Rationale: Increased evaporation in the outer wells concentrates media components like salts and nutrients, which can induce osmotic stress and alter cell health and drug response.[6] Using a humidity buffer minimizes this thermal gradient across the plate.

Question 4: My replicate wells show high variability. What are the common procedural errors that cause this?

Answer: High variability within replicates often points to inconsistent cell seeding, poor mixing of the compound in the media, or inaccurate pipetting.[7]

  • Scientific Rationale:

    • Cell Seeding: An uneven distribution of cells at the start of the experiment is a primary source of variability. Ensure your cell suspension is homogenous before and during seeding.[8]

    • Compound Mixing: After adding the compound to the wells, mix thoroughly but gently (e.g., by gentle swirling or multi-channel pipetting) to ensure a uniform concentration across the well.

    • Pipetting: Calibrate your pipettes regularly. Small volume inaccuracies, especially with serial dilutions, can propagate and lead to large errors.[7]

Part 2: In-Depth Troubleshooting Guides

This section provides structured workflows for diagnosing and resolving more complex reproducibility issues.

Guide 1: Troubleshooting Inconsistent Bioactivity

If you are observing significant shifts in potency (e.g., IC50 values) or efficacy, follow this diagnostic workflow.

G cluster_compound Compound Integrity cluster_assay Assay Conditions cluster_data Data Analysis start Inconsistent IC50 / Efficacy Observed compound_purity 1. Verify Compound Purity & Identity (LC-MS, NMR) start->compound_purity Start Here compound_solubility 2. Assess Solubility (Visual check for precipitation, Nephelometry) compound_purity->compound_solubility compound_stability 3. Evaluate Stock Stability (Test fresh vs. old stock) compound_solubility->compound_stability cell_health 4. Check Cell Health & Passage Number (Mycoplasma test, Morphology check) compound_stability->cell_health assay_params 5. Standardize Assay Parameters (Incubation time, Seeding density) cell_health->assay_params plate_effects 6. Analyze for Plate Effects (Edge effects, Plate-to-plate variability) assay_params->plate_effects normalization 7. Review Data Normalization (Controls, Background subtraction) plate_effects->normalization curve_fit 8. Check Curve Fitting Model (R-squared, Hill slope) normalization->curve_fit end_node Reproducibility Improved curve_fit->end_node

Guide 2: Validating Compound Stock Solutions

A self-validating protocol is essential for ensuring that your compound, the most critical reagent, is reliable.

Protocol: Preparation and QC of this compound Stock Solution

  • Preparation (Aseptic Technique):

    • Accurately weigh out the required amount of this compound powder.

    • Under sterile conditions, add the appropriate volume of high-purity, anhydrous DMSO to achieve a high-concentration stock (e.g., 10-50 mM).

    • Vortex thoroughly for at least 2 minutes to ensure complete dissolution.

  • Initial Quality Control (QC):

    • Visual Inspection: Hold the vial against a light source. The solution should be clear and free of any visible particulates. If particulates are present, the compound may not be fully dissolved or may have low solubility.[2]

    • Concentration Verification (Optional but Recommended): For critical studies, verify the concentration of a sample from the stock solution using an appropriate analytical method like HPLC-UV.

  • Aliquoting and Storage:

    • Dispense the stock solution into single-use aliquots in low-binding tubes. This prevents contamination and avoids multiple freeze-thaw cycles that can degrade the compound.

    • Store aliquots at -20°C or -80°C, protected from light.[3]

  • Working Solution QC:

    • When preparing working solutions by diluting the stock into your assay medium, perform a final visual inspection.

    • If you observe cloudiness or precipitation, the compound is likely crashing out of solution at that concentration. You must then reassess the final assay concentration or consider using a different solvent system if possible.[2]

Part 3: Data and Experimental Design

Table 1: Solvent Selection and Recommended Assay Concentrations

This table provides a starting point for solvent selection. The optimal choice must be empirically determined for your specific assay and cell line.

SolventPrimary UseRecommended Max. Final ConcentrationKey Considerations
DMSO Primary stock solutions< 0.5% (ideally ≤ 0.1%)Can be cytotoxic at higher concentrations; may affect cell differentiation.[4]
Ethanol Alternative solvent< 0.5% Can induce cellular stress responses.
PBS Vehicle controlN/AIdeal vehicle for final dilutions if compound is soluble.

Note: Always include a "vehicle control" group in your experiments that contains the same final concentration of the solvent as your treated groups.[4]

Table 2: Example 96-Well Plate Layout to Minimize Edge Effects
1 2 3 4 5 6 7 8 9 10 11 12
A PBSPBSPBSPBSPBSPBSPBSPBSPBSPBSPBSPBS
B PBSC1C2C3C4C5C6C7C8C9C10PBS
C PBSC1C2C3C4C5C6C7C8C9C10PBS
D PBSC1C2C3C4C5C6C7C8C9C10PBS
E PBSVehVehVehVehVehVehVehVehVehVehPBS
F PBSMaxMaxMaxMaxMaxMaxMaxMaxMaxMaxPBS
G PBSMinMinMinMinMinMinMinMinMinMinPBS
H PBSPBSPBSPBSPBSPBSPBSPBSPBSPBSPBSPBS
  • PBS: Outer wells filled with sterile PBS.

  • C1-C10: Compound concentrations (dose-response).

  • Veh: Vehicle control (e.g., 0.1% DMSO).

  • Max: Positive control (maximum effect).

  • Min: Negative control (minimum effect/untreated).

This layout clusters experimental wells internally, providing a more uniform environment and improving data reliability.

References

  • Al-Ostoot, F.H., et al. (2021). Synthesis of imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one derivatives as inhibitors of virulence factors production in Pseudomonas aeruginosa. PubMed. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives. Available at: [Link]

  • WOAH. (n.d.). Factors affecting test reproducibility among laboratories. Available at: [Link]

  • Ahmad, I., et al. (2023). Recent Development in Hydantoins, Thiohydantoins, and Selenohydantoins as Anticancer Agents: Structure-activity Relationship and Design Strategies. PubMed. Available at: [Link]

  • Gamboa, N., et al. (2011). Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives. PubMed Central. Available at: [Link]

  • Wang, Y., et al. (2013). Design and synthesis of imidazolidine-2,4-dione derivatives as selective inhibitors by targeting protein tyrosine phosphatase-1B over T-cell protein tyrosine phosphatase. PubMed. Available at: [Link]

  • ResearchGate. (n.d.). Studies on the identification of suitable solvents for microbial bioassay. Available at: [Link]

  • Niepel, M., et al. (2017). A Multi-center Study on the Reproducibility of Drug-Response Assays in Mammalian Cell Lines. NIH. Available at: [Link]

  • ResearchGate. (n.d.). A Review on the Some Biological Activities of the Hydantoin Derivatives. Available at: [Link]

  • Purosolv. (2024). How Solvent Selection Impacts the Stability of Biologics and Injectables. Available at: [Link]

  • MDPI. (2022). Mechanism of Action of Thiazolidin-2,4-dione. Encyclopedia. Available at: [Link]

  • ResearchGate. (n.d.). Factors affecting test reproducibility among laboratories. Available at: [Link]

  • MedCrave online. (2017). Optimized synthesis and characterization of thiazolidine-2, 4-dione for pharmaceutical application. Available at: [Link]

  • CASSS. (2024). Regulatory Considerations of Bioassay Lifecycle Management For Biologics. Available at: [Link]

  • YouTube. (2021). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. Available at: [Link]

  • MDPI. (2011). Synthesis of New Imidazolidin-2,4-dione and 2-Thioxoimidazolidin-4-ones via C-Phenylglycine Derivatives. Available at: [Link]

  • NIH. (2016). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. PMC. Available at: [Link]

  • MDPI. (2022). Synthesis of Hydantoin Androgen Receptor Antagonists and Study on Their Antagonistic Activity. Available at: [Link]

  • LCGC International. (2021). Solvent Selection from the Green Perspective. Available at: [Link]

  • MedCrave online. (2017). Optimized synthesis and characterization of thiazolidine-2,4-dione for pharmaceutical application. Available at: [Link]

  • Bitesize Bio. (2023). The Ultimate Guide to Troubleshooting Microplate Assays. Available at: [Link]

  • Enago Academy. (2022). Top 5 Factors Affecting Reproducibility in Research. Available at: [Link]

  • Organic Chemistry Portal. (2014). Synthesis of Highly Substituted Imidazolidine-2,4-dione (Hydantoin) through Tf2O-Mediated Dual Activation of Boc-Protected Dipeptidyl Compounds. Available at: [Link]

  • Sino Biological. (n.d.). ELISA Troubleshooting: Poor Reproducibility. Available at: [Link]

  • Agilent. (n.d.). Best Practices for Addressing Problems Associated With Unstable Solvents in an (U)HPLC Environment. Available at: [Link]

  • MDPI. (2022). Thiazolidin-2,4-Dione Scaffold: An Insight into Recent Advances as Antimicrobial, Antioxidant, and Hypoglycemic Agents. Available at: [Link]

  • ResearchGate. (n.d.). Novel hydantoin derivatives: Synthesis and biological activity evaluation. Available at: [Link]

  • Kosheeka. (2021). Factors affecting Research Reproducibility in Biomedical Research. Available at: [Link]

  • YouTube. (2020). Bioanalytical Method Validation (BMV) Panel Discussion. Available at: [Link]

  • ResearchGate. (n.d.). DESIGN, SYNTHESIS, AND CHARACTERIZATION OF SOME NOVEL THIAZOLIDINE-2,4-DIONE DERIVATIVES AS ANTIDIABETIC AGENTS. Available at: [Link]

  • ResolveMass. (n.d.). Essential FDA Guidelines for Bioanalytical Method Validation. Available at: [Link]

  • Azure Biosystems. (2024). How to Troubleshoot Common In-cell Western Issues. Available at: [Link]

  • Chen, H., et al. (2004). Synthesis and biological evaluation of thiazolidine-2,4-dione and 2,4-thione derivatives as inhibitors of translation initiation. PubMed. Available at: [Link]

  • HHS.gov. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. Available at: [Link]

  • Regulations.gov. (n.d.). Guidance for Industry. Available at: [Link]

  • Iraqi Journal of Agricultural Sciences. (2021). Synthesis and in vivo hypoglycemic activity of new imidazolidine-2,4-dione derivatives. Available at: [Link]

Sources

minimizing byproduct formation in the synthesis of 1-Butylimidazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-Butylimidazolidine-2,4-dione. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its synthesis. Here, we provide in-depth troubleshooting guides and frequently asked questions to help you minimize byproduct formation and optimize your reaction outcomes.

Introduction to the Synthesis

This compound, a substituted hydantoin, is a valuable scaffold in medicinal chemistry.[1][2][3] Its synthesis can be approached through several routes, most commonly involving the formation of the hydantoin ring followed by or concurrent with N-alkylation. A prevalent method is an adaptation of the Bucherer-Bergs reaction, which involves a one-pot condensation of an aldehyde or ketone, a cyanide source, a carbonate source, and in this case, a primary amine (n-butylamine).[1][4][5] While seemingly straightforward, this multicomponent reaction is susceptible to side reactions that can lead to a range of byproducts, complicating purification and reducing yields.[6] Understanding the underlying reaction mechanism and the factors that influence it is crucial for successful synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude product?

A1: The impurity profile can vary based on your specific reaction conditions. However, common byproducts in syntheses related to the Bucherer-Bergs reaction include unreacted starting materials, hydantoic acid (the ring-opened precursor), and polymeric materials. If your starting material is an aldehyde (e.g., butyraldehyde), you might also see products from self-condensation of the aldehyde under basic conditions.

Q2: My reaction has a low yield. What are the primary factors to investigate?

A2: Low yields in hydantoin synthesis are often traced back to several key parameters:

  • Reaction Temperature: The optimal temperature for the Bucherer-Bergs reaction is typically between 60-70°C.[1] Deviations can either slow the reaction down or promote side reactions.

  • pH of the Reaction Mixture: The reaction is sensitive to pH. The basicity, influenced by the ammonium carbonate or other bases, is crucial for the key reaction steps.

  • Loss of Volatile Reagents: Ammonia and carbon dioxide can escape from an open or poorly sealed reaction vessel, shifting the equilibrium and hindering the reaction.[1]

  • Purity of Starting Materials: Impurities in your starting aldehyde/ketone or amine can introduce competing reactions.

Q3: Why is my final product difficult to crystallize?

A3: Difficulty in crystallization is often a sign of significant impurities. Oily byproducts or unreacted starting materials can act as crystallization inhibitors. We recommend analyzing the crude product by techniques like HPLC or NMR to identify the impurities and then selecting an appropriate purification strategy.

Q4: Can I use a different solvent system?

A4: The choice of solvent is limited in the classical Bucherer-Bergs reaction due to the use of inorganic salts.[1] Typically, aqueous ethanol or methanol is used.[1] While THF has been used in some modified procedures, it's generally at low concentrations in mixed solvent systems.[1] Using a solvent system that ensures all reactants are sufficiently soluble is key.

Q5: What is the expected color of the crude and final product?

A5: Ideally, the purified this compound should be a white to off-white crystalline solid. The crude product may have a yellowish or brownish tint due to the formation of minor chromophoric byproducts or polymerization. Significant color in the crude product may indicate elevated reaction temperatures or prolonged reaction times.

Troubleshooting Guides

Problem 1: Low Yield of this compound

Low conversion of starting materials is a frequent issue. This guide provides a systematic approach to diagnosing and resolving the problem.

low_yield_workflow start Low Yield Observed check_temp Verify Reaction Temperature (Target: 60-70°C) start->check_temp check_seal Inspect Reaction Vessel Seal (Is it pressure-rated?) check_temp->check_seal Temp OK solution_temp Adjust temperature controller and monitor internally. check_temp->solution_temp Temp Incorrect check_reagents Analyze Purity of Starting Materials (GC/NMR) check_seal->check_reagents Seal OK solution_sealed Use a sealed pressure vessel to retain NH3 and CO2. check_seal->solution_sealed Seal inadequate check_stoichiometry Confirm Stoichiometry of Reactants check_reagents->check_stoichiometry Reagents Pure solution_reagents Purify starting materials (e.g., distillation). check_reagents->solution_reagents Impurities Found optimize_time Conduct Time-Course Study (e.g., 6, 12, 24h) check_stoichiometry->optimize_time Stoichiometry OK solution_stoichiometry Adjust reactant ratios; excess carbonate may be needed. check_stoichiometry->solution_stoichiometry Incorrect Ratios solution_time Identify optimal reaction time to prevent degradation. optimize_time->solution_time

Caption: Troubleshooting workflow for low reaction yield.

  • Temperature Control: The formation of key intermediates in the Bucherer-Bergs pathway is temperature-dependent.[1] An external temperature probe may not reflect the internal reaction temperature. Use an internal probe for accurate monitoring and maintain the temperature within the optimal range.

  • Reaction Sealing: The reaction generates ammonia and carbon dioxide, which are crucial for the reaction equilibrium.[1] Performing the reaction in a sealed, pressure-rated vessel can significantly improve yields by preventing the loss of these volatile components.[1]

  • Stoichiometry and Reagent Purity:

    • Aldehyde/Ketone: Ensure the carbonyl source is free from acidic impurities or polymers.

    • n-Butylamine: Use freshly distilled n-butylamine to avoid carbonate formation from atmospheric CO2.

    • Cyanide Source: Use a high-purity grade of KCN or NaCN.

    • Carbonate Source: Ammonium carbonate can decompose over time. Use a fresh batch. An excess is often required.

  • Reaction Time: Prolonged reaction times at elevated temperatures can lead to the degradation of the product or the formation of polymeric byproducts. Monitor the reaction progress by TLC or HPLC to determine the optimal reaction time.

Problem 2: Presence of Significant Byproducts in the Crude Mixture

The formation of byproducts complicates purification and reduces the overall efficiency of the synthesis.

byproduct_formation cluster_main Desired Reaction Pathway cluster_byproducts Byproduct Formation start Butyraldehyde + n-Butylamine + KCN + (NH4)2CO3 aminonitrile α-Aminonitrile Intermediate start->aminonitrile Formation polymer Polymeric Byproducts start->polymer High Temp/ Concentration hydantoic_acid N-Butyl-Hydantoic Acid Intermediate aminonitrile->hydantoic_acid Carboxylation & Hydrolysis hydrolysis Hydrolyzed Aminonitrile (α-Amino Acid) aminonitrile->hydrolysis Excessive H2O/ High Temp. product This compound (Desired Product) hydantoic_acid->product Cyclization open_ring Uncyclized Hydantoic Acid hydantoic_acid->open_ring Incomplete Cyclization

Caption: Potential byproduct formation pathways.

Byproduct TypeLikely CauseRecommended Action
Uncyclized Hydantoic Acid Insufficient reaction time or temperature for the final cyclization step.Increase reaction time or slightly increase the temperature towards the end of the reaction. Ensure the pH remains basic to facilitate cyclization.
Polymeric Materials High reaction temperature or high concentration of reactants.Maintain strict temperature control. Consider a more dilute reaction mixture.
Aldol Condensation Products Use of an aldehyde starting material under basic conditions.Add the aldehyde slowly to the reaction mixture to maintain a low instantaneous concentration.
Hydrolysis Products Excess water combined with high temperatures can lead to the hydrolysis of intermediates.While water is necessary, avoid excessive amounts. Use an aqueous-organic solvent mixture to balance solubility and reactivity.
Problem 3: Product Purification Challenges

Even with an optimized reaction, some impurities may persist. This section provides guidance on effective purification.

  • Initial Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • Carefully acidify the mixture with a mineral acid (e.g., HCl) to a pH of ~6-7 in a well-ventilated fume hood to neutralize any remaining cyanide and carbonate.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Crystallization:

    • Recrystallization is often the most effective method for purifying hydantoins.[1]

    • Solvent Screening: Test a range of solvents and solvent mixtures to find the best system. Common choices include ethanol/water, isopropanol, or ethyl acetate/heptane mixtures.

    • The ideal solvent system should fully dissolve the product at an elevated temperature and allow for the precipitation of pure crystals upon cooling, while keeping impurities dissolved.

  • Chromatography:

    • If crystallization fails to yield a product of sufficient purity, column chromatography may be necessary.

    • Stationary Phase: Silica gel is typically used.

    • Mobile Phase: A gradient of ethyl acetate in hexanes or heptanes is a good starting point. The polarity can be adjusted based on the TLC analysis of the crude product.

It is essential to verify the purity of the final product. The following techniques are recommended:

Analytical TechniquePurpose
HPLC (High-Performance Liquid Chromatography) Quantify the purity of the final product and detect any minor impurities.[7][8]
¹H and ¹³C NMR (Nuclear Magnetic Resonance) Confirm the chemical structure of the desired product and identify any structural isomers or major byproducts.
Mass Spectrometry (MS) Confirm the molecular weight of the product.
Melting Point A sharp melting point range is indicative of high purity.

References

  • Švete, J. (2018). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 23(11), 2847. [Link]

  • Lakshman, M., & Barrett, R. (2024). Multicomponent Synthesis of Hydantoins via Bucherer–Bergs Reaction. Journal of Synthetic Chemistry. [Link]

  • Barazarte, A., et al. (2008). Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives. Revista de la Sociedad Química de México, 52(3), 208-213. [Link]

  • Organic Chemistry Portal. (n.d.). Hydantoin synthesis. [Link]

  • Liu, H., Yang, Z., & Pan, Z. (2014). Synthesis of Highly Substituted Imidazolidine-2,4-dione (Hydantoin) through Tf2O-Mediated Dual Activation of Boc-Protected Dipeptidyl Compounds. Organic Letters, 16(22), 5902–5905. [Link]

  • Abdel-Wahab, B. F., et al. (2018). Synthesis of imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one derivatives as inhibitors of virulence factors production in Pseudomonas aeruginosa. Future Medicinal Chemistry, 10(13), 1587–1602. [Link]

  • Analytice. (2020). Cosmetic products: determination of DMDM Hydantoin (CAS: 461-72-3) in the laboratory. [Link]

  • Lee, J., et al. (2020). Toxicokinetic Characterization of MDM Hydantoin via Stable Metabolite DMH: Population Modeling for Predicting Dermal Formaldehyde Formation. Pharmaceutics, 12(10), 975. [Link]

  • Ware, E. (1950). The Chemistry of the Hydantoins. Chemical Reviews, 46(3), 403–470. [Link]

  • Wikipedia. (n.d.). Bucherer–Bergs reaction. [Link]

  • Schanno, R. J., et al. (1979). Synthesis of series of different imidazolidine-2,4-dione derivatives and evaluation of their antimicrobial potential. Journal of the Society of Cosmetic Chemists, 30(5), 289-301. [Link]

  • De la Mora, E., et al. (2022). Synthesis and Conformational Analysis of Hydantoin-Based Universal Peptidomimetics. The Journal of Organic Chemistry, 87(21), 14217–14230. [Link]

  • Al-Masoudi, N. A., & Al-Salihi, N. I. (2022). Synthesis of imidazolidine 2, 4 – dione derivatives. ScienceScholar, 4(1), 4125-4131. [Link]

  • Organic Syntheses. (n.d.). 2,2-Dichloro-1,3-dicyclohexylimidazolidine-4,5-dione. [Link]

  • Toussaint, C., et al. (2021). Recent Biological Applications and Chemical Synthesis of Thiohydantoins. Molecules, 26(14), 4024. [Link]

  • Rasheed, A., et al. (2020). Identification And Quantification of Dm Dm Hydantoin In Selected Shampoos. Der Pharma Chemica, 12(6), 31-35. [Link]

  • Siau, W. Y., et al. (2021). Synthesis and Characterization of Amino Acid-Derived Hydantoins. Malaysian Journal of Chemistry, 23(1), 38-46. [Link]

  • Study.com. (n.d.). Synthesis of Hydantoin & Its Derivatives. [Link]

  • Wang, R., et al. (2021). Design, synthesis, biological evaluation and molecular dynamics simulation studies of imidazolidine-2,4-dione derivatives as novel PTP1B inhibitors. Biochemical and Biophysical Research Communications, 577, 70-76. [Link]

  • de Oliveira, A. C. C., et al. (2023). Determination of free formaldehyde in cosmetics products through derivatization with 2,4-DNPH using an optimized and validated HPLC-PDA method. Journal of the Brazilian Chemical Society, 34(7), 1369-1378. [Link]

  • Wang, Z. D., Sheikh, S. O., & Zhang, Y. (2006). A Simple Synthesis of 2-Thiohydantoins. Molecules, 11(9), 739–750. [Link]

  • Wang, Z. D., Sheikh, S. O., & Zhang, Y. (2006). A Simple Synthesis of 2-Thiohydantoins. Molecules, 11(9), 739–750. [Link]

  • Ahluwalia, V. K., & Varma, R. S. (2008). Bucherer-Bergs Reaction. In: Name Reactions in Organic Synthesis. Cambridge University Press. [Link]

  • Cantillo, D., & Kappe, C. O. (2015). Continuous Synthesis of Hydantoins: Intensifying the Bucherer– Bergs Reaction. Synlett, 26(16), 2275-2279. [Link]

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Technical Support Center: Analytical Challenges in the Detection of 1-Butylimidazolidine-2,4-dione Impurities

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for addressing the analytical challenges in the detection and quantification of impurities in 1-Butylimidazolidine-2,4-dione. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance, troubleshooting advice, and answers to frequently asked questions. Our goal is to equip you with the scientific rationale and practical knowledge to overcome common hurdles in your analytical workflows.

Understanding the Challenge: The Nature of this compound and its Impurities

This compound, a hydantoin derivative, presents a unique set of analytical challenges due to its polarity and the potential for various process-related and degradation impurities. A thorough understanding of its synthesis and potential degradation pathways is crucial for developing robust analytical methods.

Potential Impurities in this compound

Impurities can be introduced during synthesis or arise from degradation. The table below summarizes the likely impurities based on common synthetic routes for N-alkylated hydantoins.

Impurity ClassPotential Specific ImpuritiesOriginAnalytical Challenge
Starting Materials Butylamine, Glycine or its ester, Urea, Isocyanate precursorsIncomplete reactionHigh polarity, potential for poor retention in reversed-phase HPLC.
By-products Di-butylated derivatives, N-acylated urea derivativesSide reactions during synthesisStructural similarity to the API, potential for co-elution.
Intermediates N-Butyl-N-carbamoyl-glycineIncomplete cyclizationMay be thermally labile, requiring careful selection of GC conditions if used.
Degradation Products N-Butyl-aminoacetamide (from hydrolysis)Hydrolysis of the imidazolidine ringIncreased polarity compared to the parent compound.

Frequently Asked Questions (FAQs)

Here we address some of the common questions encountered during the analysis of this compound.

Q1: What is the most suitable initial HPLC column and mobile phase for analyzing this compound and its potential impurities?

A1: For a polar compound like this compound, a good starting point is a reversed-phase HPLC method using a C18 column with good polar end-capping to minimize silanol interactions. An aqueous-organic mobile phase, such as water with acetonitrile or methanol, is typically employed. Due to the presence of both acidic and basic functional groups in the potential impurities, controlling the mobile phase pH is critical for achieving good peak shape and resolution.[1] A buffered mobile phase, for instance, a phosphate or acetate buffer, at a pH between 3 and 7 is recommended.[2]

Q2: My peak for this compound is tailing. What are the likely causes and how can I fix it?

A2: Peak tailing for a compound like this is often due to secondary interactions with active silanol groups on the HPLC column packing material.[3] Here’s a systematic approach to troubleshoot this issue:

  • Lower the Mobile Phase pH: At a lower pH (e.g., 3.0), the ionization of residual silanol groups is suppressed, reducing their interaction with the analyte.

  • Use a Highly End-capped Column: Columns specifically designed for the analysis of polar compounds often have a more thorough end-capping, which shields the silanol groups.

  • Add a Competing Base: A small amount of a basic additive, like triethylamine (TEA), to the mobile phase can compete with the analyte for interaction with the silanol groups. However, be mindful that TEA can affect column longevity and detection sensitivity.

  • Check for Column Contamination: A contaminated guard or analytical column can also lead to peak tailing. Flushing the column with a strong solvent or replacing the guard column can resolve this.

Q3: I am observing co-eluting peaks. What strategies can I employ to improve separation?

A3: Co-elution is a common challenge when dealing with structurally similar impurities. Here are several strategies to improve resolution:

  • Modify the Mobile Phase:

    • Change the organic modifier: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation.

    • Adjust the pH: Fine-tuning the mobile phase pH can change the ionization state of the analytes and impurities, leading to differential retention.[1]

    • Employ a gradient: A gradient elution, where the organic solvent concentration is increased over time, can help to separate compounds with different polarities.

  • Change the Stationary Phase: If mobile phase optimization is insufficient, consider a column with a different selectivity. For polar compounds, a phenyl-hexyl or a polar-embedded phase column can offer alternative retention mechanisms.

  • Adjust the Temperature: Lowering the column temperature can sometimes improve the resolution between closely eluting peaks.[4]

Q4: How do I comply with regulatory guidelines for reporting impurities?

A4: The International Council for Harmonisation (ICH) provides guidelines for the reporting, identification, and qualification of impurities in new drug substances (ICH Q3A) and drug products (ICH Q3B). Key thresholds to be aware of are:

  • Reporting Threshold: The level at which an impurity must be reported.

  • Identification Threshold: The level at which the structure of an impurity must be determined.

  • Qualification Threshold: The level at which an impurity must be assessed for its biological safety.

These thresholds are dependent on the maximum daily dose of the drug substance. It is crucial to develop and validate analytical methods that are sensitive enough to detect and quantify impurities at or below these thresholds.[5]

Troubleshooting Guides

This section provides detailed, step-by-step guidance for resolving specific analytical issues.

Guide 1: Poor Peak Shape - Tailing and Fronting

Poor peak shape can compromise the accuracy and precision of quantification. This guide will help you diagnose and resolve these issues.

Troubleshooting Workflow for Poor Peak Shape ```dot graph Troubleshooting_Peak_Shape { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

Start [label="Poor Peak Shape Observed\n(Tailing or Fronting)", fillcolor="#FBBC05"]; CheckAllPeaks [label="Does it affect all peaks?", shape=diamond, fillcolor="#F1F3F4"]; Tailing [label="Peak Tailing", shape=ellipse, fillcolor="#EA4335"]; Fronting [label="Peak Fronting", shape=ellipse, fillcolor="#EA4335"];

// Tailing Path CheckColumn [label="Check Column Health", fillcolor="#4285F4"]; CheckMobilePhase [label="Optimize Mobile Phase", fillcolor="#4285F4"]; CheckSample [label="Check Sample & Injection", fillcolor="#4285F4"];

// Fronting Path CheckOverload [label="Check for Mass Overload", fillcolor="#4285F4"]; CheckColumnVoid [label="Check for Column Void/Damage", fillcolor="#4285F4"]; CheckSolvent [label="Check Injection Solvent Strength", fillcolor="#4285F4"];

// Solutions Solution_Tailing1 [label="Flush/Replace Column\nUse Polar End-capped Column", shape=document, fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution_Tailing2 [label="Adjust pH (lower for bases)\nAdd competing base (e.g., TEA)", shape=document, fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution_Tailing3 [label="Dissolve sample in mobile phase", shape=document, fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution_Fronting1 [label="Reduce sample concentration", shape=document, fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution_Fronting2 [label="Reverse flush column\nReplace column", shape=document, fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution_Fronting3 [label="Inject in a weaker solvent", shape=document, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> CheckAllPeaks; CheckAllPeaks -> Tailing [label="Yes (Tailing)"]; CheckAllPeaks -> Fronting [label="No (Fronting)"];

Tailing -> CheckColumn; Tailing -> CheckMobilePhase; Tailing -> CheckSample;

CheckColumn -> Solution_Tailing1; CheckMobilePhase -> Solution_Tailing2; CheckSample -> Solution_Tailing3;

Fronting -> CheckOverload; Fronting -> CheckColumnVoid; Fronting -> CheckSolvent;

CheckOverload -> Solution_Fronting1; CheckColumnVoid -> Solution_Fronting2; CheckSolvent -> Solution_Fronting3; }

Caption: Systematic approach to resolving co-eluting peaks.

Experimental Protocols

Protocol 1: General Purpose Reversed-Phase HPLC Method for Impurity Profiling of this compound

This protocol provides a starting point for method development.

1. Instrumentation and Columns:

  • HPLC system with UV or PDA detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size, with polar end-capping.

2. Mobile Phase Preparation:

  • Mobile Phase A: 20 mM potassium phosphate buffer, pH adjusted to 3.0 with phosphoric acid.

  • Mobile Phase B: Acetonitrile.

  • Filter both mobile phases through a 0.45 µm filter and degas.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm (or scan for optimal wavelength).

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 60% B

    • 25-30 min: 60% B

    • 30-31 min: 60% to 5% B

    • 31-40 min: 5% B (re-equilibration)

4. Sample Preparation:

  • Dissolve the this compound sample in the initial mobile phase composition (95:5 Mobile Phase A:Mobile Phase B) to a concentration of approximately 1 mg/mL.

5. Justification of Parameters:

  • The C18 column with polar end-capping is chosen to provide good retention for the main analyte while minimizing peak tailing. [6]* The acidic pH of the mobile phase helps to suppress the ionization of silanol groups and improves peak shape for basic impurities. [1]* The gradient elution allows for the separation of impurities with a wide range of polarities.

  • A detection wavelength of 210 nm is often a good starting point for compounds with limited chromophores.

References

  • Degradation pathways of salmon calcitonin in aqueous solution. PubMed. Available at: [Link]

  • Development and Validation of an HPLC-UV Method for Quantitation of Linezolid: Application to Resistance Study Using in vitro PK/PD Model. PMC. Available at: [Link]

  • On the mechanism of degradation of oxytocin and its analogues in aqueous solution. PubMed. Available at: [Link]

  • SYNTHESIS OF SERIES OF DIFFERENT IMIDAZOLIDINE-2,4-DIONE DERIVATIVES AND EVALUATION OF THEIR ANTIMICROBIAL POTENTIAL. Semantic Scholar. Available at: [Link]

  • Design, synthesis, biological evaluation and molecular dynamics simulation studies of imidazolidine-2,4-dione derivatives as novel PTP1B inhibitors. PubMed. Available at: [Link]

  • Synthesis of imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one derivatives as inhibitors of virulence factors production in Pseudomonas aeruginosa. PubMed. Available at: [Link]

  • HPLC Troubleshooting Guide. Available at: [Link]

  • (PDF) Synthesis of series of different imidazolidine-2,4-dione derivatives and evaluation of their antimicrobial potential. ResearchGate. Available at: [Link]

  • Validation of a New HPLC-UV Method for Determination of the Antibiotic Linezolid in Human Plasma and in Bronchoalveolar Lavage. PubMed. Available at: [Link]

  • Effect of mobile phase pH on the retention of nucleotides on different stationary phases for high-performance liquid chromatography. PMC. Available at: [Link]

  • Direct N1-Selective Alkylation of Hydantoins Using Potassium Bases. ResearchGate. Available at: [Link]

  • Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives. PMC. Available at: [Link]

  • Q2(R2) Validation of Analytical Procedures. FDA. Available at: [Link]

  • Synthesis of New Imidazolidin-2,4-dione and 2-Thioxoimidazolidin-4-ones via C-Phenylglycine Derivatives. MDPI. Available at: [Link]

  • Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Available at: [Link]

  • Serum Vitamin D Metabolites by HPLC-MS/MS Combined with Differential Ion Mobility Spectrometry: Aspects of Sample Preparation without Derivatization. MDPI. Available at: [Link]

  • The influence of mobile phase ph on the retention and selectivity of related basic compounds in reversed-phase liquid chromatography | Request PDF. ResearchGate. Available at: [Link]

  • Synthesis and Characterization of Some new 2,4-Thiazolidinedione Derivatives. Available at: [Link]

  • THE INFLUENCE OF MOBILE PHASE pH ON THE RETENTION AND SELECTIVITY OF RELATED BASIC COMPOUNDS IN REVERSE. Available at: [Link]

  • Synthesis, biological evaluation and 3D-QSAR studies of imidazolidine-2,4-dione derivatives as novel protein tyrosine phosphatase 1B inhibitors. PubMed. Available at: [Link]

  • Direct N1-Selective Alkylation of Hydantoins Using Potassium Bases. PubMed. Available at: [Link]

  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Available at: [Link]

  • 1H NMR Spectrum (1D, 900 MHz, D2O, predicted) (HMDB0030285). Human Metabolome Database. Available at: [Link]

  • HPLC Troubleshooting Guide. Available at: [Link]

  • Synthesis of imidazolidine 2,4 – dione derivatives. ScienceScholar. Available at: [Link]

  • Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. MDPI. Available at: [Link]

  • Back to Basics: The Role of pH in Retention and Selectivity | LCGC International. Available at: [Link]

  • Analysis of Aminoglycosides in Foods Using a Zwitterionic Stationary Phase and Liquid Chromatography-Tandem Mass Spectrometry. Available at: [Link]

  • 1-Phenylimidazolidine-2,4-dione | C9H8N2O2 | CID 570576. PubChem. Available at: [Link]

  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Available at: [Link]

  • Quantitative determination of vitamin D metabolites in plasma using UHPLC-MS/MS. PubMed. Available at: [Link]

  • Synthesis of Highly Substituted Imidazolidine-2,4-dione (Hydantoin) through Tf2O-Mediated Dual Activation of Boc-Protected Dipeptidyl Compounds. Organic Chemistry Portal. Available at: [Link]

  • Control pH During Method Development for Better Chromatography. Agilent. Available at: [Link]

  • 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0003156). Available at: [Link]

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Validation & Comparative

A Comparative Analysis of 1-Butylimidazolidine-2,4-dione and Other Hydantoin Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of the Hydantoin Scaffold

The hydantoin ring, a five-membered heterocyclic structure also known as imidazolidine-2,4-dione, is a cornerstone in medicinal chemistry.[1] Its derivatives have given rise to a multitude of clinically significant drugs with a broad spectrum of pharmacological activities.[2] These include the pioneering anticonvulsant phenytoin, the antibacterial agent nitrofurantoin, and the non-steroidal antiandrogen nilutamide used in cancer therapy.[3] The structural versatility of the hydantoin core, with multiple sites for substitution, allows for the fine-tuning of its physicochemical and biological properties, making it a privileged scaffold in drug design.[3] This guide focuses on 1-Butylimidazolidine-2,4-dione, a representative of N-alkylated hydantoins, and compares its projected and known activities with other key derivatives to illuminate pathways for future drug development.

Synthesis and Physicochemical Properties: A Foundation for Biological Activity

The synthesis of hydantoin derivatives is well-established, with several versatile methods available to the medicinal chemist. The Bucherer-Bergs reaction and the Read reaction are classic examples, providing access to a wide array of 5-substituted hydantoins. For N-alkylated derivatives like this compound, direct alkylation of the hydantoin ring is a common strategy.

General Synthesis of N-Alkylated Hydantoins

The introduction of an alkyl group at the N1 position of the hydantoin ring can be achieved through selective alkylation. Due to the higher acidity of the proton at the N3 position, direct alkylation often favors substitution at this site.[4] However, by employing specific bases and reaction conditions, N1-alkylation can be selectively achieved.

Experimental Protocol: N1-Selective Alkylation of Hydantoins [4]

This protocol describes a general method for the N1-selective alkylation of a hydantoin precursor.

  • Dissolution: Dissolve the starting hydantoin (1 equivalent) in anhydrous tetrahydrofuran (THF).

  • Deprotonation: Add a potassium base, such as potassium tert-butoxide (tBuOK) or potassium hexamethyldisilazide (KHMDS) (1.1 equivalents), to the solution at room temperature and stir for 30 minutes. The choice of a strong, hindered base is crucial for selective deprotonation at the N1 position.

  • Alkylation: Add the corresponding alkyl halide (e.g., 1-bromobutane for the synthesis of this compound) (1.2 equivalents) to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Synthesis_Workflow Start Starting Hydantoin Step1 Dissolve in THF Start->Step1 Step2 Add Potassium Base (e.g., tBuOK) Step1->Step2 Step3 Add Alkyl Halide (e.g., 1-Bromobutane) Step2->Step3 Step4 Reaction Monitoring (TLC) Step3->Step4 Step5 Quench with aq. NH4Cl Step4->Step5 Step6 Extract with Ethyl Acetate Step5->Step6 Step7 Purify (Column Chromatography) Step6->Step7 End N1-Alkylated Hydantoin Step7->End

Physicochemical Properties and Their Influence

The introduction of a butyl group at the N1 position of the imidazolidine-2,4-dione core is expected to significantly alter its physicochemical properties compared to the unsubstituted parent molecule or derivatives with different substituents.

Table 1: Predicted Physicochemical Properties of this compound and Comparison with Phenytoin and Nitrofurantoin.

PropertyThis compound (Predicted)PhenytoinNitrofurantoin
Molecular Weight 156.18 g/mol 252.27 g/mol 238.16 g/mol
LogP (Octanol/Water) ~1.52.47-0.55
Hydrogen Bond Donors 121
Hydrogen Bond Acceptors 235
Aqueous Solubility Moderately SolublePoorly SolubleSlightly Soluble

The N-butyl group increases the lipophilicity (LogP) of the molecule compared to the unsubstituted hydantoin. This property is crucial for its ability to cross cell membranes and the blood-brain barrier, which is particularly relevant for anticonvulsant activity. The presence of a single hydrogen bond donor at the N3 position is a key feature for interaction with biological targets.[5]

Comparative Biological Activities

The diverse biological activities of hydantoin derivatives are a direct consequence of the variety of substituents that can be introduced onto the core scaffold.[1] Here, we compare the potential activities of this compound with established hydantoin derivatives in key therapeutic areas.

Anticonvulsant Activity

Hydantoins are a well-established class of anticonvulsant drugs.[6] The mechanism of action for many, like phenytoin, involves the modulation of voltage-gated sodium channels.[7] Structure-activity relationship (SAR) studies have provided valuable insights into the structural requirements for this activity.

Structure-Activity Relationship Insights:

  • N1-Substitution: Alkylation at the N1 position can influence anticonvulsant activity. While N-methylation has been shown to decrease activity against electroshock seizures in some cases, the effect of a butyl group would need experimental verification.[8]

  • C5-Substitution: The nature of the substituents at the C5 position is critical. Aromatic or phenyl groups at C5 are often essential for activity against generalized tonic-clonic seizures.[6] Alkyl substituents at this position can contribute to sedative properties.[6] Since this compound is unsubstituted at C5, its anticonvulsant profile might differ significantly from C5-disubstituted analogs like phenytoin.

Experimental Protocol: Maximal Electroshock (MES) Seizure Test

The MES test is a standard preclinical model for identifying anticonvulsant activity, particularly against generalized tonic-clonic seizures.

  • Animal Model: Male Swiss albino mice are typically used.

  • Drug Administration: The test compound (e.g., this compound) is administered intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group and a positive control group (e.g., phenytoin) are included.

  • Induction of Seizure: After a specific time (e.g., 30 or 60 minutes), a maximal electroshock (e.g., 50 mA, 0.2 s) is delivered via corneal electrodes.

  • Observation: The animals are observed for the presence or absence of the tonic hind limb extension phase of the seizure.

  • Data Analysis: The dose of the compound that protects 50% of the animals from the tonic hind limb extension (ED50) is calculated.

MES_Test_Workflow Start Test Compound Administration Step1 Waiting Period (e.g., 30-60 min) Start->Step1 Step2 Maximal Electroshock Application Step1->Step2 Step3 Observation of Seizure Response Step2->Step3 End Determination of ED50 Step3->End

Table 2: Comparative Anticonvulsant Activity (MES Test).

CompoundED50 (mg/kg, i.p.)Reference
This compound Data not available-
Phenytoin 9.3[7]
Ethotoin 35[9]
Mephenytoin 25[9]

Based on SAR, the lack of a C5-aryl substituent on this compound suggests it may not exhibit the potent anti-MES activity seen with phenytoin. However, its increased lipophilicity due to the N-butyl group could facilitate brain penetration, a prerequisite for central nervous system activity.

Antimicrobial Activity

Certain hydantoin derivatives, most notably nitrofurantoin, possess significant antimicrobial properties.[9] The mechanism of action is often multifactorial, involving the inhibition of bacterial DNA, RNA, and protein synthesis.[10] The exploration of N-alkylhydantoins as antimicrobial agents is an active area of research.

Structure-Activity Relationship Insights:

  • N-Alkylation: The introduction of alkyl chains at the nitrogen positions of the hydantoin ring has been shown to impart antimicrobial activity.[10] The length and nature of the alkyl chain can influence the potency and spectrum of activity.

  • Lipophilicity: Increased lipophilicity from the N-butyl group in this compound may enhance its ability to disrupt bacterial cell membranes, contributing to its potential antimicrobial effect.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

  • Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).

  • Serial Dilution: Prepare serial twofold dilutions of the test compound in a suitable broth medium in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the standardized microorganism suspension.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Observation: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound that shows no visible growth.

MIC_Determination_Workflow Start Serial Dilution of Compound Step1 Inoculation with Bacteria Start->Step1 Step2 Incubation (18-24h) Step1->Step2 Step3 Visual Assessment of Growth Step2->Step3 End Determination of MIC Step3->End

Table 3: Comparative Antimicrobial Activity (MIC in µg/mL).

CompoundS. aureusE. coliReference
This compound Data not availableData not available-
Nitrofurantoin 4-1616-64[9]
5,5-Diphenylhydantoin (Phenytoin) >128>128General Knowledge

While specific data for this compound is unavailable, the presence of the N-alkyl chain suggests it may possess some antimicrobial activity, likely more pronounced against Gram-positive bacteria.[11]

Anticancer Activity

The hydantoin scaffold is also present in several anticancer agents.[12] Their mechanisms of action are diverse and can include the inhibition of androgen receptors (e.g., nilutamide) or other cellular targets.[12]

Structure-Activity Relationship Insights:

  • N-Substitution: The nature of the substituent at the N1 and N3 positions can significantly impact cytotoxic activity. Aromatic and bulky substituents are often found in active compounds.

  • C5-Substitution: Similar to anticonvulsant activity, substitutions at the C5 position are crucial for anticancer potential. 5,5-diaryl derivatives have shown promising results.

Experimental Protocol: MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used as a measure of cell viability and proliferation.

  • Cell Culture: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the concentration of the compound that inhibits cell growth by 50% (IC50).

MTT_Assay_Workflow Start Cell Seeding Step1 Compound Treatment Start->Step1 Step2 MTT Addition Step1->Step2 Step3 Formazan Solubilization Step2->Step3 Step4 Absorbance Measurement Step3->Step4 End Calculation of IC50 Step4->End

Table 4: Comparative Anticancer Activity (IC50 in µM).

CompoundHeLa (Cervical Cancer)MCF-7 (Breast Cancer)Reference
This compound Data not availableData not available-
5,5-Diphenylhydantoin (Phenytoin) >100>100General Knowledge
Nilutamide ~20-50 (Androgen-dependent)InactiveGeneral Knowledge

The lack of significant substitutions at the C5 position of this compound suggests it is unlikely to exhibit potent cytotoxic activity against common cancer cell lines. However, its potential as a scaffold for further derivatization should not be dismissed.

Conclusion and Future Directions

This compound, as a representative N-alkylated hydantoin, presents an interesting profile for further investigation. While direct experimental data is currently lacking, analysis of structure-activity relationships within the broader hydantoin class allows for informed predictions. Its increased lipophilicity suggests good membrane permeability, a desirable trait for CNS-active and antimicrobial agents. The absence of C5-substituents may limit its potency as a traditional anticonvulsant or cytotoxic agent but also offers a reactive site for further chemical modification to explore novel biological activities.

Future research should focus on the synthesis and comprehensive biological evaluation of this compound and its analogs. Elucidating its specific activity profile through the experimental protocols outlined in this guide will provide valuable data for the rational design of next-generation hydantoin-based therapeutics. The versatility of the hydantoin scaffold ensures that even simple derivatives hold the potential for significant contributions to drug discovery.

References

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A Comparative Guide to 1-Butylimidazolidine-2,4-dione and Thiazolidinediones in Antidiabetic Activity

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest for Novel Insulin Sensitizers

The global rise in type 2 diabetes mellitus (T2DM) necessitates a continuous search for novel and effective therapeutic agents. A key strategy in managing T2DM is to enhance insulin sensitivity, thereby improving glucose uptake and utilization in peripheral tissues. Thiazolidinediones (TZDs), a class of oral antidiabetic drugs, emerged in the late 1990s as potent insulin sensitizers.[1] However, their clinical use has been tempered by a range of side effects, prompting the exploration of alternative chemical scaffolds.[1] One such scaffold that has garnered interest is the imidazolidine-2,4-dione core. This guide provides a comparative analysis of a representative of this class, 1-Butylimidazolidine-2,4-dione, and the well-established Thiazolidinediones, focusing on their antidiabetic activity, mechanisms of action, and the available experimental data.

It is important to note that while Thiazolidinediones have been extensively studied and are approved for clinical use, the research on this compound is still in its nascent stages.[2][3] Consequently, this guide will present the wealth of information available for TZDs and juxtapose it with the emerging, yet limited, data on imidazolidine-2,4-diones, highlighting both the knowns and the significant knowledge gaps.

Chemical Structures: A Tale of Two Heterocycles

At the heart of their distinct pharmacological profiles lie the core chemical structures of these two classes of compounds.

Thiazolidinediones (TZDs) , also known as "glitazones," are characterized by a five-membered ring containing sulfur and nitrogen atoms, with two carbonyl groups at positions 2 and 4.[4] Variations in the side chain attached to the nitrogen atom and the benzyl group at the 5-position give rise to different TZD drugs like Pioglitazone and Rosiglitazone.[4]

Imidazolidine-2,4-diones , also known as hydantoins, feature a five-membered ring with two nitrogen atoms and two carbonyl groups. In the case of This compound , a butyl group is attached to one of the nitrogen atoms. This structural difference, the substitution of a sulfur atom in the TZD ring with a nitrogen atom, is a key aspect of bioisosteric replacement in medicinal chemistry, aimed at improving the therapeutic profile of a drug candidate.[1]

Mechanism of Action: A Well-Trod Path vs. an Uncharted Territory

Thiazolidinediones: The PPARγ Agonists

The antidiabetic effects of TZDs are primarily mediated through their potent agonism of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor predominantly expressed in adipose tissue.[1][4]

The activation of PPARγ by TZDs leads to a cascade of events that ultimately enhance insulin sensitivity:[4]

  • Adipocyte Differentiation: Promotes the differentiation of preadipocytes into mature fat cells, which are more efficient at storing free fatty acids.

  • Lipid Metabolism: Increases the expression of genes involved in fatty acid uptake and storage, leading to a reduction in circulating free fatty acids, which are known to contribute to insulin resistance.

  • Glucose Homeostasis: Modulates the expression of genes involved in glucose uptake and disposal.[1]

TZD_Mechanism TZD Thiazolidinedione (e.g., Pioglitazone) PPARg PPARγ (Nuclear Receptor) TZD->PPARg Binds & Activates PPRE PPRE (DNA Response Element) PPARg->PPRE Heterodimerizes with RXR & Binds RXR RXR RXR->PPRE Gene_Transcription Gene Transcription (Adipogenesis, Lipid & Glucose Metabolism) PPRE->Gene_Transcription Modulates Insulin_Sensitivity Increased Insulin Sensitivity Gene_Transcription->Insulin_Sensitivity Leads to

This compound: An Enigmatic Mechanism

The precise mechanism of action for this compound in exerting its potential antidiabetic effects is not yet fully elucidated. While the structural similarity to TZDs might suggest a potential interaction with PPARγ, there is currently a lack of direct evidence to confirm this.

Some studies on other imidazolidine-2,4-dione derivatives suggest alternative or complementary mechanisms, such as the inhibition of protein tyrosine phosphatase-1B (PTP1B), a negative regulator of insulin signaling.[5] Inhibition of PTP1B would enhance the insulin signaling cascade, leading to improved glucose uptake. However, whether this compound specifically acts through this pathway requires further investigation.

Comparative Antidiabetic Efficacy: A Data-Driven Look

A direct comparative study of the antidiabetic efficacy of this compound and Thiazolidinediones is not available in the current scientific literature. Therefore, we will present the established efficacy of TZDs and the preliminary findings for imidazolidine-2,4-dione derivatives.

Thiazolidinediones: Clinically Proven Efficacy

Clinical trials have consistently demonstrated the efficacy of TZDs in improving glycemic control in patients with T2DM.[3]

Parameter Effect of Thiazolidinediones (Pioglitazone/Rosiglitazone) References
HbA1c Reduction 0.5% - 1.5% reduction[6]
Fasting Plasma Glucose Significant reduction[3]
Insulin Sensitivity Markedly improved[6]

Imidazolidine-2,4-dione Derivatives: Preclinical Promise

While specific data for this compound is scarce, preclinical studies on other derivatives of the imidazolidine-2,4-dione scaffold have shown promising hypoglycemic activity in animal models of diabetes. For instance, some synthesized derivatives have demonstrated a reduction in blood glucose levels comparable to or even exceeding that of the standard antidiabetic drug, glipizide, in alloxan-induced diabetic rats.[7]

Compound Class Experimental Model Observed Effect References
Imidazolidine-2,4-dione DerivativesAlloxan-induced diabetic ratsSignificant reduction in blood glucose levels[7]

It is crucial to emphasize that these are preclinical findings on related compounds, and the efficacy of this compound itself needs to be established through rigorous in vitro and in vivo studies.

Experimental Protocols: A Guide for Further Research

To facilitate a direct comparison and further elucidate the antidiabetic profile of this compound, the following established experimental protocols are recommended:

In Vitro PPARγ Activation Assay

This assay determines if a compound can bind to and activate the PPARγ receptor.

Methodology:

  • Cell Culture: Utilize a cell line (e.g., HEK293T) co-transfected with expression vectors for the PPARγ ligand-binding domain (LBD) fused to a GAL4 DNA-binding domain, and a luciferase reporter gene under the control of a GAL4 upstream activation sequence.

  • Compound Treatment: Incubate the transfected cells with varying concentrations of the test compound (e.g., this compound) and a known PPARγ agonist (e.g., Rosiglitazone) as a positive control.

  • Luciferase Assay: After incubation, lyse the cells and measure the luciferase activity. An increase in luciferase activity indicates PPARγ activation.

  • Data Analysis: Plot the dose-response curve and calculate the EC50 value to determine the potency of the compound as a PPARγ agonist.

PPARg_Assay Compound Compound Incubation Incubation Compound->Incubation Lysis Lysis Incubation->Lysis Positive_Control Positive_Control Positive_Control->Incubation Cells Cells Cells->Incubation Luciferase_Assay Luciferase_Assay Lysis->Luciferase_Assay Data_Analysis Data_Analysis Luciferase_Assay->Data_Analysis

In Vitro Glucose Uptake Assay

This assay measures the ability of a compound to stimulate glucose uptake in insulin-sensitive cells, such as 3T3-L1 adipocytes or L6 myotubes.

Methodology:

  • Cell Culture and Differentiation: Culture and differentiate the cells into mature adipocytes or myotubes.

  • Compound Treatment: Treat the cells with the test compound, insulin (positive control), and a vehicle control.

  • Glucose Uptake Measurement: Add a radiolabeled glucose analog (e.g., 2-deoxy-D-[³H]glucose) and incubate for a short period.

  • Lysis and Scintillation Counting: Lyse the cells and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Quantify the stimulation of glucose uptake relative to the vehicle control.

In Vivo Hypoglycemic Activity in a Diabetic Animal Model

This experiment evaluates the blood glucose-lowering effect of the compound in a relevant animal model of T2DM, such as the db/db mouse or streptozotocin-induced diabetic rats.

Methodology:

  • Animal Model: Use a validated diabetic animal model.

  • Compound Administration: Administer the test compound, a positive control (e.g., a TZD), and a vehicle control to different groups of animals orally for a specified period.

  • Blood Glucose Monitoring: Measure fasting blood glucose levels at regular intervals throughout the study.

  • Oral Glucose Tolerance Test (OGTT): At the end of the treatment period, perform an OGTT to assess glucose disposal.

  • Data Analysis: Compare the changes in blood glucose levels and the area under the curve (AUC) in the OGTT between the different treatment groups.

Safety and Side Effect Profile: A Critical Consideration

Thiazolidinediones: A Known Profile

The clinical utility of TZDs has been limited by a well-documented profile of adverse effects, including:[1]

  • Weight gain

  • Fluid retention and edema

  • Increased risk of heart failure

  • Bone fractures, particularly in women

  • Potential risk of bladder cancer (with Pioglitazone)

This compound: An Unknown Profile

The safety and side effect profile of this compound is currently unknown. As research into this and other imidazolidine-2,4-dione derivatives progresses, a thorough evaluation of their potential toxicities and off-target effects will be paramount. The hope is that the bioisosteric replacement of the thiazolidine ring with an imidazolidine ring may mitigate some of the adverse effects associated with TZDs.[1]

Conclusion and Future Directions

Thiazolidinediones represent a significant advancement in the treatment of T2DM by directly targeting insulin resistance. Their mechanism of action as PPARγ agonists is well-understood, and their clinical efficacy is well-documented. However, their use is constrained by a notable side effect profile.

The imidazolidine-2,4-dione scaffold, exemplified by this compound, presents an intriguing alternative. Preliminary studies on related compounds suggest a potential for antidiabetic activity. However, a significant amount of research is required to fully characterize the efficacy, mechanism of action, and safety profile of this compound.

Future research should focus on:

  • Direct Comparative Studies: Head-to-head in vitro and in vivo studies comparing the antidiabetic effects of this compound with established TZDs.

  • Mechanistic Elucidation: Thorough investigation into the molecular targets of this compound, including its potential interaction with PPARγ and other signaling pathways involved in glucose metabolism.

  • Safety Assessment: Comprehensive toxicological studies to determine the safety profile of this compound and assess whether it offers an improved safety margin over TZDs.

The insights gained from such studies will be crucial in determining whether this compound and other imidazolidine-2,4-dione derivatives can emerge as a viable and safer alternative to Thiazolidinediones in the management of type 2 diabetes.

References

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  • Design and synthesis of imidazolidine-2,4-dione derivatives as selective inhibitors by targeting protein tyrosine phosphatase-1B over T-cell protein tyrosine phosphatase. (2013). PubMed. Retrieved January 23, 2026, from [Link]

  • Synthesis and in vivo hypoglycemic activity of new imidazolidine-2,4-dione derivatives. (2009). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Mechanism of peroxisome proliferator-activated receptor gamma (PPARγ) transactivation by hesperetin glucuronides is distinct from that by a thiazolidine-2,4-dione agent. (2014). PubMed. Retrieved January 23, 2026, from [Link]

  • Anti-diabetic activity of N 1 -(4-substitutedbenzyl/butyl)-2-methyl-4-nitro-1H-imidazoles (3a-i). (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

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  • An Update on the Current and Emerging Use of Thiazolidinediones for Type 2 Diabetes. (2022). MDPI. Retrieved January 23, 2026, from [Link]

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  • 5-(3,5-Di-tert-butyl-4-hydroxybenzylidene) thiazolidine-2,4-dione modulates peroxisome proliferators-activated receptor gamma in 3T3-L1 adipocytes: roles as a PPARgamma ligand. (2005). PubMed. Retrieved January 23, 2026, from [Link]

  • 5-(3,5-Di-tert-butyl-4-hydroxybenzylidene) thiazolidine-2,4-dione modulates peroxisome proliferators-activated receptor γ in 3T3-L1 adipocytes: Roles as a PPARγ ligand. (2005). Sci-Hub. Retrieved January 23, 2026, from [Link]

  • Differentiating members of the thiazolidinedione class: a focus on efficacy. (2002). PubMed. Retrieved January 23, 2026, from [Link]

  • Anti-inflammatory and anti-diabetic activity of N 1 -(4-substitutedbenzyl)/ Butyl-2-methyl-4-nitro-3-imidazolium (E)-3-(4-hydroxy-3-methoxyphenyl) acrylates. (2022). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Synthesis of Novel Imidazolidine-2,4-dione Derivatives as Potential Antidiabetic Agents. (n.d.). Chemical and Pharmaceutical Bulletin. Retrieved January 23, 2026, from [Link]

  • In Vitro Antidiabetic Activity Affecting Glucose Uptake in HepG2 Cells Following Their Exposure to Extracts of Lauridia tetragona (L.f.) R.H. Archer. (2021). MDPI. Retrieved January 23, 2026, from [Link]

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  • In-Vivo Antidiabetic Activity and In-Silico Mode of Action of LC/MS-MS Identified Flavonoids in Oleaster Leaves. (2022). MDPI. Retrieved January 23, 2026, from [Link]

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  • Antidiabetic Potential of Novel 1,3,5-Trisubstituted-2-Thioxoimidazloidin-4-One Analogues: Insights into α-Glucosidase, α-Amylase, and Antioxidant Activities. (2022). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

Sources

Comparative Analysis of Imidazolidine-2,4-dione Analogs: A Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: February 2026

The imidazolidine-2,4-dione ring system, colloquially known as hydantoin, stands as a cornerstone scaffold in medicinal chemistry. Its structural rigidity, coupled with the capacity for functionalization at multiple positions, has rendered it a "privileged structure"—a molecular framework that can bind to a variety of biological targets. This guide offers a comparative analysis of the diverse biological activities exhibited by hydantoin analogs, focusing on the well-established domains of anticonvulsant, antimicrobial, and anticancer therapeutics. We will dissect the structure-activity relationships, illuminate the underlying mechanisms of action, and provide robust, field-tested protocols for their evaluation, thereby equipping researchers with the foundational knowledge to innovate within this versatile chemical space.

The Imidazolidine-2,4-dione Core: A Blueprint for Diversity

The core hydantoin structure is a five-membered heterocycle featuring two nitrogen atoms and two carbonyl groups. The true potential of this scaffold is unlocked through substitutions at the N-1, N-3, and C-5 positions. These modifications modulate the molecule's steric and electronic properties, profoundly influencing its pharmacokinetic profile and target affinity. This adaptability is the primary reason for the broad spectrum of biological activities observed in its derivatives.[1][2]

Caption: The versatile imidazolidine-2,4-dione scaffold with key substitution points.

Anticonvulsant Activity: The Classic Hydantoin Application

The therapeutic legacy of hydantoins began with the discovery of Phenytoin, a seminal event that revolutionized epilepsy treatment.[3] Hydantoin-based anticonvulsants are particularly effective for partial-onset and tonic-clonic seizures.[4][5] Their primary mechanism involves modulating the activity of neuronal ion channels to quell hyperexcitability.

Mechanism of Action: The predominant mechanism for anticonvulsant hydantoins is the voltage-dependent blockade of voltage-gated sodium channels.[6][7] They preferentially bind to and stabilize the inactive state of these channels.[7] This action slows the rate of channel recovery, preventing the sustained, high-frequency neuronal firing that underlies seizure propagation.[6][7]

Comparative Data of Anticonvulsant Analogs
CompoundR₅ SubstituentsKey Differentiating Features
Phenytoin Phenyl, PhenylThe archetypal hydantoin anticonvulsant; highly effective but exhibits complex, non-linear pharmacokinetics and a notable side-effect profile (e.g., gingival hyperplasia).[5][8]
Mephenytoin Phenyl, EthylPossesses a similar efficacy profile to phenytoin but with a potentially lower incidence of certain cosmetic side effects.[5]
Ethotoin Phenyl, HGenerally considered less potent than phenytoin but is associated with a more favorable safety profile, making it a second-line option.[4]
Experimental Protocol: Maximal Electroshock (MES) Test

The MES test is the gold-standard preclinical assay for identifying compounds effective against generalized tonic-clonic seizures. Its predictive validity is high because it models seizure spread through neural circuits, a key target for drugs like phenytoin.

Methodology:

  • Animal Model: Male albino mice (20-25 g) or Wistar rats (100-150 g) are used.

  • Compound Administration: The test analog is administered via an appropriate route (e.g., oral gavage, intraperitoneal injection) at varying doses. A vehicle control group is essential.

  • Pre-treatment Time: Animals are tested at the time of peak effect, determined from pharmacokinetic studies (typically 30-60 minutes for IP).

  • Induction of Seizure: A high-frequency electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 seconds for mice) is delivered via corneal electrodes.[9] A drop of saline or topical anesthetic on the corneas ensures proper electrical contact and animal comfort.[9]

  • Endpoint Observation: The animal is immediately observed for the presence or absence of a tonic hindlimb extension. The complete abolition of this phase is the primary endpoint and indicates a protective, anticonvulsant effect.[9][10]

  • Data Analysis: The percentage of animals protected at each dose is calculated. This data is used to determine the median effective dose (ED₅₀).

G A Administer Compound (or Vehicle) B Wait for Time of Peak Effect (TPE) A->B C Deliver Electrical Stimulus via Corneal Electrodes B->C D Observe Seizure Phenotype C->D E Tonic Hindlimb Extension Observed D->E Yes G Tonic Hindlimb Extension Abolished D->G No F No Protection E->F H Protection (Anticonvulsant Effect) G->H

Caption: Workflow for the Maximal Electroshock (MES) anticonvulsant assay.

Antimicrobial Activity: A Targeted Approach

Beyond the central nervous system, specific hydantoin analogs have been developed as potent antimicrobial agents. The most prominent example is Nitrofurantoin, an antibiotic primarily deployed against urinary tract infections (UTIs).[11][12]

Mechanism of Action: Nitrofurantoin's efficacy stems from its rapid reduction within bacterial cells by flavoproteins (nitroreductases) into highly reactive electrophilic intermediates.[11] These intermediates are indiscriminate in their targets, damaging ribosomal proteins, disrupting DNA and RNA synthesis, and interfering with pyruvate metabolism and other critical cellular processes.[11][13] This multi-targeted assault is believed to be a key reason for the low rate of acquired bacterial resistance.[11]

Comparative Analysis of Antimicrobial Analogs

While Nitrofurantoin is the leading antimicrobial hydantoin, other derivatives have shown activity. The key determinant is often the nature of the C-5 substituent.

CompoundKey Structural FeaturePrimary Use / Spectrum
Nitrofurantoin C-5 substituted nitrofuran ringAntibiotic for UTIs; broad spectrum against common uropathogens like E. coli.[11][12]
Fused Bicyclic Hydantoins Organoselenium-induced cyclized structuresExhibit moderate antibacterial and weak antifungal activity in vitro.[1]
Experimental Protocol: Broth Microdilution for MIC Determination

This is the standard, quantitative method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[14]

Methodology:

  • Inoculum Preparation: Prepare a standardized suspension of the target bacterium (e.g., E. coli) equivalent to a 0.5 McFarland turbidity standard.

  • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in a suitable growth medium (e.g., Mueller-Hinton Broth). Final volumes are typically 100 µL per well.

  • Inoculation: Add a standardized volume of the bacterial inoculum to each well, including a positive control (broth + bacteria, no drug) and a negative control (broth only).

  • Incubation: Cover the plate and incubate at 37°C for 16-20 hours.[14]

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth (i.e., the well remains clear).

Anticancer Activity: Targeting Aberrant Signaling

The hydantoin scaffold has more recently been exploited for its potent anticancer properties, particularly in hormonally-driven cancers.[15][16][17] The success of Enzalutamide in treating castration-resistant prostate cancer has solidified the therapeutic potential of this class.

Mechanism of Action: Enzalutamide is a potent androgen receptor (AR) signaling inhibitor.[18][19][20] It acts at multiple steps in the AR pathway:

  • It competitively blocks the binding of androgens (like testosterone) to the AR with high affinity.[21]

  • It inhibits the nuclear translocation of the AR.[19][21]

  • It impairs the binding of the AR to DNA and the recruitment of co-activator proteins, preventing the transcription of genes that drive cancer cell proliferation.[19][20]

G cluster_0 Androgen Receptor Signaling Pathway Androgen Androgen AR Androgen Receptor (AR) Androgen->AR Binds AR_nucleus AR Nuclear Translocation AR->AR_nucleus DNA_binding AR Binds to DNA AR_nucleus->DNA_binding Gene_expression Target Gene Transcription DNA_binding->Gene_expression Proliferation Cancer Cell Proliferation Gene_expression->Proliferation Enzalutamide Enzalutamide Enzalutamide->AR Blocks Binding Enzalutamide->AR_nucleus Inhibits Enzalutamide->DNA_binding Impairs

Sources

A Researcher's Guide to the In Vitro Efficacy of 1-Butylimidazolidine-2,4-dione Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to compare the in vitro efficacy of novel 1-Butylimidazolidine-2,4-dione derivatives. While direct comparative studies on this specific subclass are emerging, this document outlines a robust, multi-faceted approach to screening and evaluation based on the well-established biological activities of the broader imidazolidine-2,4-dione (hydantoin) family.

Introduction: The Promise of the Hydantoin Scaffold

The imidazolidine-2,4-dione, or hydantoin, scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a variety of clinically significant drugs.[1] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticonvulsant, antimicrobial, anticancer, and anti-inflammatory effects.[1][2] The substitution at the N1 and N3 positions of the hydantoin ring is a key determinant of biological activity. The introduction of an n-butyl group at the N1 position can modulate the lipophilicity and steric properties of the molecule, potentially influencing its interaction with biological targets and its overall efficacy. This guide proposes a systematic in vitro approach to characterize and compare the therapeutic potential of novel this compound derivatives.

Proposed Avenues for In Vitro Efficacy Screening

Given the diverse bioactivities of the hydantoin core, a comprehensive in vitro evaluation of this compound derivatives should explore multiple potential therapeutic applications. The following sections detail the rationale and experimental protocols for assessing antimicrobial, anticonvulsant, and anticancer efficacy.

Antimicrobial Efficacy: A Renewed Fight Against Resistance

The rise of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents. Hydantoin derivatives have shown promise in this area, and N-alkylation can enhance their antimicrobial properties.[3][4] For instance, certain 3-n-butyl-benzalhydantoin derivatives have exhibited selective activity against specific microorganisms.[5] A systematic evaluation of this compound derivatives is therefore a logical step in the search for novel antibiotics.

Key Experimental Protocol: Broth Microdilution for MIC and MBC Determination

The broth microdilution method is a standardized and widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of antimicrobial agents.

Methodology:

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Serial Dilution of Test Compounds: The this compound derivatives are serially diluted in the broth medium in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculation and Incubation: Each well is inoculated with the bacterial suspension. The plate is then incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

  • MBC Determination: An aliquot from the wells showing no visible growth is subcultured onto an agar plate. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Data Presentation: Comparative Antimicrobial Activity
DerivativeTest OrganismMIC (µg/mL)MBC (µg/mL)
Compound A S. aureus
E. coli
Compound B S. aureus
E. coli
Control Drug S. aureus
E. coli
Workflow for Antimicrobial Screening

Antimicrobial_Screening cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis P1 Prepare Bacterial Inoculum A1 Inoculate Microtiter Plate P1->A1 P2 Prepare Serial Dilutions of Derivatives P2->A1 A2 Incubate at 37°C for 18-24h A1->A2 An1 Determine MIC (Visual Inspection) A2->An1 An2 Subculture for MBC An1->An2 An3 Determine MBC An2->An3

Caption: Workflow for determining MIC and MBC of this compound derivatives.

Anticonvulsant Potential: Targeting Neurological Disorders

Hydantoins are a well-established class of anticonvulsant drugs, with phenytoin being a prominent example.[1] The investigation of novel this compound derivatives for anticonvulsant activity is a promising area of research.[6][7][8] Preliminary in vitro assessment can focus on evaluating the neurotoxicity of the compounds, a critical parameter for any potential CNS-active drug.

Key Experimental Protocol: MTT Assay for Neurotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and cytotoxicity.

Methodology:

  • Cell Culture: A suitable neuronal cell line (e.g., SH-SY5Y) is cultured in a 96-well plate until a confluent monolayer is formed.

  • Compound Treatment: The cells are treated with various concentrations of the this compound derivatives for a specified period (e.g., 24 or 48 hours).

  • MTT Addition: The MTT reagent is added to each well and incubated for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 (half-maximal inhibitory concentration) is determined.

Data Presentation: Comparative Neurotoxicity
DerivativeNeuronal Cell LineIncubation Time (h)IC50 (µM)
Compound A SH-SY5Y24
48
Compound B SH-SY5Y24
48
Control Drug SH-SY5Y24
48
Workflow for Neurotoxicity Assessment

Neurotoxicity_Assessment cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Analysis P1 Culture Neuronal Cells in 96-well Plate T1 Treat Cells with Derivatives P1->T1 T2 Incubate for 24/48h T1->T2 A1 Add MTT Reagent T2->A1 A2 Incubate for 2-4h A1->A2 A3 Solubilize Formazan A2->A3 An1 Measure Absorbance A3->An1 An2 Calculate Cell Viability and IC50 An1->An2

Caption: Workflow for assessing the neurotoxicity of this compound derivatives using the MTT assay.

Anticancer Efficacy: Exploring a Promising Scaffold

The hydantoin scaffold has been explored for its anticancer potential, with several derivatives showing promising activity against various cancer cell lines.[2] The structural modifications afforded by the 1-butyl substitution could lead to enhanced or selective anticancer effects.

Key Experimental Protocol: Sulforhodamine B (SRB) Assay for Cytotoxicity

The SRB assay is a cell-staining method used to determine cell density, based on the measurement of cellular protein content. It is a reliable and sensitive method for in vitro anticancer drug screening.

Methodology:

  • Cell Seeding: A panel of human cancer cell lines (e.g., MCF-7, A549, HCT116) are seeded in 96-well plates and allowed to attach overnight.

  • Compound Treatment: The cells are treated with a range of concentrations of the this compound derivatives for 48-72 hours.

  • Cell Fixation: The cells are fixed with trichloroacetic acid (TCA).

  • Staining: The fixed cells are stained with the SRB dye.

  • Washing and Solubilization: The unbound dye is washed away, and the protein-bound dye is solubilized with a Tris base solution.

  • Absorbance Measurement: The absorbance is measured at approximately 510 nm.

  • Data Analysis: The percentage of cell growth inhibition is calculated, and the GI50 (concentration causing 50% growth inhibition) is determined.

Data Presentation: Comparative Anticancer Activity
DerivativeCancer Cell LineGI50 (µM)
Compound A MCF-7 (Breast)
A549 (Lung)
HCT116 (Colon)
Compound B MCF-7 (Breast)
A549 (Lung)
HCT116 (Colon)
Control Drug MCF-7 (Breast)
A549 (Lung)
HCT116 (Colon)
Workflow for Anticancer Screening

Anticancer_Screening cluster_prep Preparation cluster_treatment Treatment cluster_assay SRB Assay cluster_analysis Analysis P1 Seed Cancer Cell Lines in 96-well Plates T1 Treat Cells with Derivatives P1->T1 T2 Incubate for 48-72h T1->T2 A1 Fix Cells with TCA T2->A1 A2 Stain with SRB A1->A2 A3 Solubilize Bound Dye A2->A3 An1 Measure Absorbance A3->An1 An2 Calculate Growth Inhibition and GI50 An1->An2

Caption: Workflow for evaluating the anticancer activity of this compound derivatives using the SRB assay.

Data Interpretation and Comparative Analysis

A systematic comparison of the in vitro efficacy of this compound derivatives requires careful analysis of the data generated from the proposed assays.

  • Structure-Activity Relationship (SAR): By comparing the activity of derivatives with different substitutions at other positions of the hydantoin ring, researchers can establish preliminary SAR. For example, the presence of specific functional groups on a phenyl ring at C5 might correlate with increased potency or selectivity for a particular biological target.

  • Therapeutic Index: For potential anticancer agents, an important consideration is the therapeutic index, which can be estimated in vitro by comparing the cytotoxicity against cancer cell lines to that against normal cell lines. A higher therapeutic index indicates greater selectivity for cancer cells.

  • Spectrum of Activity: For antimicrobial candidates, the spectrum of activity (i.e., whether they are more effective against Gram-positive or Gram-negative bacteria) is a crucial piece of information.

Conclusion

This guide provides a foundational framework for the systematic in vitro evaluation of this compound derivatives. By employing standardized and robust assays to screen for antimicrobial, anticonvulsant, and anticancer activities, researchers can efficiently identify promising lead compounds for further development. The proposed workflows and data presentation formats are designed to facilitate a clear and objective comparison of the efficacy of these novel derivatives, ultimately accelerating the discovery of new therapeutic agents.

References

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A Senior Application Scientist's Guide to Spectroscopic Confirmation of 1-Butylimidazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a synthesized molecule's identity is a cornerstone of scientific rigor. This guide provides an in-depth comparison of spectroscopic techniques to confirm the successful synthesis of 1-Butylimidazolidine-2,4-dione, a hydantoin derivative. Hydantoins are a class of heterocyclic compounds with significant pharmacological interest, known for their anticonvulsant, antiarrhythmic, and other biological activities.[1][2][3] Therefore, ensuring the purity and correct structure of synthesized hydantoin derivatives is of utmost importance.

This guide moves beyond a simple recitation of methods. It delves into the "why" behind experimental choices, offering insights grounded in years of practical application. The protocols described are designed to be self-validating, ensuring the trustworthiness of your results.

The Imperative of Spectroscopic Verification

Synthesis of hydantoin derivatives can sometimes yield isomers or be contaminated with starting materials and byproducts.[4] Relying on a single analytical technique can be misleading. A multi-faceted spectroscopic approach, employing Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provides a comprehensive and definitive structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[5] By analyzing the chemical environment of ¹H and ¹³C nuclei, we can piece together the molecular framework.

¹H NMR Spectroscopy: Unveiling the Proton Environment

The ¹H NMR spectrum of this compound provides a unique fingerprint of its proton-containing groups. The key is to analyze the chemical shift (δ), integration (number of protons), and multiplicity (splitting pattern) of each signal.

Expected ¹H NMR Data for this compound:

ProtonsChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
-CH₂- (ring)~3.9 - 4.1Singlet2HMethylene protons on the imidazolidine ring
-N-CH₂- (butyl)~3.4 - 3.6Triplet2HMethylene protons adjacent to the nitrogen
-CH₂- (butyl)~1.5 - 1.7Sextet2HMethylene protons beta to the nitrogen
-CH₂- (butyl)~1.2 - 1.4Sextet2HMethylene protons gamma to the nitrogen
-CH₃ (butyl)~0.9 - 1.0Triplet3HMethyl protons of the butyl group
N-H~7.5 - 8.5Broad Singlet1HAmide proton

Interpreting the Data: A Comparative Approach

The true power of NMR lies in comparing the obtained spectrum with what is expected and considering potential impurities. For instance, the absence of signals corresponding to starting materials is a crucial indicator of reaction completion. Unreacted urea would show a broad singlet around 5.6 ppm, while the starting α-amino acid would have a characteristic α-proton signal.

Workflow for ¹H NMR Analysis

Caption: Workflow for ¹H NMR Analysis of this compound.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Complementary to ¹H NMR, ¹³C NMR provides information about the carbon framework of the molecule.[6] Since the natural abundance of ¹³C is low, these spectra are typically acquired with proton decoupling, resulting in a spectrum of singlets where each unique carbon atom is represented by a single peak.[5]

Expected ¹³C NMR Data for this compound:

CarbonChemical Shift (δ, ppm)Assignment
C=O (C2)~170 - 175Carbonyl carbon
C=O (C4)~155 - 160Carbonyl carbon
-CH₂- (ring, C5)~50 - 55Methylene carbon in the ring
-N-CH₂- (butyl)~40 - 45Methylene carbon adjacent to nitrogen
-CH₂- (butyl)~30 - 35Methylene carbon beta to nitrogen
-CH₂- (butyl)~20 - 25Methylene carbon gamma to nitrogen
-CH₃ (butyl)~10 - 15Methyl carbon of the butyl group

Comparative Insights from ¹³C NMR

The chemical shifts of the two carbonyl carbons are distinct and are a hallmark of the imidazolidine-2,4-dione ring.[7][8] The absence of signals corresponding to the carbonyl groups of starting materials or the carboxylate of an unreacted amino acid further validates the successful synthesis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule.[9][10] The absorption of infrared radiation excites molecular vibrations, and the frequencies of these vibrations are characteristic of the bonds present.[11]

Expected IR Absorption Bands for this compound:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3200 - 3300N-H stretchAmide
2850 - 3000C-H stretchAlkane (butyl group and ring CH₂)
1700 - 1780C=O stretch (asymmetric and symmetric)Amide carbonyls
1450 - 1470C-H bendAlkane
~1375C-H bendMethyl group

Distinguishing Features in the IR Spectrum

The most prominent features in the IR spectrum of this compound are the strong absorptions in the carbonyl region. The presence of two distinct C=O stretching bands is characteristic of the hydantoin ring. The N-H stretching frequency can also provide information about hydrogen bonding in the solid state.

Experimental Protocol for FT-IR Analysis (KBr Pellet Method)

Caption: Step-by-step protocol for FT-IR analysis using the KBr pellet method.

Mass Spectrometry (MS): Determining the Molecular Weight

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments.[4] This is crucial for confirming the molecular weight of the synthesized compound.

Expected Mass Spectrometry Data for this compound:

The molecular formula for this compound is C₇H₁₂N₂O₂. The expected monoisotopic mass is approximately 156.0899 g/mol . In a high-resolution mass spectrum, you would expect to see a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to this mass.

Fragmentation Analysis: A Deeper Look

The fragmentation pattern observed in the mass spectrum can provide further structural information. Common fragmentation pathways for hydantoins involve cleavage of the butyl group and fragmentation of the imidazolidine ring.

A Self-Validating Approach to Confirmation

By combining the data from these three spectroscopic techniques, a robust and self-validating confirmation of the identity of synthesized this compound can be achieved.

Logical Flow for Spectroscopic Confirmation

Spectroscopic_Confirmation_Flow cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation cluster_conclusion Conclusion start Synthesized Product nmr NMR Spectroscopy (¹H and ¹³C) start->nmr ir IR Spectroscopy start->ir ms Mass Spectrometry start->ms nmr_data Confirm connectivity and proton/carbon environments nmr->nmr_data ir_data Identify key functional groups ir->ir_data ms_data Determine molecular weight and fragmentation pattern ms->ms_data confirm Structure Confirmed nmr_data->confirm All data consistent with target structure re_evaluate Inconsistent Data: Re-evaluate Synthesis/Purification nmr_data->re_evaluate Discrepancies found ir_data->confirm All data consistent with target structure ir_data->re_evaluate Discrepancies found ms_data->confirm All data consistent with target structure ms_data->re_evaluate Discrepancies found

Caption: Logical workflow for the comprehensive spectroscopic confirmation of a synthesized compound.

By meticulously following these protocols and critically analyzing the data from each technique, researchers can be confident in the identity and purity of their synthesized this compound, ensuring the integrity and reproducibility of their scientific work.

References

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Safety Operating Guide

Personal protective equipment for handling 1-Butylimidazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I understand that navigating the safety protocols for a novel or less common compound like 1-Butylimidazolidine-2,4-dione requires a meticulous and principled approach. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, we must rely on established principles of chemical safety, drawing logical inferences from structurally similar compounds and adhering to authoritative guidelines from bodies like the Occupational Safety and Health Administration (OSHA). This guide is structured to provide a comprehensive operational and safety framework, grounded in scientific integrity, to ensure your work is both innovative and safe.

Hazard Analysis: A Proactive Stance in the Absence of Specific Data

A thorough risk assessment is the cornerstone of laboratory safety. For this compound, we will infer potential hazards based on its structural components: a butyl group and an imidazolidine-2,4-dione ring. The imidazolidine-2,4-dione structure is a derivative of hydantoin. Related compounds can cause skin, eye, and respiratory irritation.[1][2][3] Therefore, we will operate under the assumption that this compound may present similar hazards.

It is imperative to treat this compound with a high degree of caution until more specific toxicological data becomes available. Always consult your institution's Environmental Health and Safety (EHS) office for guidance tailored to your specific facilities and protocols.[4]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical to mitigate the risks of exposure. The minimum PPE required when handling this compound includes a lab coat, protective eyewear, long pants, and closed-toe shoes.[5] However, based on the potential hazards, a more robust PPE ensemble is recommended.

PPE ComponentSpecificationRationale
Hand Protection Nitrile glovesProvides protection against a broad range of chemicals. Inspect gloves before each use and replace them periodically.[6][7]
Eye Protection Chemical safety gogglesOffers a complete seal around the eyes to protect against splashes and vapors.[6]
Body Protection Flame-resistant lab coatProtects skin and clothing from potential splashes and spills.[6]
Respiratory Protection Use in a certified chemical fume hoodA fume hood is the primary engineering control to minimize inhalation exposure.[4]

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic workflow is essential to minimize the risk of accidental exposure and contamination. The following protocol outlines the key steps for safely handling this compound.

Preparation and Donning PPE
  • Area Preparation : Ensure the chemical fume hood is clean, uncluttered, and functioning correctly.[7]

  • Gather Materials : Collect all necessary equipment, including the chemical container, weighing paper, spatulas, and reaction vessels.

  • Don PPE :

    • Put on the lab coat, ensuring it is fully buttoned.

    • Don chemical safety goggles.

    • Wash and dry hands thoroughly.

    • Put on nitrile gloves, ensuring they fit snugly and cover the wrists.

Handling the Compound
  • Work Within the Fume Hood : All manipulations of this compound should be performed inside a certified chemical fume hood to prevent the release of vapors or dust into the laboratory environment.[4]

  • Dispensing :

    • Carefully open the container, avoiding any sudden movements that could create airborne dust.

    • Use a clean spatula to transfer the desired amount of the compound onto weighing paper or directly into a tared vessel.

    • Immediately and securely close the container after dispensing.

  • Cleaning Up :

    • Carefully clean any spills within the fume hood using an appropriate absorbent material. Treat all cleanup materials as hazardous waste.[8]

    • Wipe down the work surface with a suitable solvent, followed by soap and water.[8]

Doffing PPE
  • Glove Removal : Remove gloves using the proper technique to avoid skin contact with the outer surface.[9]

  • Hand Washing : Immediately wash hands with soap and water.

  • Lab Coat and Goggle Removal : Remove the lab coat and goggles.

Disposal Plan: Ensuring Environmental Responsibility

Proper disposal of chemical waste is a critical component of laboratory safety and environmental stewardship.

  • Waste Segregation : Treat all materials contaminated with this compound as hazardous chemical waste. Do not mix this waste with other waste streams unless explicitly permitted by your EHS office.[4][8]

  • Containerization :

    • Place solid waste in a clearly labeled, sealed, and leak-proof container compatible with the chemical.[8]

    • Liquid waste should be collected in a separate, compatible, and clearly labeled container.

  • Labeling : The waste container must be labeled with "HAZARDOUS WASTE" and the full chemical name: "this compound".[4]

  • Storage : Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials, until it can be collected by a licensed hazardous waste disposal company.[8]

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure, immediate and appropriate action is crucial.

  • Skin Contact : Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.[1][2]

  • Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]

  • Inhalation : Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[1][9]

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9]

Visual Workflow for Handling this compound

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_disposal Disposal cluster_post Post-Handling Prep Prepare Fume Hood Don_PPE Don PPE (Lab Coat, Goggles, Gloves) Prep->Don_PPE Handle Dispense Chemical Don_PPE->Handle Clean_Spills Clean Spills Handle->Clean_Spills Segregate Segregate Waste Clean_Spills->Segregate Containerize Containerize & Label Segregate->Containerize Store_Waste Store for Disposal Containerize->Store_Waste Doff_PPE Doff PPE (Gloves First) Store_Waste->Doff_PPE Wash_Hands Wash Hands Doff_PPE->Wash_Hands

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.